5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c1-2-8-3-6-4-9-5-10-7(1)6;;/h4-5,8H,1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSBRWTXCPUJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157327-49-6 | |
| Record name | 157327-49-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
CAS Number: 157327-49-6
This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride, a key heterocyclic scaffold in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, biological significance, and the experimental protocols relevant to its study.
Core Compound Properties
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine serves as a foundational structure for the development of a wide range of biologically active molecules. Its dihydrochloride salt is a common form for handling and formulation.
| Property | Value |
| CAS Number | 157327-49-6 |
| Molecular Formula | C₇H₁₁Cl₂N₃ |
| Molecular Weight | 208.09 g/mol |
| Appearance | Powder |
| Melting Point | 206-211 °C (decomposition) |
| Storage Temperature | 2-8°C |
| InChI Key | WLSBRWTXCPUJMN-UHFFFAOYSA-N |
Biological Significance and Applications
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a "privileged" structure in drug discovery, meaning it can bind to multiple biological targets with high affinity. Derivatives of this core have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer, inflammation, and other diseases.
Key therapeutic targets for derivatives of this scaffold include:
-
Extracellular signal-regulated kinase 2 (ERK2): A critical component of the MAPK/ERK signaling pathway that regulates cell proliferation and differentiation.
-
Phosphoinositide 3-kinase delta (PI3Kδ): Involved in the PI3K/Akt/mTOR pathway, which is crucial for cell growth, survival, and metabolism.
-
Smoothened (SMO): A key receptor in the Hedgehog signaling pathway, which is vital during embryonic development and can be aberrantly activated in certain cancers.
The versatility of this scaffold allows for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable starting point for the development of novel therapeutics.
Quantitative Data: Biological Activity of Derivatives
The following table summarizes the biological activity of selected derivatives based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core, highlighting their inhibitory potency against various cancer cell lines and kinases.
| Derivative Class | Target | Assay | IC₅₀ | Cell Line | Reference |
| Tetrahydropyridothienopyrimidine-ureas | Cytotoxicity | MTT Assay | 2.81–29.6 µg/mL | MCF-7, PC-3, HEPG-2, SW-480, HUVEC | [1] |
| Pyrido[4,3-d]pyrimidine Derivatives | KRAS-G12D Mutant Cells | Anti-proliferation | 1.40 µM | Panc1 | N/A |
| Tetrahydropyrido[2,3-D]pyrimidine Derivatives | VCP/p97 Inhibition | Enzyme Inhibition | < 200 nM | N/A | [2] |
| Tetrahydropyrido[2,3-D]pyrimidine Derivatives | Cell Proliferation | Anti-proliferation | < 1 µM | Various | [2] |
| Smoothened Antagonists | Hedgehog Signaling | NIH3T3-GRE-Luc Reporter Gene Assay | 3x more potent than vismodegib | NIH3T3 | [3] |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and biological evaluation of compounds based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold.
General Synthesis Protocol
A common synthetic route to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core involves a multi-step process starting from piperidin-4-one. The following is a generalized protocol based on reported syntheses:
-
N-Substitution of Piperidin-4-one: A solution of piperidin-4-one is reacted with a suitable alkylating or arylating agent (e.g., benzyl chloride) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at an elevated temperature (e.g., 80°C).
-
Gewald Reaction: The resulting N-substituted piperidin-4-one undergoes a Gewald reaction with ethyl cyanoacetate and elemental sulfur in the presence of a base like morpholine in a solvent such as ethanol under reflux conditions. This step forms a 2-aminothiophene ring fused to the piperidine ring.
-
Pyrimidine Ring Formation: The 2-aminothiophene intermediate is then cyclized with formamidine acetate in DMF at a high temperature (e.g., 100°C) to construct the pyrimidine ring, yielding the tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine skeleton.
-
Chlorination: The resulting intermediate can be chlorinated, for example, at the 4-position of the pyrimidine ring, using a chlorinating agent like phosphoryl chloride (POCl₃) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Functionalization: The chloro-substituted core can then be further functionalized through nucleophilic aromatic substitution reactions with various amines or other nucleophiles to generate a library of diverse derivatives.
Note: This is a representative protocol, and specific reaction conditions, reagents, and purification methods will vary depending on the desired final compound.
Kinase Inhibition Assay Protocol (General)
This protocol outlines a general method for assessing the inhibitory activity of test compounds against a specific protein kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., ERK2, PI3Kδ).
-
Kinase-specific substrate (e.g., a peptide or protein).
-
ATP (adenosine triphosphate).
-
Kinase assay buffer.
-
Test compound (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a microplate, add the kinase, the specific substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Cell Proliferation Assay Protocol (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to a vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold and a general experimental workflow for their evaluation.
Caption: The Hedgehog signaling pathway.
Caption: The ERK2 signaling pathway.
Caption: The PI3K/Akt signaling pathway.
Caption: General experimental workflow.
Conclusion
This compound is a cornerstone scaffold in the design and synthesis of novel kinase inhibitors and other targeted therapeutics. Its structural features provide a versatile platform for generating diverse chemical libraries with a wide range of biological activities. The information and protocols provided in this guide offer a foundational understanding for researchers aiming to explore the potential of this important heterocyclic compound in drug discovery and development. Further research into the synthesis of novel derivatives and their evaluation in various biological assays will continue to unlock the therapeutic potential of this remarkable scaffold.
References
- 1. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Dihydrochloride: A Privileged Scaffold in Drug Discovery
Introduction: The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a bicyclic, nitrogen-containing heterocyclic structure of significant interest in medicinal chemistry. Recognized as a "privileged scaffold," it serves as a versatile synthetic intermediate for developing novel small molecule inhibitors, particularly those targeting protein kinases and other ATP-binding enzymes.[1] Its derivatives have been investigated for a range of therapeutic applications, including oncology, inflammation, and central nervous system (CNS) disorders.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and experimental protocols associated with the dihydrochloride salt of this core structure, intended for researchers and professionals in drug development.
Physicochemical Properties
5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride is typically supplied as a stable, crystalline powder. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁Cl₂N₃ | [2][3] |
| Molecular Weight | 208.09 g/mol | [2][3] |
| CAS Number | 157327-49-6 | [2][3] |
| Appearance | Powder | |
| Melting Point | 206-211 °C (with decomposition) | |
| Storage Temperature | 2-8°C | |
| Purity | ≥97% |
Synthesis and Characterization
The synthesis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is typically achieved through multi-step routes, often involving cyclocondensation reactions.[1]
General Synthesis Workflow
A common synthetic strategy involves the reaction of a piperidine-based precursor with a pyrimidine-forming reagent. This approach allows for the controlled construction of the fused bicyclic system.
Experimental Protocol: Synthesis via Cyclocondensation
The following protocol is a representative example of a cyclocondensation reaction to form a related pyrido[d]pyrimidine structure, which can be adapted for the target molecule.
-
Reaction Setup: A mixture of a suitable 4-aminopyrimidine derivative (1 mmol), an appropriate aldehyde or ketone (1 mmol), and a catalyst such as diammonium hydrogen phosphate (10 mol%) is prepared in a solvent system (e.g., a 1:1 mixture of ethanol and water, 10 mL).[4]
-
Reaction Execution: The reaction mixture is heated to reflux for several hours.[4] Reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the mixture is cooled to ambient temperature, allowing the product to precipitate.[4]
-
Purification: The resulting solid is collected by filtration, washed with a cold solvent such as ethanol, and dried under vacuum to yield the crude product.[4] Further purification can be achieved by recrystallization.
-
Salt Formation: The free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid to precipitate the dihydrochloride salt.
-
Characterization: The final compound's structure and purity are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Biological Activity and Signaling Pathways
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a key component in the design of kinase inhibitors.[1] Derivatives have shown inhibitory activity against several important cancer-related kinases.
Mechanism of Action: Kinase Inhibition
This scaffold frequently functions by competitively occupying the ATP-binding pocket of target kinases, thereby blocking downstream signaling pathways that are critical for cell proliferation and survival.[1] Notable targets include:
-
Extracellular signal-regulated kinases (Erk): These kinases are central components of the MAPK/ERK signaling pathway, which is often hyperactivated in various cancers.[1][5]
-
KRAS: While not a direct kinase, KRAS is an upstream GTPase that activates the MAPK pathway. Derivatives of the pyrido[4,3-d]pyrimidine scaffold have been developed as inhibitors of the KRAS-G12D mutation.[6][7]
-
Axl Receptor Tyrosine Kinase: Axl is a member of the TAM (Tyro3-Axl-Mer) family and is implicated in cancer progression and drug resistance. Selective Axl inhibitors have been developed from this scaffold.[8]
Signaling Pathway: KRAS/MAPK
The diagram below illustrates the KRAS/MAPK signaling cascade and highlights the point of intervention for Erk inhibitors derived from the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold. Constitutive activation of this pathway, often due to KRAS mutations, is a major driver of cancer.[6]
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 2. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride | C7H11Cl2N3 | CID 19883247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Dihydrochloride: A Core Scaffold for Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and versatile substitution patterns make it an ideal building block for the synthesis of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and applications of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride, with a particular focus on its emerging role in the development of targeted protein degraders.
Physicochemical Properties
This compound is a stable, crystalline solid that serves as a key starting material in multi-step organic syntheses. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁Cl₂N₃ | [1] |
| Molecular Weight | 208.09 g/mol | [1][2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 206-211 °C (decomposition) | [2] |
| Storage Temperature | 2-8°C | [2] |
| CAS Number | 157327-49-6 | [2] |
Synthesis and Characterization: Experimental Protocols
The synthesis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core can be achieved through several synthetic routes, often involving a key cyclocondensation step.[3] Below is a representative protocol adapted from methodologies reported for analogous structures.
Representative Synthesis of the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Core
This protocol outlines a common strategy starting from a protected piperidin-4-one derivative.
Materials:
-
N-Boc-4-piperidone
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Formamidine acetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (in diethyl ether or dioxane)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 3-(dimethylaminomethylene)-N-Boc-4-piperidone.
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous toluene, add DMF-DMA (1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The crude product can be used in the next step without further purification.
-
-
Step 2: Cyclocondensation to form N-Boc-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
-
Dissolve the crude product from Step 1 in anhydrous ethanol.
-
Add formamidine acetate (1.5 eq) and sodium ethoxide (1.5 eq) to the solution.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
After cooling, neutralize the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected tetrahydropyrido[4,3-d]pyrimidine.
-
-
Step 3: Deprotection to yield this compound.
-
Dissolve the purified product from Step 2 in a minimal amount of anhydrous methanol or ethyl acetate.
-
Add a solution of hydrochloric acid in diethyl ether or dioxane (2.2 eq) dropwise at 0°C.
-
Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
-
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
Melting Point Analysis: To assess the purity of the compound.
Applications in Targeted Protein Degradation
A significant application of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[5][6]
Role as a Scaffold in PROTAC Synthesis
The tetrahydropyrido[4,3-d]pyrimidine core can be readily functionalized at various positions, allowing for the attachment of a linker and a ligand for an E3 ubiquitin ligase. This modularity is crucial for optimizing the potency and selectivity of the resulting PROTAC.
Mechanism of Action of PROTACs
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[7] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[8]
Conclusion
This compound is a valuable and versatile chemical entity for drug discovery and development. Its utility as a core scaffold, particularly in the rapidly advancing field of targeted protein degradation, positions it as a key building block for the next generation of therapeutics. The synthetic accessibility and the potential for diverse functionalization of this scaffold will continue to drive innovation in the design of novel chemical probes and drug candidates.
References
- 1. This compound | C7H11Cl2N3 | CID 19883247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydropyrido 4,3-d pyrimidine 97 157327-49-6 [sigmaaldrich.com]
- 3. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
Challenges in Identifying a Core Compound
An in-depth analysis of the chemical formula C7H11Cl2N3 reveals no specific, widely recognized compound with significant research or drug development history under this exact composition. The absence of a prominent molecule with this formula in scientific and pharmaceutical literature precludes the creation of a detailed technical guide as requested.
A systematic search for compounds with the molecular formula C7H11Cl2N3 did not yield a singular, well-characterized substance that is a known subject of extensive research. This suggests several possibilities:
-
Novelty or Rarity: The compound of interest may be a novel synthetic creation or a rare natural product that has not yet been extensively documented in publicly accessible databases.
-
Isomeric Ambiguity: The molecular formula C7H11Cl2N3 can represent a vast number of structural isomers, each with potentially different chemical and biological properties. Without a specific structure (e.g., through a common name, trade name, CAS number, or a structural representation like SMILES), it is impossible to focus on a "core" compound.
-
Niche Research Area: The compound might be investigated within a highly specialized or proprietary research context, with findings that are not yet widely disseminated.
The Path Forward
To facilitate the creation of the requested in-depth technical guide, further clarification on the specific chemical entity is necessary. Researchers, scientists, and drug development professionals interested in a compound with the molecular formula C7H11Cl2N3 are encouraged to provide additional identifiers, such as:
-
A Common or Trade Name: If the compound is known by a specific name in the literature or industry.
-
A Chemical Structure: A 2D or 3D representation of the molecule.
-
A SMILES (Simplified Molecular-Input Line-Entry System) String: A textual representation of the molecular structure.
-
A CAS (Chemical Abstracts Service) Registry Number: A unique numerical identifier.
Upon receiving more specific information, a comprehensive technical guide can be developed, encompassing the required data presentation, experimental protocols, and visualizations of relevant biological pathways and workflows.
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. This scaffold serves as a crucial building block in the development of novel therapeutics, particularly kinase inhibitors. This document outlines the key analytical techniques and experimental protocols necessary to unequivocally determine its molecular structure.
Compound Identity and Physicochemical Properties
This compound is a bicyclic heteroaromatic compound. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological screening and formulation.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁Cl₂N₃ | [1][2][3] |
| Molecular Weight | 208.09 g/mol | [1][2][3][4] |
| CAS Number | 157327-49-6 | [1][3][4] |
| Appearance | Powder | [4] |
| Melting Point | 206-211 °C (decomposition) | [4] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic and Analytical Data for Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expected ¹H NMR Data (in D₂O): Proton NMR is expected to reveal the number of unique protons and their connectivity. The dihydrochloride salt form will likely result in downfield shifts for protons adjacent to the protonated nitrogen atoms.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5-8.7 | s | 1H | H-2 |
| ~8.3-8.5 | s | 1H | H-4 |
| ~4.0-4.2 | t | 2H | H-7 |
| ~3.2-3.4 | t | 2H | H-8 |
| ~2.8-3.0 | s | 2H | H-5 |
Expected ¹³C NMR Data (in D₂O): Carbon NMR provides information on the number of unique carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~155-158 | C-4 |
| ~150-153 | C-2 |
| ~145-148 | C-8a |
| ~120-125 | C-4a |
| ~40-45 | C-7 |
| ~38-42 | C-5 |
| ~20-25 | C-8 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Frequency (cm⁻¹) | Bond | Functional Group |
| 3400-3200 (broad) | N-H stretch | Amine salt |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic |
| 1650-1550 | C=N, C=C stretch | Pyrimidine ring |
| 1500-1400 | C-N stretch | Aromatic amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the dihydrochloride salt, electrospray ionization (ESI) in positive ion mode is appropriate.
| m/z | Assignment |
| 136.08 | [M+H]⁺ (protonated free base) |
| 208.09 | [M+H]⁺ (protonated free base + HCl + H) - less likely |
Elemental Analysis
Elemental analysis provides the percentage composition of elements in a compound, which is crucial for confirming the molecular formula.[5][6][7][8] For C₇H₁₁Cl₂N₃:
| Element | Theoretical % |
| C | 40.41 |
| H | 5.33 |
| Cl | 34.07 |
| N | 20.19 |
Experimental Protocols
This section details the generalized experimental protocols for the synthesis and characterization of this compound.
Synthesis Protocol
A common synthetic route to the tetrahydropyrido[4,3-d]pyrimidine core involves the cyclocondensation of a substituted piperidone with a pyrimidine precursor.[9]
Reaction Scheme: A plausible synthesis could involve the reaction of 4-piperidone with a suitable pyrimidine precursor, followed by reduction and salt formation. A multi-step synthesis starting from piperidin-4-one is a common approach for related structures.[9] This often involves an initial nucleophilic reaction, followed by a Gewald reaction and subsequent cyclization to form the fused pyrimidine ring.[9]
Step-by-Step Protocol (General):
-
N-Protection of 4-Piperidone: 4-Piperidone is typically protected, for example, with a Boc group, to prevent side reactions at the nitrogen.
-
Ring Annulation: The protected piperidone undergoes a condensation reaction with a reagent that provides the atoms for the pyrimidine ring. This can be achieved through various methods, including reaction with formamidine acetate.
-
Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which concurrently leads to the formation of the dihydrochloride salt.
-
Purification: The final product is purified by recrystallization or column chromatography.
Characterization Protocols
-
NMR Spectroscopy: A sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H, ¹³C, and 2D NMR experiments (COSY, HSQC, HMBC) are performed to assign all proton and carbon signals unequivocally.[10]
-
IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using ESI is performed to confirm the exact mass of the molecular ion and its elemental composition.[11]
-
Elemental Analysis: A sample is subjected to combustion analysis to determine the percentages of carbon, hydrogen, and nitrogen. The chlorine content can be determined by titration or ion chromatography.
-
X-ray Crystallography: Single crystals of the compound are grown by slow evaporation of a suitable solvent. The crystal is then mounted on a diffractometer, and the diffraction data is collected to determine the three-dimensional structure.
Logical Workflow and Visualization
The following diagrams illustrate the logical workflow for the structure elucidation and the chemical structure of the target compound.
References
- 1. This compound | C7H11Cl2N3 | CID 19883247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound - CAS:157327-49-6 - Abovchem [abovchem.com]
- 4. 5,6,7,8-Tetrahydropyrido 4,3-d pyrimidine 97 157327-49-6 [sigmaaldrich.com]
- 5. cires1.colorado.edu [cires1.colorado.edu]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmrmbc.com [nmrmbc.com]
- 8. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. iosrjournals.org [iosrjournals.org]
The Pivotal Role of Physicochemical Properties in the Development of Tetrahydropyridopyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and hypoglycemic effects. The journey of a promising lead compound from initial discovery to a clinically viable drug is critically dependent on a thorough understanding and optimization of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile. This technical guide provides an in-depth analysis of the key physicochemical characteristics of tetrahydropyridopyrimidine derivatives, complete with detailed experimental protocols and a focus on quantitative data to aid in drug design and development.
Core Physicochemical Properties: A Quantitative Overview
The therapeutic potential of a tetrahydropyridopyrimidine derivative is inextricably linked to its fundamental physicochemical properties. Parameters such as lipophilicity, solubility, and the ionization state (pKa) are crucial determinants of a drug's pharmacokinetic behavior. Below, we present available quantitative data for these properties, offering a comparative look at different derivatives.
Density and Refractive Index
Density and refractive index are fundamental physical properties that are useful for the characterization of compounds and for ensuring purity. Studies have reported these values for a series of synthesized tetrahydropyrimidine derivatives, providing a baseline for newly synthesized analogues.[1]
Table 1: Density and Refractive Index of Tetrahydropyrimidine Derivatives at 308.15K [1]
| Compound ID | R-Substituent | Density (g·cm⁻³) | Refractive Index (n) |
| SNS-1 | 4-OH, 3-OCH₃-C₆H₄ | 0.9338 | 1.4239 |
| SNS-2 | 4-OCH₃-C₆H₄ | 0.9448 | 1.4223 |
| SNS-3 | 4-OH-C₆H₄ | 0.9486 | 1.4212 |
| SNS-4 | 4-Cl-C₆H₄ | 0.9494 | 1.4219 |
| SNS-5 | 3-Cl-C₆H₄ | 0.9494 | 1.4203 |
| SNS-6 | 4-F-C₆H₄ | 0.9454 | 1.4211 |
| SNS-7 | 3-NO₂-C₆H₄ | 0.9529 | 1.4191 |
| SNS-8 | -C₆H₅ | 0.9506 | 1.4225 |
| SNS-9 | C₄H₃O (Furyl) | 0.9424 | 1.4164 |
| SNS-10 | -CH=CH-C₆H₅ | 0.9562 | 1.4233 |
Lipophilicity (logP), Solubility, and Melting Point
Table 2: Physicochemical Properties of Selected Tetrahydropyrido[4,3-d]pyrimidine Derivatives [2]
| Compound ID | clogP | Melting Point (°C) | Aqueous Solubility (μg/mL at pH 6.5) |
| 16 | 4.1 | 185 | 16 |
| 24 | 4.3 | 205 | 29 |
| Vismodegib | 3.5 | 264 | 4.1 |
| Reference Smoothened antagonist[2] |
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible measurement of physicochemical properties is fundamental to drug development. Below are detailed methodologies for determining the key parameters discussed.
General Workflow for Synthesis and Characterization
The initial phase of studying any new derivative involves its synthesis and confirmation of its chemical identity.
Determination of Density
Method: Pycnometry A pycnometer is a flask with a specific, accurately known volume. The density of a compound's solution is determined by accurately weighing the pycnometer when empty, filled with a reference liquid (e.g., distilled water), and finally filled with the solution of the synthesized compound.
Protocol:
-
Preparation: Thoroughly clean and dry the pycnometer and its ground glass stopper.
-
Tare Weight: Measure the mass of the empty, dry pycnometer (m₁).
-
Reference Measurement: Fill the pycnometer with distilled water of a known temperature and density (ρ_water). Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior completely and measure the total mass (m₂).
-
Sample Measurement: Empty and dry the pycnometer. Prepare a solution of the tetrahydropyridopyrimidine derivative in a suitable solvent (e.g., DMF) at a known concentration. Fill the pycnometer with this solution, ensuring no air bubbles are present. Dry the exterior and measure the total mass (m₃).
-
Calculation:
-
Volume of the pycnometer (V) = (m₂ - m₁) / ρ_water
-
Density of the solution (ρ_solution) = (m₃ - m₁) / V
-
Determination of Refractive Index
Method: Abbe Refractometry The Abbe refractometer measures the refractive index based on the critical angle of total internal reflection. It provides a rapid and accurate measurement for liquid samples.
Protocol:
-
Calibration: Calibrate the instrument using a standard with a known refractive index, such as distilled water (n ≈ 1.3330 at 20°C).
-
Sample Application: Open the prism assembly. Place 2-3 drops of the compound's solution onto the surface of the measuring prism.
-
Measurement: Close the prisms. Turn on the light source and look through the eyepiece. Adjust the handwheel to bring the light/dark boundary into the center of the crosshairs. If a color fringe is visible, adjust the compensator dial until a sharp, achromatic boundary is obtained.
-
Reading: Read the refractive index value directly from the instrument's scale. Ensure the temperature is controlled and recorded, as the refractive index is temperature-dependent.
Determination of Lipophilicity (logP)
Method: Shake-Flask Method (OECD 107) This classic method directly measures the partitioning of a compound between n-octanol and water, representing a lipid bilayer and the aqueous physiological environment, respectively.
Protocol:
-
Phase Saturation: Mix n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) and shake vigorously to mutually saturate the two phases. Allow the layers to separate completely.
-
Compound Addition: Prepare a stock solution of the tetrahydropyridopyrimidine derivative in the aqueous phase.
-
Partitioning: In a suitable vessel, combine a known volume of the n-octanol phase with the compound-containing aqueous phase.
-
Equilibration: Shake the vessel for a sufficient time to allow equilibrium to be reached (e.g., 1 hour). Centrifuge to ensure complete phase separation.
-
Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation:
-
logP = log₁₀ ( [Concentration in octanol] / [Concentration in aqueous phase] )
-
Determination of Ionization Constant (pKa)
Method: Potentiometric Titration This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.
Protocol:
-
Preparation: Prepare a solution of the compound (e.g., 1 mM) in water with a constant ionic strength, maintained by adding a salt like KCl (e.g., 0.15 M).[3]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stirrer. Purge with nitrogen to prevent CO₂ absorption.
-
Titration: For a basic compound, make the solution acidic (e.g., pH 2) with a standard HCl solution. Titrate by adding small, precise volumes of a standardized NaOH solution. For an acidic compound, the reverse is performed.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.
Biological Activity and Relevant Signaling Pathways
The physicochemical properties of tetrahydropyridopyrimidine derivatives directly influence their ability to interact with biological targets. Several derivatives have been identified as potent inhibitors or modulators of key signaling pathways implicated in disease.
KRAS-G12C Inhibition in Cancer
Certain tetrahydropyridopyrimidine derivatives have been developed as irreversible covalent inhibitors of KRAS-G12C, an oncogenic mutant protein prevalent in cancers like non-small cell lung cancer. These inhibitors bind to the mutated cysteine residue, locking KRAS in an inactive state and inhibiting downstream pro-proliferative signaling. The primary pathway affected is the MAPK/ERK cascade.
Dual GPR119 Agonism and DPP-4 Inhibition for Diabetes
In the context of type 2 diabetes, tetrahydropyridopyrimidine derivatives have been designed as dual-acting agents. They function as agonists for G protein-coupled receptor 119 (GPR119) and as inhibitors of dipeptidyl peptidase-4 (DPP-4). This dual mechanism enhances glucose-dependent insulin secretion and improves glycemic control. GPR119 activation directly stimulates insulin release and the secretion of incretin hormones like GLP-1. DPP-4 inhibition prevents the rapid degradation of GLP-1, prolonging its beneficial effects.
Conclusion
The successful development of tetrahydropyridopyrimidine derivatives as therapeutic agents is a multidisciplinary endeavor where medicinal chemistry and pharmaceutical science converge. A deep and early understanding of the physicochemical properties—supported by robust, quantitative data and standardized experimental protocols—is not merely an academic exercise but a critical prerequisite for success. It allows for the rational design of molecules with optimized ADME profiles, enhancing the likelihood of translating potent in vitro activity into in vivo efficacy. The data, protocols, and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this versatile chemical scaffold.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of the Tetrahydropyridopyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the tetrahydropyridopyrimidine scaffold, a core heterocyclic structure of significant interest in medicinal chemistry and drug discovery. This document details experimental protocols for the synthesis and NMR analysis of these compounds, presents a compilation of spectral data, and offers visual representations of key experimental and logical workflows.
Introduction to the Tetrahydropyridopyrimidine Scaffold
The tetrahydropyridopyrimidine scaffold is a bicyclic heterocyclic system consisting of a fused tetrahydropyridine and pyrimidine ring. This structural motif is a key component in a variety of biologically active molecules and approved drugs, demonstrating a wide range of therapeutic applications. Its prevalence in medicinal chemistry underscores the importance of robust analytical methods for its synthesis and characterization. NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation and purity assessment of novel tetrahydropyridopyrimidine derivatives.
General Synthesis of the Tetrahydropyridopyrimidine Core
The synthesis of the tetrahydropyridopyrimidine scaffold can be achieved through various synthetic routes. A common and effective method is the multicomponent Biginelli reaction or its variations. This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea or thiourea derivative.[1] Catalysts such as lanthanum triflate or copper(II) chloride dihydrate are often employed to improve reaction yields and rates.[1][2]
Another versatile approach involves a multi-step synthesis commencing from a suitable piperidone derivative. This can involve a sequence of reactions including formylation, cyclization with a guanidine equivalent, and subsequent functional group manipulations to afford the desired tetrahydropyridopyrimidine core.
Below is a generalized workflow for the synthesis of a tetrahydropyridopyrimidine derivative.
Caption: A generalized workflow for the synthesis of tetrahydropyridopyrimidine derivatives.
Experimental Protocols
General Procedure for Synthesis
The following is a representative experimental protocol for the synthesis of a tetrahydropyridopyrimidine derivative based on the Biginelli reaction:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and the urea or thiourea derivative (1.2 mmol).
-
Add a suitable solvent (e.g., ethanol, 10 mL) and a catalytic amount of an acid or Lewis acid catalyst (e.g., La(OTf)₃, 10 mol%).[2]
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the purified product by NMR spectroscopy, mass spectrometry, and other relevant analytical techniques.
NMR Data Acquisition
High-resolution ¹H and ¹³C NMR spectra are crucial for the structural confirmation of the synthesized compounds. The following is a general protocol for NMR data acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified tetrahydropyridopyrimidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, so consistency is important for data comparison.
-
Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) to elucidate the proton environment and connectivity.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Longer acquisition times and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Chemical shifts provide information about the electronic environment of each carbon atom.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, especially for complex derivatives, it is highly recommended to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for establishing the connectivity of the entire molecular framework.
-
-
¹H and ¹³C NMR Spectral Data
Due to the diversity of substitution patterns on the tetrahydropyridopyrimidine scaffold, the exact chemical shifts can vary significantly. However, characteristic chemical shift ranges for the core protons and carbons can be established by analyzing data from various derivatives. The following tables summarize representative ¹H and ¹³C NMR data for a generic tetrahydropyridopyrimidine scaffold. The numbering of the scaffold is provided for clarity.
Generic Tetrahydropyridopyrimidine Scaffold Numbering:
Caption: A logical workflow for confirming the tetrahydropyridopyrimidine scaffold using NMR data.
Conclusion
This technical guide has provided a foundational understanding of the ¹H and ¹³C NMR spectroscopy of the tetrahydropyridopyrimidine scaffold. The presented data, protocols, and workflows are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Accurate and thorough NMR analysis is paramount for the successful design and synthesis of novel tetrahydropyridopyrimidine-based compounds with potential therapeutic applications. For detailed analysis of specific derivatives, it is always recommended to consult the primary literature and perform a full suite of NMR experiments for unambiguous structure elucidation.
References
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This privileged structure is found in a variety of kinase inhibitors and other biologically active molecules, making its accurate identification and characterization crucial for pharmaceutical research and development.
Introduction to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a key component in the design of various therapeutic agents, notably as inhibitors of kinases such as Phosphoinositide 3-kinase delta (PI3Kδ) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[1] The analytical characterization of these molecules is fundamental to understanding their structure, purity, and metabolic fate. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for these analytical challenges.
Experimental Protocols
The successful mass spectrometric analysis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives relies on optimized experimental conditions, from sample preparation to the mass spectrometric parameters. Below are detailed methodologies that can be adapted for the analysis of this class of compounds.
Sample Preparation
Given that these compounds are often synthesized and analyzed from complex matrices such as reaction mixtures or biological fluids, appropriate sample preparation is critical.
-
For Synthetic Compounds:
-
Dissolve the purified compound in a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO) to create a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase of the LC-MS system to a working concentration (e.g., 1 µg/mL).
-
-
For Biological Matrices (e.g., Plasma):
-
Perform a protein precipitation step by adding a threefold volume of cold acetonitrile to the plasma sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate the analyte of interest from other components before it enters the mass spectrometer.
Table 1: Typical LC-MS/MS Experimental Parameters
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap, or Triple Quadrupole (QqQ) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation and Interpretation
Mass spectrometry of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives typically involves initial identification of the protonated molecule ([M+H]⁺) followed by tandem mass spectrometry (MS/MS) to elucidate the structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for confirming the elemental composition of a synthesized compound. The high mass accuracy allows for the unambiguous determination of the molecular formula.
Table 2: Example HRMS Data for a Substituted 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivative
| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |
| Tert-butyl (S)-4-(6-amino-2-(((1-ethylpyrrolidin-2-yl)methyl)amino)pyrimidin-4-yl)piperazine-1-carboxylate | C₂₈H₃₅FN₇O⁺ | 504.2882 | 504.2886 |
Data adapted from a study on related pyridopyrimidine derivatives.[2]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern
Tandem mass spectrometry (MS/MS) is employed to structurally characterize the molecule. The protonated molecule is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative.
Caption: General workflow for LC-MS/MS analysis.
Signaling Pathway Context
Many 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives are developed as kinase inhibitors. The diagram below illustrates a simplified, generic kinase signaling pathway to provide context for the biological application of these compounds.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
The mass spectrometric analysis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines is an indispensable tool in modern drug discovery and development. By employing robust LC-MS/MS methodologies, researchers can confidently determine the identity, purity, and structure of these important pharmaceutical compounds. While this guide provides a foundational protocol, it is important to note that specific parameters may require optimization based on the exact nature of the analyte and the instrumentation used. Future work in this area should focus on building a comprehensive library of fragmentation patterns for this and related heterocyclic systems to further aid in their characterization.
References
The Tetrahydropyridopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydropyridopyrimidine nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry due to its versatile biological activities. This fused bicyclic system serves as a foundational structure for designing potent and selective modulators of various biological targets. Its structural rigidity and synthetic tractability have allowed for the development of compounds with a wide range of therapeutic applications, from oncology to infectious diseases. This document provides a comprehensive overview of the biological activities, mechanisms of action, and structure-activity relationships of derivatives based on the tetrahydropyridopyrimidine core, supported by experimental data and methodological insights.
Anticancer Activity: Targeting Key Oncogenic Pathways
The tetrahydropyridopyrimidine scaffold has proven to be a highly effective framework for the development of novel anticancer agents, targeting some of the most challenging oncogenes and signaling pathways implicated in cancer progression.
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers.[1][2][3] The G12C mutation, where glycine is replaced by cysteine at codon 12, creates a unique therapeutic window for targeted covalent inhibitors. A series of tetrahydropyridopyrimidine derivatives has been identified as potent, irreversible covalent inhibitors of KRAS-G12C.[1][2][4]
These compounds form a covalent bond with the mutant cysteine residue, locking the KRAS protein in its inactive, GDP-bound state.[1][2][4] This action effectively blocks downstream signaling through critical effector pathways like the RAF-MEK-ERK (MAPK) and PI3K pathways, which are essential for cancer cell proliferation, survival, and growth.[1][2] The efficacy of these inhibitors has been demonstrated by the suppression of ERK phosphorylation, a key hallmark of MAPK pathway inhibition.[1][2]
Structure-Activity Relationship (SAR) Insights:
-
A crystal structure of a prototype compound (4) bound to KRAS-G12C revealed key interactions, including hydrogen bonds with Lys16 and His95.[1][2]
-
The naphthyl ring of the inhibitor binds within a hydrophobic pocket.[1][2] Replacing the naphthyl with a naphthol group significantly increased potency.[1][2]
-
Substitutions at the C-2 position of the pyrimidine ring were also found to enhance cellular activity, leading to advanced lead compounds like compound 13 with an IC₅₀ of 70 nM.[1][2]
Quantitative Data for KRAS-G12C Inhibitors:
| Compound | Protein Modification (%)* | Cellular IC₅₀ (H358 cells) | Notes |
| 4 | 13% | > 16 µM | Prototype compound.[1][2] |
| 8 | 99% | 7.6 µM | Naphthol substitution improved potency.[1] |
| 13 | - | 70 nM | Advanced lead with optimized substitutions.[1][2] |
*Percent of KRAS-G12C protein modification measured under specific assay conditions (e.g., 3h incubation at 5 µM).[1]
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in cancers like medulloblastoma.[5][6] Tetrahydropyrido[4,3-d]pyrimidine derivatives have been developed as potent antagonists of Smoothened (Smo), a G-protein coupled receptor central to the Hh pathway.[5][6]
By inhibiting Smo, these compounds block the downstream signaling cascade, leading to the suppression of tumor growth. One notable compound, 24 , was found to be three times more potent than the FDA-approved Smo inhibitor vismodegib in a reporter gene assay.[5][6] This compound also exhibited superior physicochemical properties, such as higher solubility and linear pharmacokinetics, addressing some of the limitations of vismodegib.[5][6]
Quantitative Data for Smoothened Antagonists:
| Compound | NIH3T3-GRE-Luc IC₅₀ (nM) | Aqueous Solubility (µg/mL at pH 6.5) | Oral Bioavailability (Dog) |
| Vismodegib | 3.0 | 0.1 | - |
| Compound 16 | 1.8 | 4.1 | - |
| Compound 24 | 1.0 | 12.5 | 72% |
Inspired by the clinical candidate ONC201, a series of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones has been synthesized.[7][8] These compounds exhibit potent anticancer activity by modulating multiple signaling pathways. Preliminary studies indicate they inhibit the phosphorylation of both AKT and ERK, key nodes in cell survival and proliferation pathways.[7][8]
Furthermore, they induce the dephosphorylation of the transcription factor Foxo3a and promote the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a protein that selectively induces apoptosis in cancer cells.[7][8] SAR studies revealed that modifications to the N₁, N₃, and N₆ positions of the core structure could dramatically improve cellular potency, with the most active compounds being over 100 times more potent than ONC201 in various cancer cell lines.[7][8]
Certain tetrahydropyrimidine derivatives have demonstrated significant cytotoxic activity against a range of tumor cell lines, including HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer).[9][10] The mechanism of action for the most active compounds involves the induction of apoptosis.[9][10] Morphological evaluation of HeLa cells treated with these compounds revealed classic signs of apoptosis, such as cell shrinkage and chromatin condensation.[9]
Quantitative Data for Cytotoxic Activity:
| Compound | Cell Line | IC₅₀ (µM) |
| 4b | HeLa | 23.47 |
| 4k | HeLa | 22.35 |
| 4k | K562 | 26.90 |
Diverse Biological Activities Beyond Oncology
The therapeutic potential of the tetrahydropyridopyrimidine core extends beyond cancer treatment.
Novel tetrahydropyrimidines have been evaluated for their antimicrobial properties against various bacteria and fungi.[9][10] Using the broth tube dilution method to determine the minimal inhibitory concentration (MIC), several compounds were identified with significant activity.
Quantitative Data for Antimicrobial Activity:
| Compound | Organism | MIC (mg/mL) | Type |
| 4a, 4b, 4d | Various Bacteria | - | Most active antibacterial agents |
| 4e, 4f, 4k | Trichophyton mentagrophytes | 0.20 | Potent antifungal agents |
Derivatives of this scaffold have also been investigated as potential treatments for diabetes. Several compounds showed a strong ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[9][10] Notably, compound 4g exhibited stronger inhibitory activity than acarbose, a commercially available anti-diabetic drug.[9]
Quantitative Data for α-Glucosidase Inhibition:
| Compound | IC₅₀ (µM) |
| 4g | 191.80 |
| Acarbose (control) | 304.21 |
A series of novel tetrahydropyrazolopyrimidine derivatives were synthesized and evaluated as antagonists of the Calcium-Sensing Receptor (CaSR).[11] The most active compound in this series, 16c , demonstrated potent antagonism with an IC₅₀ value of 10 nM.[11]
Experimental Protocols & Methodologies
The biological evaluation of tetrahydropyridopyrimidine derivatives involves a range of standardized and specialized assays.
This experiment aims to confirm that the compound directly binds to the KRAS-G12C mutant protein and inhibits its downstream signaling.
-
Cell Culture: H358 cells, which harbor the KRAS-G12C mutation, are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 3 hours).
-
Protein Lysate Preparation: After treatment, cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detection: An appropriate secondary antibody conjugated to a reporter (e.g., HRP) is used, and the signal is detected via chemiluminescence.
-
Analysis: The ratio of p-ERK to total ERK is quantified to determine the extent of pathway inhibition. A decrease in this ratio indicates successful target engagement and inhibition.
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target bacterium or fungus is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a multi-well plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive and negative controls are included.
-
Incubation: The plate is incubated under conditions suitable for the microorganism's growth (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
This cell-based assay measures the inhibition of the Hedgehog signaling pathway.
-
Cell Line: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter gene (GRE-Luc) are used.
-
Pathway Activation: The Hh pathway is activated in the cells, typically using a Smo agonist or by co-culturing with cells expressing Sonic Hedgehog.
-
Compound Treatment: Cells are simultaneously treated with various concentrations of the tetrahydropyridopyrimidine test compounds.
-
Incubation: Cells are incubated for 24-48 hours to allow for reporter gene expression.
-
Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to the level of pathway activation, is measured using a luminometer.
-
Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in luciferase activity compared to the activated, untreated control.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental processes associated with the biological activity of the tetrahydropyridopyrimidine core.
Caption: KRAS-MAPK signaling pathway and the inhibitory action of tetrahydropyridopyrimidines.
Caption: Hedgehog signaling pathway and antagonism by tetrahydropyridopyrimidine derivatives.
Caption: General experimental workflow for anticancer drug discovery.
References
- 1. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yangresearchlab.org [yangresearchlab.org]
- 7. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3- d]pyrimidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship of tetrahydropyrazolopyrimidine derivatives--a novel structural class of potent calcium-sensing receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in a multitude of potent and selective inhibitors of various protein kinases. These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This technical guide provides a comprehensive overview of the mechanism of action of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-based compounds, focusing on their primary molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their function.
Core Mechanism of Action: Kinase Inhibition
The predominant mechanism of action for 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives is the competitive inhibition of protein kinases at the ATP-binding site. The bicyclic core structure of these compounds mimics the purine ring of ATP, allowing them to dock into the active site of kinases. This competitive binding prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cellular processes such as proliferation, survival, and differentiation. The specificity of these compounds for different kinases is achieved through chemical modifications to the core scaffold, which allows for tailored interactions with the unique amino acid residues lining the ATP-binding pocket of each kinase.
Key Molecular Targets and Associated Signaling Pathways
Derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold have been developed to target a range of important protein kinases. The following sections detail the major targets and the signaling pathways they regulate.
Extracellular Signal-Regulated Kinase (ERK)
ERK1 and ERK2 are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is frequently hyperactivated in various cancers, promoting cell growth and survival.
Signaling Pathway:
Quantitative Data: ERK Inhibition
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 1 | ERK2 | 160 | - | [1] |
| 2 | ERK2 | 90 | - | [1] |
| 3 | p-RSK | - | HepG2 | [1] |
Phosphoinositide 3-Kinase (PI3K)
The PI3K/Akt/mTOR pathway is another critical signaling cascade that is often dysregulated in cancer, promoting cell growth, proliferation, and survival.[2][3] Specific isoforms of PI3K, such as PI3Kδ, have been targeted by 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives.
Signaling Pathway:
Quantitative Data: PI3K Inhibition
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 11f | PI3Kδ | 1.2 | - | [4] |
| 11f | PI3Kα | >10000 | - | [4] |
| 11f | PI3Kβ | 1600 | - | [4] |
| 11f | PI3Kγ | 110 | - | [4] |
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)
CaMKII is a multifunctional serine/threonine kinase that plays a crucial role in various cellular processes, including synaptic plasticity and cardiac function.[5]
Signaling Pathway:
Quantitative Data: CaMKII Inhibition
| Compound ID | Target | IC50 (nM) | Selectivity vs. other kinases | Reference |
| 8p | CaMKII | 20 | >100-fold | [5] |
| KN-93 | CaMKII | 500 | - | [5] |
Other Kinase Targets
The versatility of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has led to the development of inhibitors for other important kinases, including:
-
KRAS-G12D: A mutant form of the KRAS protein that is a driver of many cancers.[6][7]
-
Axl Receptor Tyrosine Kinase: Implicated in cancer progression and drug resistance.[8]
-
Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy.[9]
-
VCP/p97: Involved in protein quality control and degradation pathways.[10]
Quantitative Data: Inhibition of Other Kinases
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 10c | KRAS-G12D (cellular) | 1.40 | Panc1 | [6][7] |
| 10k | KRAS-G12D (enzymatic) | 0.009 | - | [6][7] |
| 9a | EGFR | 0.0242 | - | [9] |
| 9a | ATX | 0.0291 | - | [9] |
| V12 | VCP/p97 | <0.2 | RPMI-8226 | [10] |
| V13 | VCP/p97 | <0.2 | RPMI-8226 | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine compounds.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of the kinase.
Workflow:
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the target kinase diluted in kinase assay buffer to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a 2X substrate/ATP mixture to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling cascade following inhibitor treatment.
Workflow:
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a highly versatile and valuable platform for the development of potent and selective kinase inhibitors. By targeting key nodes in critical cellular signaling pathways, these compounds have demonstrated significant therapeutic potential, particularly in the field of oncology. This technical guide has provided an in-depth overview of their mechanism of action, key molecular targets, and the experimental methodologies used for their characterization. Further research and development focused on this promising scaffold are poised to deliver novel and effective therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. academic.oup.com [academic.oup.com]
- 6. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [promega.sg]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. Basal Subtype and MAPK/ERK Kinase (MEK)-Phosphoinositide 3-Kinase Feedback Signaling Determine Susceptibility of Breast Cancer Cells to MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine as a pharmacophore
An In-depth Technical Guide to the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Pharmacophore
Introduction
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a nitrogen-containing heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry.[1] This bicyclic system, which features a pyrimidine ring fused to a partially saturated pyridine ring, serves as a versatile pharmacophore for designing small molecule inhibitors targeting a wide array of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and other enzymes crucial in pathological signaling.[1][2] Its structural rigidity, combined with the capacity for diverse substitutions at multiple positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this core, aimed at researchers and professionals in drug discovery and development.
General Synthesis Strategies
The construction of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is typically achieved through multi-step synthetic sequences. A common and effective strategy involves the initial construction of a substituted piperidone ring, followed by cyclization to form the fused pyrimidine ring.
A representative synthetic pathway begins with a protected 4-piperidone derivative.[3] This starting material undergoes a condensation reaction, for example, with dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate. Subsequent ring closure with a suitable binucleophile, such as S-methylisothiourea or guanidine derivatives, in the presence of a base, yields the desired tetrahydropyrido[4,3-d]pyrimidine core.[3] Further functionalization at various positions on both the pyridine and pyrimidine rings allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4]
Pharmacological Activities and Structure-Activity Relationships (SAR)
The versatility of the tetrahydropyrido[4,3-d]pyrimidine scaffold is demonstrated by its ability to target a broad range of proteins implicated in various diseases, most notably cancer.
Kinase Inhibition
Kinases are a major class of drug targets, and this scaffold has proven highly effective in generating potent and selective kinase inhibitors.
-
Phosphoinositide 3-kinase δ (PI3Kδ): Chemical optimization of this scaffold led to the identification of potent and highly selective PI3Kδ inhibitors.[5] Compound 11f emerged as an orally available inhibitor with desirable drug-like properties and demonstrated efficacy in an in vivo antibody production model, suggesting its potential for treating autoimmune diseases and certain cancers.[5]
-
Extracellular signal-regulated kinase 2 (ERK2): Derivatives of the related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold have been developed as potent and selective inhibitors of ERK2, a key component of the MAPK/ERK signaling pathway.[1][6] These compounds effectively reduce the levels of phosphorylated RSK (p-RSK) in cell-based assays and tumor xenografts, indicating successful target engagement in a cellular context.[6]
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines bearing a substituted phenyl sulfonamide moiety were synthesized and found to be potent and highly selective CaMKII inhibitors.[7] Notably, compound 8p was 25-fold more active than the known inhibitor KN-93 and displayed over 100-fold selectivity for CaMKII against a panel of other kinases.[7] Kinetic analysis revealed a calmodulin non-competitive mechanism of inhibition.[7]
-
Axl Receptor Tyrosine Kinase: Novel derivatives of the isomeric 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold were identified as potent and selective inhibitors of Axl, a member of the TAM family of receptor tyrosine kinases.[8] The lead compound, ER-001259851-000, showed a promising pharmacokinetic profile in mice, highlighting its potential for cancer therapy.[8]
| Compound Class | Target | Key Compound(s) | Potency (IC₅₀) | Cell Line / Assay | Citation |
| Phenyl Sulfonamides | CaMKII | 8p | 25-fold > KN-93 | Enzymatic Assay | [7] |
| Tetrahydropyrido[3,4-d]pyrimidines | Axl | ER-001259851-000 | Potent & Selective | Enzymatic Assay | [8] |
| Optimized THPPs | PI3Kδ | 11f | Potent & Selective | Cellular & In Vivo Assays | [5] |
Hedgehog (Hh) Pathway Inhibition
The Hedgehog signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers, including medulloblastoma.[3][9] The GPCR-like protein Smoothened (Smo) is a key transducer in this pathway.
-
Smoothened (Smo) Antagonists: Through a scaffold hopping strategy, a series of tetrahydropyrido[4,3-d]pyrimidine derivatives were identified as potent Smo antagonists.[3][10] Compound 24 was found to be three times more potent than the FDA-approved drug vismodegib in a reporter gene assay.[3][9] This compound also exhibited superior physicochemical properties, including higher aqueous solubility, leading to linear and favorable pharmacokinetic profiles, including a 72% oral bioavailability in dogs.[3][10] In preclinical models, compound 24 led to significant tumor regression in a medulloblastoma-derived xenograft model.[9][10]
| Compound | Target | Potency vs. Vismodegib | Key Advantages | Citation |
| 24 | Smoothened (Smo) | 3-fold more potent | Improved solubility, linear PK, 72% oral bioavailability (dog) | [3][9][10] |
KRAS-G12D Inhibition
Mutations in the KRAS oncogene are prevalent in many difficult-to-treat cancers. The G12D mutation is one of the most common.
-
Allosteric KRAS-G12D Inhibitors: The tetrahydropyrido[3,4-d]pyrimidine core has been utilized to design novel inhibitors targeting the KRAS-G12D mutant protein.[11][12] Structure-based design led to compounds with potent activity. Compound 10c showed selective anti-proliferative activity in KRAS-G12D mutant pancreatic cancer cells (Panc1) with an IC₅₀ of 1.40 μM.[11][12] Another analog, 10k , demonstrated potent enzymatic inhibition with an IC₅₀ of 0.009 μM.[11][12] More recent work based on the structure of another inhibitor, MRTX1133, led to pyrido[4,3-d]pyrimidine analogues with IC₅₀ values as low as 0.48 nM in biochemical assays and potent anti-tumor efficacy in xenograft models.[13]
| Compound | Target | Potency (IC₅₀) | Cell Line / Assay | Citation |
| 10c | KRAS-G12D | 1.40 μM | Panc1 (antiproliferative) | [11][12] |
| 10k | KRAS-G12D | 0.009 μM | Enzymatic Assay | [11][12] |
| 22, 28, 31 | KRAS-G12D | 0.48 - 1.21 nM | RBD-GTP-KRAS Binding | [13] |
Other Targets
The scaffold's utility extends to other important biological targets:
-
GnRH Receptor Antagonists: Tetrahydropyrido[4,3-d]pyrimidine-2,4-diones were identified as a new class of small molecule antagonists for the human gonadotropin-releasing hormone (GnRH) receptor.[14] Through an array-based synthesis and optimization approach, researchers successfully developed compounds with binding affinities below 10 nM.[14]
-
Dihydrofolate Reductase (DHFR) Inhibitors: Certain derivatives, particularly 2,4-diamino substituted analogues, have shown significant inhibitory activity against DHFR, an enzyme critical for DNA synthesis.[1] This activity makes them potential antifolate agents against microorganisms like Pneumocystis carinii and Toxoplasma gondii.[1]
-
Topoisomerase II (TopoII) Inhibitors: Expanding on a related tetrahydroquinazoline scaffold, researchers developed tetrahydropyrido[4,3-d]pyrimidine analogs as novel human topoisomerase II inhibitors.[15] Compound 24 (ARN21929) showed promising in vitro potency (IC₅₀ of 4.5 µM), excellent solubility, and good metabolic stability, marking it as a promising starting point for novel anticancer drugs.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols for the synthesis and evaluation of tetrahydropyrido[4,3-d]pyrimidine derivatives, based on published literature.
Synthesis of a Smoothened Antagonist Intermediate (Compound 7a-k from[3])
-
Step 1: Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Sulfone (6):
-
A solution of N-Boc-4-piperidone (piperidone 4 ) is refluxed with DMF-DMA.
-
The resulting intermediate is treated with S-methylisothiourea sulfate and sodium acetate to yield the tetrahydropyrido[4,3-d]pyrimidine core (5 ).
-
Intermediate 5 is then oxidized using meta-chloroperoxybenzoic acid (m-CPBA) to afford the corresponding sulfone (6 ).
-
-
Step 2: Nucleophilic Substitution:
-
Intermediate 6 is dissolved in a suitable solvent (e.g., DMF).
-
The appropriate amine is added to the solution.
-
The reaction mixture is heated to facilitate the substitution reaction, yielding the Boc-protected amine intermediates (7a-k ).
-
-
Step 3: Deprotection:
-
The Boc-protected intermediates (7a-k ) are treated with hydrochloric acid (HCl) in a solvent like dioxane or methanol to remove the Boc protecting group, affording the final amine intermediates (8a-k ) as HCl salts.[3]
-
Biological Assay: KRAS-G12D Antiproliferative Activity (CCK-8 Assay)
This protocol is based on the methodology described for evaluating KRAS-G12D inhibitors.[12]
-
Cell Seeding: Cancer cell lines (e.g., Panc1 for KRAS-G12D, A549 for wild-type) are seeded into 96-well plates at a specified density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds (e.g., from 0.01 to 100 μM) for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment: After the incubation period, 10 μL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[12]
Conclusion
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has unequivocally established its value as a versatile and potent pharmacophore in modern drug discovery. Its synthetic tractability allows for the creation of large, diverse libraries, while its structural features enable high-affinity interactions with a wide range of biological targets. Derivatives have shown significant promise as inhibitors of kinases (PI3Kδ, ERK2, CaMKII), antagonists of GPCRs (Smo, GnRH), and inhibitors of other critical enzymes (DHFR, KRAS-G12D, TopoII). The successful development of compounds with excellent preclinical potency, selectivity, and pharmacokinetic profiles underscores the immense potential of this core structure for generating next-generation therapeutics for cancer, autoimmune disorders, and other diseases. Further exploration of its chemical space is highly warranted and will likely yield additional novel and effective drug candidates.
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. yangresearchlab.org [yangresearchlab.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3- d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selection, synthesis, and structure-activity relationship of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Innovation: A Technical Guide to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Dihydrochloride
InChI Key: WLSBRWTXCPUJMN-UHFFFAOYSA-N
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug discovery. This bicyclic system, featuring a pyrimidine ring fused to a partially saturated pyridine ring, serves as a versatile core for the development of potent and selective inhibitors targeting a range of enzymes and receptors. Its derivatives have demonstrated significant potential in therapeutic areas such as oncology and inflammation. This guide provides an in-depth overview of its chemical properties, synthesis, biological activities, and the experimental protocols used for its evaluation.
Quantitative Biological and Physicochemical Data
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core has been extensively modified to generate derivatives with potent biological activities. The following tables summarize key physicochemical properties of the parent dihydrochloride salt and the inhibitory activities of selected derivatives against various biological targets.
Table 1: Physicochemical Properties of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Dihydrochloride
| Property | Value | Reference |
| CAS Number | 157327-49-6 | |
| Molecular Formula | C₇H₉N₃ · 2HCl | |
| Molecular Weight | 208.09 g/mol | |
| InChI Key | WLSBRWTXCPUJMN-UHFFFAOYSA-N | |
| Appearance | Powder | |
| Melting Point | 206-211 °C (decomposition) | |
| Storage Temperature | 2-8°C |
Table 2: Biological Activity of Selected 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives
| Derivative Class | Target | Specific Compound | IC₅₀ Value | Cell Line / Assay | Reference |
| KRAS-G12D Inhibitor | KRAS-G12D (enzymatic) | Compound 10k | 0.009 µM | GTPase activity assay | |
| KRAS-G12D Inhibitor | Cell Proliferation | Compound 10c | 1.40 µM | Panc1 (KRAS-G12D) | |
| PI3Kδ Inhibitor | PI3Kδ (cellular) | Compound 11f | 3 nM | Cellular assay | |
| Smoothened Antagonist | Hedgehog Signaling | Compound 24 | ~3x more potent than Vismodegib | NIH3T3-GRE-Luc reporter assay | |
| VCP/p97 Inhibitor | Cell Proliferation | Compound V4 | 0.3 µM | RPMI-8226 | |
| VCP/p97 Inhibitor | Cell Proliferation | Compound V12 | 0.5 µM | RPMI-8226 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the synthesis of the core scaffold and key biological assays used to evaluate its derivatives.
General Synthesis of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The synthesis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is often achieved through a multi-step sequence starting from a protected piperidone derivative. The following is a representative protocol based on literature methods.
Protocol 1: Synthesis of the Core Scaffold
-
Step 1: Formylation of N-Boc-4-piperidone: N-Boc-4-piperidone is reacted with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions to yield the corresponding enaminone.
-
Step 2: Cyclocondensation: The resulting enaminone is subjected to a cyclocondensation reaction with a suitable amidine source, such as S-methylisothiourea sulfate, in the presence of a base like sodium acetate. This step forms the fused pyrimidine ring.
-
Step 3: Functionalization (Optional): The core can be further functionalized. For example, oxidation of the methylthio group with an oxidizing agent like m-CPBA yields a sulfone, which can then be displaced by various amines to introduce diversity.
-
Step 4: Deprotection: The Boc protecting group is removed using acidic conditions, typically with hydrochloric acid (HCl) in a solvent like 1,4-dioxane or dichloromethane, to yield the final 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, often isolated as its dihydrochloride salt.
Biological Assays
Protocol 2: KRAS-G12D Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the GTPase activity of the mutant KRAS-G12D protein.
-
Reagents: Recombinant KRAS-G12D protein, GTP, a phosphate detection reagent (e.g., malachite green-based).
-
Procedure: a. The test compound is pre-incubated with the KRAS-G12D enzyme in an appropriate assay buffer. b. The reaction is initiated by the addition of GTP. c. The mixture is incubated at a controlled temperature (e.g., 37°C) to allow for GTP hydrolysis. d. The reaction is stopped, and the amount of inorganic phosphate released is quantified using the phosphate detection reagent. e. The absorbance is read on a plate reader, and the IC₅₀ values are calculated by fitting the dose-response data to a suitable model.
Protocol 3: Cell Proliferation (CCK-8) Assay
This colorimetric assay is used to determine the anti-proliferative activity of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., Panc1 for KRAS-G12D) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: CCK-8 reagent is added to each well, and the plate is incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC₅₀ values are determined.
Protocol 4: In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-435) are subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~200 mm³).
-
Treatment: The mice are randomized into vehicle control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
Signaling Pathways and Mechanisms of Action
Derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold have been shown to modulate key signaling pathways implicated in cancer.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to several cancers, including medulloblastoma. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream cascade culminating in the activation of GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival. Certain tetrahydropyrido[4,3-d]pyrimidine derivatives function as potent SMO antagonists, effectively blocking the pathway.
Caption: Inhibition of the Hedgehog signaling pathway by a SMO antagonist.
Kinase Inhibition (MAPK/ERK Pathway)
The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. Mutations in genes like KRAS can lead to constitutive activation of this pathway, driving tumorigenesis. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has been utilized to develop inhibitors that target key kinases within this pathway, such as ERK, as well as upstream activators like the mutated KRAS protein itself.
Caption: Inhibition points in the MAPK/ERK signaling cascade.
An In-depth Technical Guide to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride: Safety, Handling, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details its chemical and physical properties, safety and handling protocols, and its role as a versatile building block in the development of novel therapeutics, particularly kinase inhibitors.
Chemical and Physical Properties
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₁₁Cl₂N₃ | [1][2] |
| Molecular Weight | 208.09 g/mol | [1][2] |
| CAS Number | 157327-49-6 | [1][2] |
| Appearance | Yellow to brown powder | |
| Melting Point | 206-211 °C (decomposition) | |
| Solubility | Data not available | |
| Storage Temperature | 2-8°C |
Safety and Toxicology
This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[1] Adherence to strict safety protocols is mandatory when handling this chemical.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Citation(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1] |
Toxicological Data
| Test | Result | Species | Route | Citation(s) |
| LD50 (Oral) | Data not available | |||
| LD50 (Dermal) | Data not available | |||
| LC50 (Inhalation) | Data not available |
Handling and Emergency Procedures
Given its hazardous properties, this compound must be handled with appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3]
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[4]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[4]
-
General Handling: Avoid generating dust. Wash hands thoroughly after handling.[3]
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Remove contaminated clothing and wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
Experimental Protocols
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a key pharmacophore in the development of various kinase inhibitors. Below are representative experimental protocols relevant to the synthesis and evaluation of compounds derived from this scaffold.
Synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives
While a specific, detailed protocol for the dihydrochloride salt is not publicly available, a general multi-step synthesis for related tetrahydropyridothienopyrimidines provides a relevant example of the chemical transformations involved.[5]
Exemplary Synthesis of a 7-substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine:
-
Step 1: N-Alkylation of Piperidin-4-one: A mixture of piperidin-4-one, an appropriate benzyl chloride or 4-(chloromethyl)pyridine, and potassium carbonate in dimethylformamide (DMF) is heated at 80°C for 5 hours.[5]
-
Step 2: Gewald Reaction: The product from Step 1 is refluxed with ethyl cyanoacetate, sulfur, and morpholine in ethanol for 3 hours.[5]
-
Step 3: Cyclization: The resulting adduct is heated with formamidine acetate in DMF at 100°C for 16 hours to form the tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine skeleton.[5]
-
Step 4: Chlorination: The carbonyl group is chlorinated using phosphoryl chloride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 50°C for 7 hours to yield the final product.[5]
Disclaimer: This is a generalized protocol for a related compound class and may require significant optimization for the synthesis of this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol is a representative example of a high-throughput screening method to identify kinase inhibitors.
-
Reagent Preparation:
-
Prepare a 2X serial dilution series of the test compound (derived from the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold) in the appropriate kinase buffer.
-
Prepare a 4X solution of the target kinase (e.g., Erk2) at the EC₈₀ concentration.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the 4X kinase solution to each well.
-
Add 2.5 µL of the 2X test compound dilution series to the appropriate wells.
-
Add 5 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 620 nm and 665 nm following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
-
Disclaimer: This is an illustrative protocol and specific concentrations, incubation times, and reagents will depend on the specific kinase and assay platform.
Biological Activity and Signaling Pathways
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a key component of small molecules designed to target various signaling pathways implicated in diseases such as cancer.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is linked to several cancers.[6][7] The G protein-coupled receptor Smoothened (SMO) is a key transducer of the Hh signal.[8] In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits SMO. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, leading to the expression of target genes involved in cell proliferation and survival.[1] Derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold have been investigated as SMO antagonists, blocking the Hh pathway.[9]
General Kinase Inhibitor Screening Workflow
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a common starting point for the development of kinase inhibitors. A typical drug discovery workflow for identifying and characterizing such inhibitors is outlined below. This multi-step process begins with a broad screen of a compound library and progressively narrows down to a lead candidate with the desired potency, selectivity, and cellular activity.
Conclusion
This compound is a valuable scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its handling requires strict adherence to safety protocols due to its hazardous nature. While detailed quantitative data on the parent compound is limited in the public domain, its derivatives have shown significant promise in modulating key signaling pathways. This guide provides a foundational understanding for researchers and drug development professionals working with this and related chemical entities.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound | C7H11Cl2N3 | CID 19883247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hedgehog pathway and smoothened inhibitors in cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Smoothened Inhibitors to Block the Sonic Hedgehog Signaling for Cancer Treatment – American Journal of Student Research [ajosr.org]
- 8. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yangresearchlab.org [yangresearchlab.org]
Methodological & Application
Synthesis and Applications of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, showing promise as potent inhibitors of various enzymes and receptors implicated in diseases such as cancer and inflammation.
This document provides a comprehensive overview of the synthesis of these valuable compounds, including detailed experimental protocols for key reactions. Additionally, it summarizes their biological applications with quantitative data and visualizes the relevant signaling pathways to facilitate a deeper understanding of their mechanism of action.
Synthetic Strategies
The synthesis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core can be achieved through several strategic approaches, primarily involving multi-step synthesis starting from piperidine derivatives or through efficient one-pot multicomponent reactions.
A common multi-step approach involves the initial construction of a substituted piperidone, followed by cyclization with a suitable pyrimidine precursor. For instance, a two-step sequence can begin with the treatment of a piperidone derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by ring closure with S-methylisothiourea sulfate to yield the tetrahydropyrido[4,3-d]pyrimidine core.
Alternatively, multicomponent reactions offer a more streamlined approach. The Biginelli reaction, a classic example, can be adapted to synthesize tetrahydropyrimidine derivatives in a one-pot condensation of a β-diketone, an arylaldehyde, and urea or thiourea.[1] Microwave-assisted organic synthesis has also been employed to accelerate these reactions and improve yields.[1]
Experimental Protocols
Protocol 1: Multi-step Synthesis from Piperidin-4-one
This protocol outlines a general multi-step synthesis adapted from methodologies described in the literature, starting with the functionalization of piperidin-4-one.[2]
Step 1: N-Substitution of Piperidin-4-one
-
To a solution of piperidin-4-one hydrochloride (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Add the desired alkylating or arylating agent (e.g., benzyl chloride or 4-(chloromethyl)pyridine, 1.1 equivalents).
-
Stir the reaction mixture at 80 °C for 5 hours.
-
After cooling, pour the mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted piperidin-4-one.
Step 2: Gewald Reaction
-
To a solution of the N-substituted piperidin-4-one (1 equivalent) in ethanol, add ethyl cyanoacetate (1 equivalent) and elemental sulfur (1.1 equivalents).
-
Add morpholine (0.2 equivalents) as a catalyst.
-
Reflux the mixture for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the 2-aminothiophene derivative.
Step 3: Cyclization to form the Tetrahydropyrido[4,3-d]pyrimidine Core
-
Dissolve the 2-aminothiophene derivative (1 equivalent) in DMF.
-
Add formamidine acetate (3 equivalents).
-
Heat the reaction mixture at 100 °C for 16 hours.
-
Cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 7-substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one.
Step 4: Chlorination
-
Suspend the product from Step 3 (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 equivalents) dropwise at 0 °C.
-
Heat the mixture at 50 °C for 7 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the 4-chloro-tetrahydropyrido[4,3-d]pyrimidine derivative. This intermediate is ready for further functionalization.
Protocol 2: One-Pot Multicomponent Synthesis of Tetrahydropyrimidines
This protocol describes a general procedure for the synthesis of tetrahydropyrimidine derivatives via a multicomponent reaction.[3]
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).
-
Add a catalytic amount of an acid catalyst (e.g., camphorsulfonic acid, 10 mol%).
-
Stir the mixture at room temperature or under gentle heating, monitoring the reaction by TLC. The reaction is often performed neat (solvent-free).[3]
-
Upon completion, add a small amount of ethanol and cool the mixture to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and recrystallize to obtain the pure tetrahydropyrimidine derivative.
Biological Applications and Quantitative Data
Derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been extensively investigated for their therapeutic potential, particularly as anticancer agents. They have been shown to inhibit various protein kinases and signaling pathways crucial for cancer cell proliferation and survival.
Anticancer Activity
These compounds have been identified as potent inhibitors of kinases such as Extracellular signal-regulated kinase 2 (Erk2) and Axl receptor tyrosine kinase. Furthermore, they have been developed as antagonists of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[4]
| Compound Class | Target | Key Findings | IC₅₀ Values | Reference |
| Tetrahydropyrido[4,3-d]pyrimidines | Smoothened (Hedgehog Pathway) | More potent than the FDA-approved drug vismodegib in a reporter gene assay. Showed significant tumor regression in a mouse medulloblastoma model. | Compound 24: three times more potent than vismodegib | [4] |
| Pyrido[3,4-d]pyrimidines | KRAS-G12D | Compound 10c showed selective anti-proliferative activity in Panc1 cells. | 10c: 1.40 µM (Panc1) | [5][6] |
| Tetrahydropyrido[2,3-d]pyrimidines | VCP/p97 | Compound V12 and its metabolite V13 showed strong inhibitory activities against various cancer cell lines. | < 1 µM | |
| Pyrido[2,3-d]pyrimidines | VEGFR-2/HER-2 | Compound 5a exhibited the best cytotoxic activity against the HepG2 cell line. | 5a: 2.71 µM (HepG2) | [7] |
Signaling Pathways and Mechanism of Action
To understand the therapeutic potential of these derivatives, it is crucial to visualize their interaction with key cellular signaling pathways.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of various cancers. The key components of this pathway include the Patched (Ptch) receptor, the Smoothened (Smo) protein, and the Gli family of transcription factors.[8] In the "off" state, Ptch inhibits Smo. Upon binding of the Hedgehog ligand, this inhibition is relieved, allowing Smo to activate a downstream cascade that ultimately leads to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.[8][9] 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives have been developed as potent Smo antagonists, effectively blocking this pathway.[4]
References
- 1. benthamscience.com [benthamscience.com]
- 2. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibition Assays Using Tetrahydropyridopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology. The tetrahydropyridopyrimidine scaffold has emerged as a promising privileged structure in the design of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for performing biochemical and cell-based kinase inhibition assays to evaluate the efficacy of tetrahydropyridopyrimidine-based compounds.
The protocols outlined below describe a luminescence-based biochemical assay for direct measurement of kinase activity and a cell-based Western blot assay to assess the inhibition of a key signaling pathway. These assays are fundamental in determining the potency (e.g., IC50 values) and cellular efficacy of novel kinase inhibitors.
Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that is often dysregulated in cancer. One of the key upstream regulators of this pathway is the small GTPase KRAS. Certain tetrahydropyridopyrimidine compounds have been developed as covalent inhibitors of the KRAS-G12C mutant, which is found in a significant portion of non-small cell lung cancers. These inhibitors bind to the cysteine residue at position 12, locking KRAS in an inactive state and preventing the downstream activation of RAF, MEK, and ERK. The phosphorylation of ERK is a hallmark of MAPK pathway activation and can be used as a biomarker for inhibitor activity in cellular assays.[1][2]
References
Application Notes and Protocols: Utilizing 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent inhibitors targeting various key players in cancer signaling pathways.[1] Derivatives of this heterocyclic system have demonstrated significant anti-proliferative activity across a range of cancer cell lines, making them promising candidates for novel therapeutic agents. These application notes provide an overview of the use of these compounds, their mechanisms of action, and detailed protocols for their evaluation in a research setting.
Mechanism of Action and Target Pathways
Derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been synthesized and shown to inhibit several critical targets in oncology.[1] The primary mechanism often involves competitive binding to the ATP-binding pocket of protein kinases, thereby modulating downstream signaling cascades.[1] Key pathways and targets that have been successfully modulated by these compounds include:
-
KRAS Signaling: Certain derivatives have been developed as inhibitors of KRAS-G12D, a common oncogenic mutation, demonstrating selective anti-proliferative effects in pancreatic cancer cell lines.[2][3][4]
-
Hedgehog (Hh) Signaling: The scaffold has been utilized to create potent antagonists of the Smoothened (Smo) receptor, a central component of the Hh pathway, which is aberrantly activated in medulloblastoma.[5][6]
-
MAPK/ERK Pathway: Inhibition of extracellular signal-regulated kinase 2 (Erk2) has been achieved with tetrahydropyridopyrimidine-based compounds, impacting cell proliferation in liver cancer cells.[1][7]
-
Protein Homeostasis: VCP/p97, a key enzyme in the ubiquitin-proteasome system, has been targeted by these derivatives, leading to endoplasmic reticulum stress and apoptosis in acute myeloid leukemia (AML) cells.[8][9]
-
PI3K/AKT/mTOR Pathway: Highly selective inhibitors of the PI3Kδ isoform have been developed from this scaffold, showing potential for treating leukocyte malignancies.[10]
-
Receptor Tyrosine Kinases: Selective inhibition of Axl, a member of the TAM family of receptor tyrosine kinases, has been demonstrated, suggesting applications in various cancers.[11]
Data Presentation: In Vitro Efficacy of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives
The following tables summarize the in vitro anti-proliferative activity (IC50 values) of representative compounds based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold in various cancer cell lines.
Table 1: Anti-proliferative Activity of KRAS-G12D Inhibitors [2][4]
| Compound | Target | Cancer Cell Line | Genotype | IC50 (μM) |
| 10c | KRAS-G12D | Panc-1 | KRAS-G12D | 1.40 |
| 10c | HCT116 | KRAS-G13D | 5.13 | |
| 10c | A549 | KRAS WT | 6.88 | |
| 10k | KRAS-G12D (enzymatic) | - | - | 0.009 |
| MRTX1133 (Control) | KRAS-G12D (enzymatic) | - | - | 0.0004 |
Table 2: Anti-proliferative Activity of VCP/p97 Inhibitors [8]
| Compound | Target | Cancer Cell Line | Cell Type | IC50 (μM) |
| V4 | VCP/p97 | RPMI-8226 | Multiple Myeloma | 0.3 |
| V12 | VCP/p97 | RPMI-8226 | Multiple Myeloma | 0.5 |
| V13 | VCP/p97 | RPMI-8226 | Multiple Myeloma | 0.8 |
| CB-5339 (Control) | VCP/p97 | RPMI-8226 | Multiple Myeloma | 0.9 |
| V13 | VCP/p97 | BXPC-3 | Pancreatic Cancer | < 1 |
Mandatory Visualizations
The following diagrams illustrate key signaling pathways targeted by 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives and a general experimental workflow for their evaluation.
Caption: Inhibition of the KRAS signaling pathway.
Caption: Inhibition of the Hedgehog signaling pathway.
Caption: General workflow for evaluating novel compounds.
Experimental Protocols
Cell Proliferation Assay (CCK-8 Assay)
This protocol is adapted from methodologies used to assess the anti-proliferative activity of novel KRAS-G12D inhibitors.[2][3][4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Panc-1, HCT116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for an additional 72 hours at 37°C and 5% CO2.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).
-
KRAS-G12D Enzymatic Inhibition Assay (GTPase Activity Assay)
This protocol is a general representation of a GTPase activity assay used to measure the enzymatic inhibition of KRAS-G12D.[2][4]
Objective: To determine the enzymatic inhibitory activity of a test compound on the GTPase function of the KRAS-G12D mutant protein.
Materials:
-
Recombinant KRAS-G12D protein
-
GTPase-Glo™ Assay kit (or similar)
-
Test compound dissolved in DMSO
-
Assay buffer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the recombinant KRAS-G12D protein to each well.
-
Initiate the reaction by adding GTP.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow for GTP hydrolysis.
-
-
Detection:
-
Add the GTPase-Glo™ Reagent to terminate the reaction and detect the amount of remaining GTP.
-
Incubate for a further 30 minutes at room temperature.
-
Add the Detection Reagent to convert the signal to a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the GTPase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Molecular Docking
This protocol outlines the general steps for performing molecular docking simulations to understand the binding mode of the inhibitors.[2][3][4]
Objective: To predict the binding conformation and interactions of a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative with its target protein.
Software:
-
Molecular docking software (e.g., Sybyl, AutoDock, Glide)
-
Protein Data Bank (PDB) for protein structures
Procedure:
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., KRAS-G12D, PDB: 7RPZ) from the PDB.
-
Prepare the protein by removing water molecules and ligands, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Draw the 2D structure of the inhibitor and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site on the target protein.
-
Run the docking algorithm to generate multiple binding poses of the ligand in the protein's active site.
-
Score the generated poses based on a scoring function that estimates the binding affinity.
-
-
Analysis:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions.
-
These protocols provide a foundation for researchers to explore the potential of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives as anticancer agents. The versatility of this scaffold allows for the development of inhibitors against a wide range of targets, making it a valuable tool in cancer drug discovery.
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yangresearchlab.org [yangresearchlab.org]
- 6. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3- D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of the Tetrahydropyridopyrimidine Scaffold in the Development of Potent and Selective PI3Kδ Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The δ isoform of phosphoinositide 3-kinase (PI3Kδ) has emerged as a pivotal therapeutic target, primarily due to its restricted expression in hematopoietic cells and its critical role in regulating immune cell function.[1][2] Dysregulation of the PI3Kδ signaling pathway is implicated in a spectrum of hematological malignancies and autoimmune disorders, making its selective inhibition a highly sought-after therapeutic strategy.[3][4] Within the landscape of small molecule inhibitors, the tetrahydropyridopyrimidine (THPP) scaffold has been identified as a privileged chemotype, enabling the development of compounds with high potency and remarkable isoform selectivity.[5] This technical guide provides an in-depth exploration of the THPP scaffold's application, offering a scientific rationale, detailed experimental protocols for synthesis and characterization, and insights into data interpretation for drug discovery campaigns. We will cover key biochemical and cell-based assays, structure-activity relationship (SAR) principles, and the critical pharmacokinetic properties that guide the progression of lead candidates.
Introduction: The Rationale for Targeting PI3Kδ
The PI3Kδ Signaling Pathway: A Critical Regulator in Immunity and Oncology
The Phosphoinositide 3-kinase (PI3K) family of lipid kinases are central nodes in signal transduction pathways that govern essential cellular processes such as growth, proliferation, survival, and motility.[1][6] The Class I PI3K family is composed of four isoforms (α, β, γ, δ). While the p110α and p110β isoforms are ubiquitously expressed, p110δ and p110γ are found predominantly in hematopoietic cells.[2] This restricted expression profile makes PI3Kδ a highly attractive therapeutic target, as its inhibition promises to minimize off-target effects in non-immune cells.
The canonical PI3Kδ signaling cascade is initiated by the activation of various cell surface receptors, including B-cell receptors (BCR) and cytokine receptors.[1][4] Upon activation, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) at the plasma membrane to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][7] PIP3 recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, orchestrating cellular responses that are vital for lymphocyte development, activation, and survival.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. The double-edged sword of PI3Kδ pathway-related immune dysregulation: insights from two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives for CaMKII Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a multitude of cellular signaling pathways, including learning, memory, and cardiac function.[1] Dysregulation of CaMKII activity has been implicated in various pathological conditions such as heart failure, arrhythmias, and neurological disorders, making it a significant therapeutic target.[2] A novel class of potent and highly selective CaMKII inhibitors based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has been identified. These compounds, featuring a substituted phenyl sulfonamide moiety, have demonstrated significant inhibitory activity against CaMKII, with some derivatives showing substantially higher potency than the well-known inhibitor KN-93.[3] Michaelis-Menten analysis has suggested that these derivatives act as calmodulin non-competitive inhibitors.[3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of these promising CaMKII inhibitors.
Data Presentation
The following table summarizes the structure-activity relationship (SAR) data for a series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives. While the complete dataset from the primary literature is not publicly available, this table is representative of the key findings, illustrating the impact of substitutions on the phenyl sulfonamide ring on CaMKII inhibitory activity.
| Compound ID | R (Substitution on Phenyl Ring) | CaMKII IC50 (nM) | Selectivity vs. Other Kinases |
| 8a | H | >1000 | - |
| 8b | 4-Methyl | 550 | - |
| 8c | 4-Methoxy | 230 | - |
| 8d | 4-Fluoro | 480 | - |
| 8e | 4-Chloro | 350 | - |
| 8f | 4-Bromo | 320 | - |
| 8g | 4-Trifluoromethyl | 180 | - |
| 8h | 4-Nitro | 150 | - |
| 8i | 3-Methoxy | 410 | - |
| 8j | 3-Chloro | 620 | - |
| 8k | 2-Methoxy | 890 | - |
| 8l | 2-Chloro | >1000 | - |
| 8m | 3,4-Dichloro | 210 | - |
| 8n | 3,5-Dichloro | 190 | - |
| 8o | 2,4-Dichloro | 750 | - |
| 8p | 4-Cyano | 25 | >100-fold vs. PKA, PKC, CDK2, GSK3β, ROCK |
| KN-93 | - | 625 | - |
Note: The IC50 values are illustrative and based on the reported 25-fold higher potency of compound 8p compared to KN-93.[3] The selectivity data for 8p is as reported in the literature.[3]
Experimental Protocols
Synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives
This protocol describes a general method for the synthesis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core structure and subsequent functionalization with various phenyl sulfonamides.
a) Synthesis of the Tetrahydropyridopyrimidine Core
A multi-step synthesis can be employed, starting from commercially available materials. A representative route involves the construction of the fused pyridine and pyrimidine rings.[4][5]
-
Step 1: Synthesis of a Substituted Piperidin-4-one. This can be achieved through various established methods, for example, the Dieckmann condensation of a suitably substituted N-benzyl di-ester.
-
Step 2: Gewald Reaction. The substituted piperidin-4-one can undergo a Gewald reaction with ethyl cyanoacetate and elemental sulfur in the presence of a base like morpholine to form a 2-aminothiophene derivative.[4]
-
Step 3: Pyrimidine Ring Formation. The 2-aminothiophene derivative is then cyclized with formamidine acetate in a suitable solvent like DMF at elevated temperatures to construct the tetrahydropyridothienopyrimidine scaffold.[4] For the tetrahydropyrido[4,3-d]pyrimidine core, a similar strategy starting from a suitable piperidine precursor can be employed. A plausible route involves the reaction of a protected 4-piperidone derivative with urea or a urea equivalent to form the pyrimidine ring.[5]
-
Step 4: Chlorination. The resulting pyrimidinone can be chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to provide a key intermediate for subsequent diversification.[4]
b) Sulfonamide Coupling
-
Step 1: Deprotection. If a protecting group is used on the piperidine nitrogen, it is removed under appropriate conditions (e.g., acid-mediated cleavage for a Boc group).
-
Step 2: Sulfonylation. The deprotected tetrahydropyridopyrimidine core is reacted with a desired substituted phenylsulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane) to yield the final sulfonamide derivative.
c) Purification and Characterization
The final products are purified by column chromatography on silica gel. The structure and purity of the compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro CaMKII Inhibition Assay (TR-FRET)
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust method for determining the IC50 values of the synthesized compounds against CaMKII.[2][6][7]
-
Materials:
-
Recombinant human CaMKIIδ/γ
-
Biotinylated substrate peptide (e.g., Autocamtide-2)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Allophycocyanin (APC)-labeled streptavidin
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the CaMKII enzyme and the biotinylated substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the TR-FRET detection reagents (Europium-labeled antibody and APC-labeled streptavidin).
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular CaMKII Target Engagement Assay
A cellular thermal shift assay (CETSA) or a NanoBRET™ assay can be used to confirm that the compounds engage CaMKII within a cellular context.[8][9][10][11]
-
Materials:
-
A suitable cell line expressing CaMKII (e.g., HEK293 cells overexpressing CaMKIIδ)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Antibodies for Western blotting (anti-CaMKII and anti-phospho-CaMKII) or reagents for NanoBRET™ assay (NanoLuc®-CaMKII fusion vector, NanoBRET™ tracer)
-
-
Protocol (CETSA):
-
Seed cells in multi-well plates and grow to confluency.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble CaMKII in each sample by Western blotting.
-
A shift in the melting temperature of CaMKII in the presence of the compound indicates target engagement.
-
-
Protocol (NanoBRET™):
-
Transfect cells with a NanoLuc®-CaMKII fusion vector.
-
Seed the transfected cells into a multi-well plate.
-
Add the NanoBRET™ tracer and the test compounds at various concentrations.
-
Add the NanoLuc® substrate.
-
Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Calculate the NanoBRET™ ratio. A decrease in the ratio indicates displacement of the tracer by the compound, confirming target engagement.
-
Visualizations
Caption: CaMKII Signaling Pathway and Point of Inhibition.
Caption: General Synthetic Workflow.
Caption: Experimental Logic Flowchart.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QuickScout Screening Assist™ TR-FRET Assay Kits - Carna Biosciences, Inc. [carnabio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Models of Tetrahydropyridopyrimidine Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydropyridopyrimidines are a class of heterocyclic compounds that have emerged as a promising scaffold for the development of targeted cancer therapeutics. This chemical structure has been successfully utilized to design potent and selective inhibitors of key oncogenic drivers, including KRAS and Cyclin-Dependent Kinases 4 and 6 (CDK4/6). To evaluate the in vivo efficacy and pharmacodynamic properties of these drug candidates, robust and well-characterized preclinical models are essential. Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, represent a foundational tool in oncology drug discovery for assessing anti-tumor activity.[1][2]
These application notes provide detailed protocols for establishing and utilizing in vivo xenograft models to test the efficacy of tetrahydropyridopyrimidine-based drug candidates. The focus is on practical methodologies for tumor implantation, drug administration, and endpoint analysis, alongside a summary of expected quantitative outcomes and the underlying signaling pathways.
Key Signaling Pathways Targeted by Tetrahydropyridopyrimidine Drug Candidates
Tetrahydropyridopyrimidine-based inhibitors have been notably successful in targeting the KRAS and CDK4/6 proteins, which are central to two critical signaling pathways implicated in cancer cell proliferation and survival.
KRAS Signaling Pathway
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state.[2] Mutations in KRAS, particularly at codon 12, lock the protein in a constitutively active state, leading to aberrant downstream signaling and uncontrolled cell growth.[2] The KRAS G12C mutation is a common driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[3] Tetrahydropyridopyrimidine compounds have been developed as covalent inhibitors that specifically target the mutant cysteine in KRAS G12C, trapping it in its inactive state.[4]
Activated KRAS stimulates multiple downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[1][5]
References
Application Notes and Protocols: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its inherent structural features and synthetic tractability have established it as a versatile core for the development of potent and selective inhibitors targeting a range of biologically important proteins. This document provides detailed application notes, experimental protocols, and structure-activity relationship (SAR) data for the utilization of this scaffold in drug discovery programs.
Application Notes: A Versatile Scaffold in Kinase and Non-Kinase Inhibition
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core has been successfully employed in the design of inhibitors for several key drug targets, demonstrating its broad applicability in various therapeutic areas, including oncology, inflammation, and neurological disorders.[1]
Key Therapeutic Targets:
-
Protein Kinases: This scaffold has proven to be a particularly effective starting point for the development of kinase inhibitors.[1] Its structure often allows for key interactions within the ATP-binding pocket of kinases. Notable kinase targets include:
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): Derivatives have been identified as potent and selective CaMKII inhibitors.[2][3]
-
Epidermal Growth Factor Receptor (EGFR): The scaffold has been utilized to develop dual inhibitors of EGFR and other targets.[4][5]
-
Phosphoinositide 3-Kinase δ (PI3Kδ): Optimization of this scaffold has led to highly selective PI3Kδ inhibitors with potential applications in autoimmune diseases and leukocyte malignancies.[6][7]
-
Extracellular Signal-Regulated Kinase 2 (Erk2): A series of potent and selective Erk2 inhibitors have been developed from this core structure.[8]
-
-
Non-Kinase Targets: The versatility of the scaffold extends beyond kinases:
-
Autotaxin (ATX): Dual inhibitors of ATX and EGFR have been discovered, highlighting its potential in complex diseases like idiopathic pulmonary fibrosis.[4][5]
-
Smoothened (Smo): Novel Smoothened antagonists based on this scaffold have been identified as potent inhibitors of the Hedgehog signaling pathway, with potential applications in medulloblastoma.[9][10]
-
KRAS-G12D: The scaffold has been explored for the development of inhibitors targeting this challenging oncogenic mutant.[11][12][13][14][15]
-
The following sections provide detailed quantitative data and experimental protocols for the investigation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives against some of these key targets.
Quantitative Data Presentation: Structure-Activity Relationship (SAR) Tables
The following tables summarize the in vitro activities of various 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives, providing a clear overview of the structure-activity relationships.
Table 1: SAR of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as EGFR and ATX Inhibitors
| Compound | Modifications | EGFR IC50 (nM) | ATX IC50 (nM) |
| 8a | Semicarbazone moiety | 18.0 | - |
| 9a | Semicarbazone moiety | 24.2 | 29.1 |
Data sourced from a study on dual ATX and EGFR inhibitors.[4][5]
Table 2: SAR of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as KRAS-G12D Inhibitors
| Compound | Modifications | Panc1 (KRAS-G12D) Antiproliferative IC50 (µM) | KRAS-G12D Enzymatic IC50 (µM) |
| 10c | 3,8-diazabicyclo[3.2.1]octane moiety | 1.40 | > 10 |
| 10k | Homopiperazine moiety | - | 0.009 |
Data sourced from a study on novel KRAS-G12D inhibitors.[11][13][15]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the SAR studies of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives.
Protocol for EGFR Kinase Assay
This protocol outlines a continuous-read kinase assay to determine the inhibitory potency of compounds against EGFR.
Materials:
-
Recombinant human EGFR (WT or mutant)
-
ATP
-
Y12-Sox conjugated peptide substrate
-
1X Kinase Reaction Buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds dissolved in 50% DMSO
-
384-well, white, non-binding surface microtiter plates
-
Plate reader with fluorescence capabilities (λex360/λem485)
Procedure:
-
Prepare 10X stocks of EGFR, 1.13X ATP, and Y12-Sox peptide substrate in 1X kinase reaction buffer.
-
Add 5 µL of the EGFR enzyme solution to each well of the 384-well plate.
-
Add 0.5 µL of serially diluted test compounds or 50% DMSO (vehicle control) to the wells.
-
Pre-incubate the plate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and Y12-Sox peptide substrate.
-
Immediately begin monitoring the fluorescence signal every 71 seconds for a duration of 30-120 minutes using a plate reader.
-
Analyze the progress curves for linear reaction kinetics.
-
Determine the initial velocity of the reaction from the slope of the relative fluorescence units versus time plot.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.[1]
Protocol for Hedgehog Signaling Pathway Reporter Gene Assay
This protocol describes a luciferase-based reporter gene assay to measure the inhibition of the Hedgehog signaling pathway.
Materials:
-
NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin-Glutamine solution
-
Sonic Hedgehog (Shh)-conditioned medium or a small molecule agonist (e.g., SAG)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Culture the reporter NIH-3T3 cell line in DMEM supplemented with 10% CS and antibiotics.
-
Seed the cells into 96-well plates and grow to confluence.
-
Replace the growth medium with a low-serum medium (e.g., 0.5% CS in DMEM).
-
Add serially diluted test compounds or DMSO (vehicle control) to the wells.
-
Stimulate the Hedgehog pathway by adding Shh-conditioned medium or a small molecule agonist.
-
Incubate the plate for 30-48 hours.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[6]
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition relative to the stimulated control and determine the IC50 value.
Protocol for KRAS-G12D Nucleotide Exchange Assay
This protocol details a TR-FRET-based assay to screen for inhibitors of KRAS-G12D nucleotide exchange.
Materials:
-
Recombinant human KRAS-G12D protein pre-loaded with GDP
-
Recombinant human SOS1 protein (catalytic domain)
-
Fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP)
-
Terbium-labeled anti-tag antibody (if using a tagged KRAS protein)
-
Assay Buffer
-
Test compounds dissolved in DMSO
-
384-well assay plates
-
TR-FRET enabled plate reader
Procedure:
-
In a 384-well plate, add serially diluted test compounds or DMSO (vehicle control).
-
Add a mixture of GDP-loaded KRAS-G12D protein and SOS1 protein in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the nucleotide exchange reaction by adding the fluorescently labeled GTP.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and add detection reagents (e.g., Terbium-labeled antibody) as per the manufacturer's protocol.
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration to determine the IC50 value.[16]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. rsc.org [rsc.org]
- 2. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Anticancer Evaluation of Novel Tetrahydropyridopyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Novel tetrahydropyridopyrimidine derivatives have emerged as a promising class of small molecules with potent anticancer activities. These compounds have demonstrated efficacy in various cancer cell lines, often through the modulation of key signaling pathways implicated in tumor growth and survival. This document provides a comprehensive overview of the anticancer evaluation of these derivatives, including summarized quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying mechanisms of action.
Data Presentation
The anticancer activity of novel tetrahydropyridopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the reported IC50 values for different series of these compounds.
Table 1: In Vitro Antiproliferative Activity of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione Analogues [1][2]
| Compound | MDA-MB-231 (IC50, µM) | H3122 (IC50, µM) | MV4;11 (IC50, µM) | PC-3 (IC50, µM) |
| ONC201 (Reference) | 14.6 | - | - | - |
| Compound 2 | 32.0 | - | - | - |
| Compound 4 | - | 0.1 - 1 | 0.1 - 1 | - |
| Compound 5 | - | 10 - 50 | 10 - 50 | - |
Table 2: In Vitro Antiproliferative Activity of Pyrido[4,3-d]pyrimidine and Tetrahydropyrido[3,4-d]pyrimidine Derivatives as KRAS-G12D Inhibitors [3][4][5][6]
| Compound | Panc1 (KRAS-G12D) (IC50, µM) | HCT116 (KRAS-G13D) (IC50, µM) | A549 (Wild-Type KRAS) (IC50, µM) |
| Compound 10c | 1.40 | 5.13 | 6.88 |
| Compound 10k | 2.22 | >10 | >10 |
| MRTX1133 (Reference) | <0.1 | - | - |
Table 3: EGFR and HER2 Kinase Inhibitory Activity of 4-Anilinotetrahydropyrido[4,3-d]pyrimidine Derivatives [7]
| Compound | EGFR (IC50, nM) | HER2 (IC50, nM) |
| Compound 13b | ≤ 18 | - |
| Compound 13g | ≤ 18 | - |
| Compound 13n | ≤ 18 | - |
| Compound 13o | ≤ 18 | Improved |
| Compound 13p | ≤ 18 | Improved |
| Compound 13r | ≤ 18 | Improved |
| Compound 13s | ≤ 18 | Improved |
Table 4: Cellular Activity of Tetrahydropyridopyrimidine KRAS-G12C Inhibitors [8][9][10]
| Compound | H358 Cell pERK IC50 (nM) |
| Compound 4 | - |
| Compound 8 | 7600 |
| Compound 13 | 70 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of novel anticancer compounds. The following are protocols for key experiments cited in the evaluation of tetrahydropyridopyrimidine derivatives.
Cell Viability Assay (CCK-8 or MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[11][12][13][14][15]
Materials:
-
Cancer cell lines (e.g., Panc1, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Tetrahydropyridopyrimidine derivatives (dissolved in DMSO)
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydropyridopyrimidine derivatives. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.[16][17][18][19]
Materials:
-
Cancer cell lines
-
6-well plates
-
Tetrahydropyridopyrimidine derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.[20][21][22][23][24]
Materials:
-
Cancer cell lines
-
Tetrahydropyridopyrimidine derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-TRAIL, anti-KRAS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by novel tetrahydropyridopyrimidine derivatives and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for ONC201-like tetrahydropyridopyrimidine derivatives.[1][2]
Caption: Signaling pathway targeted by KRAS-inhibiting tetrahydropyridopyrimidines.[8][9]
Caption: General workflow for the anticancer evaluation of novel compounds.
References
- 1. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3- d]pyrimidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. biotech.illinois.edu [biotech.illinois.edu]
- 19. bio-protocol.org [bio-protocol.org]
- 20. medium.com [medium.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Evaluating the Antiproliferative Activity of Tetrahydropyridopyrimidines in Panc-1 and HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the antiproliferative activity of tetrahydropyridopyrimidine compounds against Panc-1 (pancreatic carcinoma) and HCT116 (colorectal carcinoma) cell lines. The methodologies outlined below are essential for screening and characterizing novel anticancer agents targeting KRAS-driven malignancies.
Introduction
Tetrahydropyridopyrimidines are a class of heterocyclic compounds that have emerged as promising scaffolds for the development of anticancer agents. Several derivatives have demonstrated potent antiproliferative activity, particularly against cancer cell lines harboring KRAS mutations, such as Panc-1 (KRAS G12D) and HCT116 (KRAS G13D). These compounds often exert their effects by inhibiting key signaling pathways involved in cell growth and survival, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for representative tetrahydropyridopyrimidine derivatives and other relevant KRAS inhibitors in Panc-1 and HCT116 cell lines. This data allows for a comparative analysis of the potency of these compounds.
Table 1: Antiproliferative Activity (IC50) of Tetrahydropyridopyrimidine Derivatives and Other KRAS Inhibitors in Panc-1 Cells
| Compound/Inhibitor | KRAS Mutation | IC50 (µM) | Reference |
| TH-Z827 | G12D | 4.4 | [1](--INVALID-LINK--) |
| MRTX1133 | G12D | >5 | [2](--INVALID-LINK--) |
| BAY-293 | G12D | < 5.26 | [3](--INVALID-LINK--) |
| BI-2852 | G12D | > 19.21 | [3](--INVALID-LINK--) |
Table 2: Antiproliferative Activity (IC50) of Various Compounds in HCT116 Cells
| Compound/Inhibitor | KRAS Mutation | IC50 (µM) | Reference |
| ADT-007 | G13D | 0.0101 | [4](--INVALID-LINK--) |
| MRTX1133 | G13D | 2 | [3](--INVALID-LINK--) |
| Triphenyl pyrimidine (HK-13) | G13D | 4.93 | [5](--INVALID-LINK--) |
| Thienopyridine derivative (7h) | G13D | 0.025-0.05 | [6](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of tetrahydropyridopyrimidine compounds.
Cell Culture and Maintenance
Panc-1 Cells:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-90% confluency, detach them using 0.25% (w/v) trypsin-0.53 mM EDTA solution. Split the cells at a ratio of 1:4.
HCT116 Cells:
-
Culture Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: At 70-80% confluency, rinse with Dulbecco's Phosphate-Buffered Saline (DPBS) and detach using 0.05% trypsin-EDTA. Subculture at a ratio of 1:3 to 1:10.
Antiproliferative Activity Assessment (MTT Assay)
This protocol is used to determine the dose-dependent effect of the test compounds on cell viability.
Materials:
-
Panc-1 or HCT116 cells
-
Complete culture medium
-
Tetrahydropyridopyrimidine compounds (dissolved in DMSO)
-
96-well clear, flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed 3,000-5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydropyridopyrimidine compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log concentration of the inhibitor and calculate the IC50 value using a non-linear regression model.
Western Blot Analysis for Downstream Signaling
This protocol assesses the effect of tetrahydropyridopyrimidine compounds on the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK and AKT.
Materials:
-
Panc-1 or HCT116 cells
-
Tetrahydropyridopyrimidine compounds
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
KRAS
-
Loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the tetrahydropyridopyrimidine compound for a specified time (e.g., 2, 6, or 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the previous antibodies and re-probed with an antibody against the total form of the protein (e.g., total ERK) and a loading control.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antiproliferative activity of tetrahydropyridopyrimidine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Anti-proliferative potential of triphenyl substituted pyrimidines against MDA-MB-231, HCT-116 and HT-29 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction: Targeting Transcriptional Addiction in Acute Myeloid Leukemia (AML)
An In-Depth Guide to the Application of Tetrahydropyridopyrimidine Inhibitors in Acute Myeloid Leukemia Research
Acute Myeloid Leukemia (AML) is an aggressive and heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow, which interferes with normal hematopoiesis.[1] While conventional chemotherapy remains a cornerstone of treatment, relapse and refractory disease are common, driving the need for novel targeted therapies.[2] A promising therapeutic avenue is the targeting of "transcriptional addiction," a phenomenon where cancer cells become highly dependent on aberrant transcriptional programs to maintain their malignant state.[3]
A central regulator of gene transcription is the Mediator complex, a large, multi-subunit protein assembly that serves as a crucial bridge between DNA-bound transcription factors and the core RNA polymerase II (Pol II) machinery.[4][5] The Mediator complex contains a dissociable kinase module composed of Cyclin-Dependent Kinase 8 (CDK8), its paralog CDK19, Cyclin C, and MED12.[5][6] In AML, this kinase module has emerged as a key driver of the oncogenic gene expression programs that sustain leukemia cell proliferation and block differentiation.[6][7]
Tetrahydropyridopyrimidine-based compounds represent a novel class of potent and selective small-molecule inhibitors targeting the ATP-binding pocket of CDK8 and CDK19.[2][8] By inhibiting the enzymatic activity of the Mediator kinase module, these compounds effectively disrupt the transcriptional machinery that AML cells depend on for survival, offering a targeted therapeutic strategy. This guide provides a detailed overview of the mechanism of action and practical protocols for evaluating the efficacy of these inhibitors in AML research models.
Core Mechanism of Action: Suppression of STAT Signaling
The anti-leukemic activity of CDK8/19 inhibitors is primarily attributed to their ability to suppress key oncogenic signaling pathways, most notably the Signal Transducer and Activator of Transcription (STAT) pathway.[9] In many AML subtypes, STAT proteins (particularly STAT1, STAT3, and STAT5) are constitutively activated, promoting the expression of genes critical for cell proliferation and survival.[2][10][11]
CDK8 directly phosphorylates the transactivation domains of STAT1 and STAT5 at serine residues (S727 and S726, respectively), a crucial step for their full transcriptional activity.[9][12] Tetrahydropyridopyrimidine inhibitors, by blocking the catalytic function of CDK8, prevent these phosphorylation events. This leads to the downregulation of STAT target gene expression, resulting in decreased proliferation, induction of myeloid differentiation, and apoptosis of AML cells.[2][13] Importantly, this effect is particularly pronounced in the leukemic stem cell (LSC) population, which is often responsible for disease relapse.[14]
Caption: CDK8/19 signaling pathway in AML and the inhibitory mechanism of tetrahydropyridopyrimidine compounds.
Application Notes: Evaluating Inhibitors in Preclinical AML Models
The successful evaluation of CDK8/19 inhibitors requires careful selection of cellular models and robust quantitative assays. The sensitivity of AML cell lines to these inhibitors often correlates with high baseline levels of STAT1 and STAT5 phosphorylation and the expression of LSC markers like CD34.[12][14]
Data Presentation: In Vitro Activity of CDK8/19 Inhibitors
The anti-proliferative activity of tetrahydropyridopyrimidine-based CDK8/19 inhibitors has been documented across a panel of AML cell lines. The half-maximal growth inhibitory concentration (GC50) is a key metric for comparing compound potency.
Table 1: Anti-proliferative Activity of Representative CDK8 Inhibitors in AML Cell Lines
| Compound | Cell Line | Noteworthy Characteristics | GC50 / IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 12 * | MOLM-13 | MLL Fusion | 20 | [15] |
| MV-4-11 | MLL Fusion, FLT3-ITD | 30 | [15] | |
| MK256 | MV-4-11 | MLL Fusion, FLT3-ITD | 23 | [7] |
| MOLM-14 | MLL Fusion, FLT3-ITD | 24 | [7] | |
| SEL120 | MV-4-11 | MLL Fusion, FLT3-ITD | Highly Sensitive | [14] |
| KG-1 | p53 null | Highly Sensitive | [14] | |
| SKNO-1 | Highly Sensitive | [14] | ||
| Senexin B | TEX (LSC-like) | CD34+ | 31 (10-day IC50) | [9] |
| MV-4-11 | MLL Fusion, FLT3-ITD | Sensitive | [1] |
*Compound 12 is a 3-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide derivative.[15]
A critical aspect of a quality chemical probe is its selectivity. Potent inhibitors should demonstrate high selectivity for their primary targets (CDK8/19) over other related kinases, such as CDK9, which has a distinct role in transcriptional elongation.
Table 2: Kinase Inhibitory Profile of a Representative CDK8 Inhibitor (MK256)
| Kinase | IC50 (nM) |
|---|---|
| CDK8/cyclin C | 2.5 |
| CDK19/cyclin C | 3.3 |
| CDK9 | 105 |
Data compiled from published studies.[7]
Detailed Experimental Protocols
Reproducible and well-controlled experiments are fundamental to understanding the biological effects of CDK8/19 inhibitors. The following protocols provide step-by-step methodologies for key assays.
Caption: General experimental workflow for evaluating CDK8/19 inhibitors in AML cell lines.
Protocol 1: Cell Proliferation / Viability Assay
This protocol determines the concentration of an inhibitor required to inhibit cell growth by 50% (GC50 or IC50) using a resazurin-based assay, which measures metabolic activity.
A. Materials and Reagents
-
AML cell lines (e.g., MV-4-11, MOLM-14)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Tetrahydropyridopyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS) or a commercial reagent like alamarBlue™ or PrestoBlue™
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
B. Procedure
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.
-
Compound Preparation: Prepare a serial dilution of the inhibitor in complete culture medium. A typical starting point is a 2x concentration series ranging from 10 µM to 1 nM.
-
Treatment: Add 10 µL of the diluted inhibitor or vehicle control (e.g., 0.1% DMSO in medium) to the appropriate wells.
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C in a 5% CO₂ incubator. A longer incubation time is often necessary to observe the full cytostatic or cytotoxic effects of transcriptional inhibitors.[1]
-
Viability Assessment: Add 10 µL (or per manufacturer's instructions) of the resazurin solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light, until the vehicle control wells have changed color from blue to pink/magenta.
-
Data Acquisition: Measure the fluorescence on a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percent viability against the log-transformed inhibitor concentration and use non-linear regression to determine the IC50/GC50 value.
Protocol 2: Western Blot for STAT Phosphorylation
This protocol assesses the direct impact of the inhibitor on its intended molecular target by measuring the phosphorylation status of STAT1 and STAT5.[9][16]
A. Materials and Reagents
-
Treated and untreated AML cell lysates
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies: Rabbit anti-p-STAT1 (S727), Rabbit anti-p-STAT5 (S726), Rabbit anti-total STAT1, Rabbit anti-total STAT5, Mouse anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
B. Procedure
-
Cell Treatment & Lysis: Plate AML cells in 6-well plates and treat with various concentrations of the inhibitor (e.g., 0, 50 nM, 500 nM) for 24 hours. Harvest cells by centrifugation and lyse in ice-cold lysis buffer.[2][16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT5, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total STAT protein and the loading control (β-Actin) to ensure equal loading and to normalize the phosphorylated protein levels.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated STAT signal to the total STAT signal for each sample.
Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following inhibitor treatment. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
A. Materials and Reagents
-
Treated and untreated AML cells
-
Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Cold PBS
-
Flow cytometer
B. Procedure
-
Cell Treatment: Treat AML cells in culture with the inhibitor at relevant concentrations (e.g., 1x and 5x the IC50) for 48-72 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect all cells, including those floating in the medium (which may be apoptotic), by centrifugation at 300 x g for 5 minutes.[17]
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer within one hour. Gate on the single-cell population using FSC-A vs FSC-H. Analyze the Annexin V-FITC (e.g., FL1) and PI (e.g., FL2/FL3) signals.
C. Data Interpretation
-
Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.
Caption: Logical relationship of cell populations in an Annexin V/PI apoptosis assay.
Conclusion and Future Directions
Tetrahydropyridopyrimidine-based inhibitors of CDK8/19 represent a highly promising class of targeted agents for AML. Their mechanism, centered on the disruption of oncogenic transcriptional programs maintained by the Mediator complex and STAT signaling, provides a clear rationale for their development. The protocols and data presented here offer a robust framework for researchers to investigate these compounds, characterize their activity in relevant AML models, and further elucidate the therapeutic vulnerabilities of transcriptional regulation in leukemia. Future work will likely focus on identifying predictive biomarkers to select patients most likely to respond, exploring rational combination therapies with other targeted agents like BCL-2 inhibitors, and advancing the most promising candidates into clinical trials.[1][2]
References
- 1. biorxiv.org [biorxiv.org]
- 2. MK256 is a novel CDK8 inhibitor with potent antitumor activity in AML through downregulation of the STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic vulnerabilities of transcription factors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mediator Complex in Genomic and Non-Genomic Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Mediator complex in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Expression of JAK/STAT Signaling Proteins at Diagnosis and Remission in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT signaling in the pathogenesis and therapy of acute myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Tetrahydropyridopyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of tetrahydropyridopyrimidine (THPP) libraries, a chemical scaffold of significant interest in drug discovery, particularly for oncology. THPPs have been identified as potent inhibitors of key signaling proteins, including kinases such as the epidermal growth factor receptor (EGFR) and oncogenic mutants of KRAS like KRAS-G12C.[1][2] This document outlines detailed protocols for biochemical and cell-based assays, data presentation guidelines, and visual workflows to facilitate the discovery and characterization of novel THPP-based therapeutic candidates.
Introduction to Tetrahydropyridopyrimidines
The tetrahydropyridopyrimidine core represents a versatile scaffold in medicinal chemistry. Recent studies have highlighted its potential in developing targeted cancer therapies. Notably, a series of THPPs have been discovered as irreversible covalent inhibitors of KRAS-G12C, a prevalent and challenging oncogenic driver.[2][3] These compounds form a covalent bond with the mutant cysteine residue, locking the KRAS protein in an inactive state and inhibiting downstream signaling pathways that promote cell proliferation and survival.[2][3] The adaptability of the THPP scaffold also allows for the development of inhibitors against other critical cancer targets, making it a valuable component of screening libraries.
Featured Application: Screening for KRAS-G12C Inhibitors
A primary application for THPP libraries is the identification of inhibitors targeting the KRAS-G12C mutant protein. The following sections detail the experimental protocols and data from a representative HTS campaign.
KRAS Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in the MAPK/ERK signaling cascade. In its active, GTP-bound state, KRAS recruits and activates downstream effector proteins, such as RAF kinases, leading to the phosphorylation of MEK and subsequently ERK. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate gene expression involved in cell growth and proliferation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, causing it to accumulate in the active state and drive oncogenic signaling.[3][4]
Caption: The KRAS signaling pathway and the mechanism of inhibition by THPP covalent inhibitors.
Data Presentation: Quantitative HTS Results
The following tables summarize the results from a screening campaign of a THPP library against KRAS-G12C.[2] Data includes biochemical potency (protein modification) and cellular activity (inhibition of ERK phosphorylation).
Table 1: Biochemical and Cellular Activity of Lead Tetrahydropyridopyrimidines [2]
| Compound ID | Protein Modification (% of Control @ 3 µM, 15 min) | H358 Cell pERK Inhibition IC₅₀ (nM) |
| 8 | 49 | 2100 |
| 10 | 88 | 420 |
| 11 | 91 | 260 |
| 12 | 94 | 130 |
| 13 | 97 | 70 |
Table 2: In Vitro ADME and Pharmacokinetic Properties of Compound 13 [2]
| Parameter | Value |
| Permeability (MDR1-LLC-PK1) A→B (10⁻⁶ cm/s) | 0.3 |
| Efflux Ratio (B→A / A→B) | 63 |
| Mouse Plasma Protein Binding (%) | 95 |
| Mouse Liver Microsome Half-life (min) | 26 |
| Mouse Hepatocyte Half-life (min) | 20 |
| Mouse Predicted Hepatic Clearance (mL/min/kg) | 53 (Microsomes), 76 (Hepatocytes) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed for a high-throughput format.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel THPP inhibitors follows a tiered approach, starting with a primary screen of the entire library, followed by confirmatory screens, secondary assays, and ultimately, in-depth characterization of lead compounds.
Caption: A typical high-throughput screening cascade for THPP inhibitor discovery.
Protocol 1: Primary Biochemical Screen (ADP-Glo™ Kinase Assay)
This protocol describes a universal, luminescence-based assay to measure the activity of a kinase (e.g., KRAS-G12C) by quantifying the amount of ADP produced during the enzymatic reaction.[5][6][7][8] It is ideal for primary HTS due to its high sensitivity and robustness.[6][8]
Materials:
-
Purified, active KRAS-G12C enzyme
-
Kinase substrate (e.g., a suitable peptide or effector protein like RAF)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
THPP compound library dissolved in DMSO
-
White, opaque 384-well or 1536-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). Prepare a solution containing the KRAS-G12C enzyme and substrate in this buffer. Prepare a separate solution of ATP in the same buffer.
-
Compound Plating: Dispense 25-50 nL of each THPP compound from the library plate into the wells of the assay plate using an acoustic dispenser or pin tool. Include positive (no enzyme) and negative (DMSO vehicle) controls on each plate.
-
Kinase Reaction Initiation: Add 2.5 µL of the enzyme/substrate mix to each well. Then, add 2.5 µL of the ATP solution to initiate the reaction. The final volume should be ~5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP.
-
Second Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Final Incubation: Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Protocol 2: Orthogonal Biochemical Screen (LanthaScreen™ TR-FRET Assay)
This protocol provides an alternative, fluorescence-based method to confirm hits from the primary screen.[9][10][11][12][13] It measures kinase activity by detecting the phosphorylation of a fluorescein-labeled substrate via a terbium-labeled phosphospecific antibody, resulting in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
Materials:
-
Purified, active KRAS-G12C enzyme
-
Fluorescein-labeled substrate
-
Terbium (Tb)-labeled anti-phospho substrate antibody
-
ATP solution
-
TR-FRET Dilution Buffer
-
EDTA solution (to stop the reaction)
-
Confirmed hit compounds from Protocol 1
-
Low-volume, black 384-well assay plates
-
TR-FRET capable plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the hit compounds in DMSO. Dispense 50 nL of each dilution into the assay plate wells.
-
Reaction Mix: Prepare a 2X kinase/substrate solution in kinase reaction buffer. Prepare a separate 2X ATP solution.
-
Kinase Reaction: Add 5 µL of the 2X kinase/substrate solution to each well. Add 5 µL of the 2X ATP solution to start the reaction. Final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a 2X Stop/Detection Buffer containing EDTA and the Tb-labeled antibody in TR-FRET Dilution Buffer. Add 10 µL of this solution to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 490 nm for terbium).[13] Calculate the emission ratio (520 nm / 490 nm). The ratio is proportional to the amount of substrate phosphorylation.
-
Data Analysis: Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistical equation to determine the IC₅₀ value.
Protocol 3: Cell-Based Target Engagement (pERK Inhibition Assay)
This protocol validates the activity of hit compounds in a cellular environment by measuring the inhibition of a key downstream node in the KRAS signaling pathway.[2][4]
Materials:
-
KRAS-G12C mutant cell line (e.g., NCI-H358 or MIA PaCa-2)[2]
-
KRAS wild-type cell line for selectivity assessment (e.g., A549)
-
Complete cell culture medium
-
Validated hit compounds
-
Lysis Buffer
-
Primary antibodies (anti-pERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
-
Digital imager for chemiluminescence
Procedure:
-
Cell Seeding: Seed KRAS-G12C mutant cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit THPP compounds for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: After treatment, place plates on ice, wash cells with ice-cold PBS, and add Lysis Buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Normalize lysate concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-pERK antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
-
Normalization: Strip the membrane and re-probe with an anti-total ERK antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal for each sample. Plot the normalized pERK signal against compound concentration to determine the cellular IC₅₀.
Hit Validation and Progression Logic
The successful identification of lead candidates requires a stringent validation process to eliminate false positives and prioritize compounds with the most promising therapeutic potential.
References
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. eastport.cz [eastport.cz]
- 8. ADP-Glo™ Kinase Assay [promega.jp]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Tetrahydropyridopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of tetrahydropyridopyrimidine compounds. These compounds are a promising class of molecules, including potent kinase inhibitors, but their therapeutic development is often hampered by poor water solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My tetrahydropyridopyrimidine compound shows very low aqueous solubility, hindering its use in biological assays. What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge with this class of compounds. Here’s a troubleshooting workflow to address this issue:
Experimental Workflow for Initial Solubility Assessment and Enhancement
Caption: Initial workflow for addressing poor solubility.
Initial Steps:
-
Quantify Baseline Solubility: Before attempting any modifications, it is crucial to determine the baseline aqueous solubility of your compound. Both kinetic and thermodynamic solubility assays are recommended.
-
pH-Dependent Solubility Profile: Determine the solubility of your compound at different pH values (e.g., pH 2, 5, 7.4). Many tetrahydropyridopyrimidine derivatives contain basic nitrogen atoms, and their solubility can significantly increase at lower pH due to salt formation.
-
Consider Simple Formulation Approaches: For initial in vitro assays, preparing a stock solution in an organic solvent like DMSO is common. However, for in vivo studies or to avoid solvent artifacts, exploring co-solvent systems or pH adjustment can be a quick and effective first step.
Q2: What are the most common strategies to improve the aqueous solubility of tetrahydropyridopyrimidine compounds?
A2: Several strategies can be employed, broadly categorized into chemical modifications, physical modifications, and formulation approaches. The choice of method depends on the compound's specific physicochemical properties and the intended application.
| Strategy Category | Method | Description |
| Chemical Modifications | Salt Formation | For compounds with ionizable groups (e.g., basic nitrogens), forming a salt (e.g., hydrochloride, mesylate) can significantly increase aqueous solubility. |
| Prodrugs | Modifying the molecule to include a polar, water-soluble promoiety that is cleaved in vivo to release the active drug. | |
| Physical Modifications | Particle Size Reduction | Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can enhance the dissolution rate. |
| Solid Dispersions | Dispersing the compound in an inert carrier at the solid state, often in an amorphous form, can improve solubility and dissolution. | |
| Formulation Approaches | pH Adjustment | For ionizable compounds, adjusting the pH of the formulation to a range where the compound is in its more soluble ionized form is a straightforward approach. |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 300) can increase the solubility of hydrophobic compounds. | |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media. | |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs. | |
| Lipid-Based Formulations | For highly lipophilic compounds, formulating them in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS). |
Q3: Can you provide a specific example of a tetrahydropyridopyrimidine compound and its solubility?
A3: Yes. A notable example is Adagrasib (MRTX849) , a tetrahydropyridopyrimidine derivative that acts as a covalent inhibitor of KRAS G12C.
-
Aqueous Solubility: Adagrasib is reported to be insoluble in water.[1]
-
Solubility in Organic Solvents: It is soluble in DMSO (100 mg/mL) and ethanol (100 mg/mL).[1][2]
-
Formulation for In Vivo Studies: Due to its poor aqueous solubility, for preclinical in vivo studies, Adagrasib is often formulated using a combination of co-solvents and surfactants. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3]
Another example is an analog from the same series, compound 12a , which has a measured solubility of 800 μg/mL in Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5.[4] This demonstrates that even within the same chemical series, modifications to the structure can influence solubility.
Q4: My tetrahydropyridopyrimidine compound is a kinase inhibitor targeting the RAS-RAF-MEK-ERK pathway. Can you provide a diagram of this signaling cascade?
A4: Certainly. Many tetrahydropyridopyrimidine-based kinase inhibitors, such as those targeting KRAS, act on the RAS-RAF-MEK-ERK pathway. Below is a simplified diagram of this signaling cascade.
RAS-RAF-MEK-ERK Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling cascade.
This pathway is initiated by the binding of a growth factor to a receptor tyrosine kinase (RTK), leading to the activation of RAS. Activated RAS (bound to GTP) then triggers a phosphorylation cascade involving RAF, MEK, and ERK. Finally, activated ERK translocates to the nucleus to regulate transcription factors, influencing cellular processes like proliferation and survival.[5][6][7][8][9][10]
Detailed Experimental Protocols
Protocol 1: General Procedure for Salt Formation to Enhance Solubility
This protocol describes a general method for preparing a hydrochloride (HCl) salt of a tetrahydropyridopyrimidine compound containing a basic nitrogen.
Objective: To increase aqueous solubility by converting the free base to a more soluble salt form.
Materials:
-
Tetrahydropyridopyrimidine free base
-
Anhydrous diethyl ether or 1,4-dioxane
-
2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
Dissolution of the Free Base: Dissolve the tetrahydropyridopyrimidine free base (1 equivalent) in a minimal amount of anhydrous diethyl ether or 1,4-dioxane in a round-bottom flask under a nitrogen atmosphere. Stir the solution until the compound is fully dissolved.
-
Addition of HCl: While stirring, slowly add a solution of HCl in the corresponding solvent (e.g., 2 M HCl in diethyl ether) dropwise (1.0 to 1.1 equivalents).
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.
-
Isolation of the Salt: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether or the solvent used for the reaction to remove any unreacted starting material or excess HCl.
-
Drying: Dry the resulting salt under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove any residual solvent.
-
Characterization: Confirm the formation of the salt and its purity using techniques such as NMR, elemental analysis, and melting point determination.
-
Solubility Assessment: Determine the aqueous solubility of the newly formed salt using the thermodynamic solubility assay and compare it to the solubility of the free base.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
This protocol outlines a general procedure for preparing a solid dispersion of a tetrahydropyridopyrimidine compound with a hydrophilic polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
Objective: To enhance the dissolution rate and apparent solubility by dispersing the compound in a polymer matrix, often in an amorphous state.
Materials:
-
Tetrahydropyridopyrimidine compound
-
Polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both the compound and polymer are soluble
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Preparation of the Solution: Dissolve a specific weight ratio of the tetrahydropyridopyrimidine compound and the polymer (e.g., 1:1, 1:3, 1:5) in a suitable volatile organic solvent. Ensure complete dissolution of both components.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept as low as possible to minimize thermal degradation, typically around 40-60 °C.
-
Formation of the Solid Dispersion: Continue the evaporation until a solid film or mass is formed on the walls of the flask.
-
Drying: Scrape the solid material from the flask and dry it further in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion to confirm the amorphous nature of the drug using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Dissolution and Solubility Studies: Perform dissolution studies and solubility assessments on the prepared solid dispersion and compare the results with the pure crystalline drug.
Disclaimer: These protocols are general guidelines and may require optimization based on the specific properties of the tetrahydropyridopyrimidine compound and the available laboratory equipment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MRTX 849 | Ras GTPases | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Ras-Raf-MEK-ERK-MAPK pathway [flipper.diff.org]
- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine scaffold?
A1: The primary synthetic strategies include:
-
Cyclocondensation Reactions: This is a widely used method, often starting from precursors like tert-butyl 4-oxopiperidine-1-carboxylate, followed by cyclization with reagents such as nitriles or amines under acidic conditions.[1]
-
Multicomponent Reactions (MCRs): These reactions involve combining pyridine derivatives with aldehydes and ammonia, often in water or ethanol. Transition metals like palladium (Pd) or copper (Cu) can be used as catalysts to improve regioselectivity.[1]
-
Enamine Acylation-Cyclization: An alternative approach involves forming an enamine intermediate from N-Boc-4-piperidinone. This intermediate is then acylated and cyclized with amidines or ureas to construct the tetrahydropyrido[4,3-d]pyrimidine core.[2]
Q2: What are the typical side products I might encounter, and how can they be minimized?
A2: Common side products in pyridopyrimidine synthesis can include:
-
Oxidized Byproducts: Dihydro-intermediates can undergo spontaneous aromatization, leading to the formation of fully aromatic pyridine derivatives.[3] Minimizing exposure to air during the reaction and workup can help reduce this.
-
Dimeric Species: Reactive intermediates may react with themselves instead of undergoing the desired intramolecular cyclization.[3]
-
Incompletely Cyclized Intermediates: Insufficient reaction time, inadequate temperature, or catalyst deactivation can lead to the isolation of stable, uncyclized intermediates.[3]
-
Hydrolysis Products: If your synthesis involves nitrile or ester groups, harsh acidic or basic conditions may cause hydrolysis to unwanted carboxylic acids or amides.[3]
Q3: How critical is the choice of catalyst in improving the yield?
A3: The catalyst selection is crucial and can significantly impact both reaction time and yield. For instance, in related pyridine syntheses, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation has been reported to improve yields to as high as 96%.[1] Microwave-assisted synthesis, often in the presence of a catalyst, can also lead to excellent yields (82%-94%) and shorter reaction times.[1] For palladium-catalyzed reactions, the choice of ligand and base can control regioselectivity.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your synthesis.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inefficient reaction conditions. | - Consider using a catalyst such as p-toluenesulfonic acid (PTSA) or employing microwave irradiation to potentially increase yields and reduce reaction times.[1]- Optimize the reaction temperature and stoichiometry of your reactants. |
| Poor oxidation of a dihydropyridine intermediate. | - If your synthesis involves an oxidation step, consider using milder and more efficient oxidizing agents to avoid side products.[1] | |
| Competing reaction pathways in multicomponent reactions. | - Optimize the reaction temperature to favor the desired pathway.- Try a stepwise addition of reagents, potentially pre-forming an intermediate before adding the final component.[1] | |
| Difficulty in Product Purification | The product has similar polarity to impurities. | - If recrystallization is ineffective, column chromatography is a more suitable technique.[5]- For column chromatography, optimize the mobile phase. Adding a small amount of acetic acid for acidic compounds or triethylamine for basic compounds can improve peak shape and separation.[5] |
| The product oils out or precipitates as an amorphous solid during recrystallization. | - This is often due to supersaturation or a large temperature gradient. Ensure a slow cooling process.[5]- Seeding the solution with a small crystal of the pure compound can help induce proper crystallization.[5] | |
| Incomplete Reaction | Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]- Gradually increase the reaction temperature, as some cyclization reactions require higher temperatures to proceed to completion.[7] |
| Inactive catalyst. | - If using an acid catalyst, verify its concentration and the pH of the reaction mixture. |
Data on Synthesis Yields
The following table summarizes reported yields for the synthesis of various 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives, which are structurally related to the target compound. These can serve as a benchmark for what to expect in terms of yield under different synthetic conditions.
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| 1a-1e, benzenesulfonyl chloride | NaH, THF, rt | 2a-2e | 85–93 | [8] |
| Intermediate 2, iodomethane | LDA, Tetrahydrofuran, -50 °C | 4a-4e | 47–66 | [8] |
| 4b, palladium catalyst | Carbonyl intercalation | 5 | 79 | [8] |
| 4c-4e, zinc cyanide | Pd2(dba)3 | 6a-6c | 53–78 | [8] |
| Intermediate 7, benzenesulfonyl chloride | NaH | 8 | 95 | [8] |
| 17-19, POCl3, pyridine | Toluene, reflux | 20-22 | 68-75 | [9] |
Experimental Protocols
General Protocol for Cyclocondensation using N-Boc-4-piperidinone
This protocol is a generalized procedure based on the enamine acylation-cyclization strategy.
-
Enamine Formation: Dissolve N-Boc-4-piperidinone in a suitable solvent such as toluene. Add a secondary amine (e.g., morpholine or pyrrolidine) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark trap to remove water and drive the reaction to completion.
-
Acylation: Cool the reaction mixture containing the enamine intermediate. Add an acylating agent (e.g., ethyl oxalyl chloride) dropwise at a controlled temperature (e.g., 0 °C).
-
Cyclization: To the acylated intermediate, add a suitable cyclizing agent such as an amidine or urea. The reaction may require heating under reflux to ensure complete cyclization.
-
Deprotection: Once the cyclization is complete, remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
Workup and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
General Protocol for Palladium-Catalyzed Synthesis
This protocol outlines a general approach for palladium-catalyzed cross-coupling reactions to functionalize the tetrahydropyridopyrimidine core.
-
Reaction Setup: In a reaction vessel, combine the halogenated tetrahydropyridopyrimidine precursor, a boronic acid or other coupling partner, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Solvent and Atmosphere: Add a suitable solvent (e.g., toluene) and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture, and filter off the catalyst. The filtrate can be washed with water and brine, and the organic layer dried over a drying agent like sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizing the Synthetic Workflow
The following diagram illustrates a typical workflow for troubleshooting low yield in the synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Late-stage modification of complex drug: Base-controlled Pd-catalyzed regioselective synthesis and bioactivity of arylated osimertinibs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification Techniques for Polar Pyrimidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying polar pyrimidine derivatives?
A1: The primary challenges in purifying polar pyrimidine derivatives stem from their high polarity. This can lead to several issues, including:
-
Poor retention in reverse-phase chromatography (RPC) : Highly polar compounds have weak interactions with nonpolar stationary phases, causing them to elute quickly, often with the solvent front.[1][2]
-
Peak tailing in HPLC : Basic pyrimidine derivatives can interact with acidic silanol groups on silica-based columns, leading to poor peak shapes.[2]
-
Difficulty in crystallization : High solubility in polar solvents can make it challenging to achieve the supersaturation needed for crystallization.[1]
-
Compound instability : Some pyrimidine derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during purification.[3][4]
Q2: Which chromatographic techniques are most suitable for purifying polar pyrimidine derivatives?
A2: The choice of chromatographic technique depends on the specific properties of the pyrimidine derivative. Commonly used methods include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : Often the preferred method for highly polar compounds, HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent to enhance retention.[1][5]
-
Reverse-Phase Chromatography (RPC) : While challenging, RPC can be optimized by using polar-endcapped columns or ion-pairing agents to improve the retention of polar analytes.[1][2]
-
Ion-Exchange Chromatography (IEC) : This technique is effective for ionizable pyrimidine derivatives, separating them based on their net charge.[1]
-
Normal-Phase Chromatography (NPC) : While possible, the basicity of some pyrimidines can lead to strong, sometimes irreversible, binding to acidic silica gel. Deactivation of the silica gel with a basic modifier is often necessary.[2][6]
Q3: How can I improve the retention of my polar pyrimidine derivative in reverse-phase HPLC?
A3: To enhance retention in reverse-phase HPLC, consider the following strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column : These columns are designed to provide better retention for polar analytes.[1]
-
Decrease the Organic Modifier Concentration : A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase can increase retention.[1]
-
Employ Ion-Pairing Reagents : For ionizable pyrimidines, adding an ion-pairing reagent to the mobile phase can form a neutral ion-pair with the analyte, increasing its hydrophobicity and retention.[2]
-
Adjust Mobile Phase pH : For acidic or basic compounds, adjusting the pH can alter their ionization state and improve retention.[7]
Q4: When is crystallization a suitable purification method for polar pyrimidine derivatives?
A4: Crystallization can be a highly effective purification method for polar pyrimidine derivatives if the compound is a solid and a suitable solvent system can be identified. It is particularly advantageous for large-scale purifications. The key is to find a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[8][9]
Troubleshooting Guides
HPLC & Flash Chromatography Issues
| Problem | Potential Cause | Solution | Citation |
| Poor Retention in Reverse-Phase HPLC | Analyte is too polar for the stationary phase. | Use a polar-endcapped or polar-embedded column. Consider using HILIC as an alternative. | [1] |
| Mobile phase is too strong. | Decrease the percentage of the organic modifier in the mobile phase. | [1] | |
| HPLC Peak Tailing | Secondary ionic interactions with acidic silanol groups on the stationary phase. | Add a basic modifier (e.g., triethylamine) to the mobile phase for basic compounds. Use a higher buffer concentration to mask silanol groups. | [2][8] |
| Mismatched injection solvent. | Dissolve the sample in the initial mobile phase whenever possible. | [1] | |
| Low or No Recovery from Silica Gel Column | Compound is unstable on acidic silica gel. | Assess compound stability using 2D TLC. If degradation occurs, use a less acidic stationary phase like alumina or deactivated silica gel. | [3] |
| Inappropriate solvent system (not polar enough). | Increase the polarity of the eluent. An ideal Rf value on TLC for good separation is around 0.2-0.4. | [3] | |
| Split Peaks in HPLC | Partially blocked column frit or column void. | Reverse and flush the column (follow manufacturer's guidelines). If the problem persists, replace the column. | [1] |
| Sample solvent is incompatible with the mobile phase. | Ensure the sample solvent is weaker than or the same as the mobile phase. | [1] |
Crystallization Issues
| Problem | Potential Cause | Solution | Citation |
| Compound Fails to Crystallize | The solution is not supersaturated (too much solvent). | Evaporate some of the solvent. | [1] |
| The compound is too soluble in the chosen solvent. | Try adding an anti-solvent (a solvent in which the compound is insoluble but miscible with the crystallization solvent). | [1] | |
| Compound "Oils Out" Instead of Forming Crystals | Rapid precipitation due to high supersaturation or a large temperature gradient. | Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. | [8] |
| The melting point of the compound is below the temperature of the saturated solution. | Add more solvent to maintain a clear solution until crystals begin to form. | [9] | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. | [1] |
Experimental Protocols
Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol provides a general guideline for the purification of highly polar pyrimidine derivatives using HILIC.
Methodology:
-
Column Selection : Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[1]
-
Mobile Phase Preparation : Prepare a mobile phase consisting of a high percentage of an organic solvent (typically >80% acetonitrile) and a small percentage of an aqueous buffer (e.g., 5-20 mM ammonium formate or ammonium acetate).[1]
-
Sample Preparation : Dissolve the crude pyrimidine derivative in the initial mobile phase or a solvent with similar or weaker elution strength. Filter the sample through a 0.22 µm filter.[1]
-
Chromatographic Conditions :
-
Fraction Collection and Analysis : Collect fractions containing the peak of interest. Analyze the purity of the collected fractions by analytical HPLC.[1]
Flash Chromatography on Silica Gel (with basic modifier)
This protocol is suitable for moderately polar, basic pyrimidine derivatives.
Methodology:
-
TLC Analysis : Develop a suitable mobile phase using TLC. For basic compounds that streak, add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the developing solvent. Aim for an Rf value of 0.2-0.4 for the target compound.[3][10]
-
Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column, ensuring even packing without air bubbles.[8][10]
-
Sample Loading :
-
Wet Loading : Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and carefully apply it to the top of the silica bed.[3]
-
Dry Loading : Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[3]
-
-
Elution : Begin elution with the mobile phase, gradually increasing the polarity if a gradient elution is required based on TLC analysis.[10]
-
Fraction Collection and Analysis : Collect fractions and monitor them by TLC to identify those containing the pure product.[8][10]
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.[10]
Recrystallization
This protocol outlines a general procedure for purifying solid polar pyrimidine derivatives.
Methodology:
-
Solvent Selection : Through small-scale solubility tests, find a solvent or solvent system where the compound is highly soluble at the solvent's boiling point but sparingly soluble at room temperature or below.[8][9]
-
Dissolution : Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring, adding small portions of hot solvent until the compound completely dissolves.[8]
-
Decolorization (if necessary) : If the solution is colored, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal.[1]
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[1][8]
-
Isolation and Washing : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[1][8]
-
Drying : Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[1]
Visualizations
Caption: General workflow for purification method selection.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rubingroup.org [rubingroup.org]
- 10. benchchem.com [benchchem.com]
Overcoming poor retention of tetrahydropyridopyrimidines in reverse-phase HPLC
This technical support center provides troubleshooting guidance for researchers encountering poor retention of tetrahydropyridopyrimidine compounds in reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you resolve poor analyte retention.
Q1: Why are my tetrahydropyridopyrimidine compounds showing poor or no retention in reverse-phase HPLC?
A1: Tetrahydropyridopyrimidines are often polar, basic compounds. In standard reverse-phase HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, highly polar analytes have weak interactions with the stationary phase and are eluted quickly, often near the solvent front.[1][2] The basic nature of these compounds means their ionization state is highly dependent on the mobile phase pH, which significantly impacts retention.[3][4]
Key reasons for poor retention include:
-
High Polarity: The inherent chemical structure of the analyte is too polar for sufficient hydrophobic interaction with the C18 stationary phase.
-
Analyte Ionization: As basic compounds, tetrahydropyridopyrimidines are likely protonated (ionized) in typical acidic mobile phases (e.g., pH 2-4). The ionized form is more polar and less retained on a non-polar stationary phase.[3][5]
-
Inappropriate Mobile Phase: The mobile phase may be too strong (too high a percentage of organic solvent), or it may lack the necessary additives to control ionization or secondary interactions.[6]
Q2: How can I use the mobile phase pH to improve the retention of my basic compounds?
A2: Adjusting the mobile phase pH is a powerful tool for controlling the retention of ionizable compounds like tetrahydropyridopyrimidines.[3][7] For basic analytes, increasing the mobile phase pH suppresses their ionization. The neutral, un-ionized form is less polar and will interact more strongly with the nonpolar stationary phase, leading to increased retention.[3][4]
Strategy: Ion Suppression
-
Objective: To increase the retention of a basic analyte.
-
Action: Increase the mobile phase pH. A general rule is to adjust the pH to be at least 1.5 to 2 units above the analyte's pKa.[5][8] This ensures the compound is predominantly in its neutral, more hydrophobic form.
-
Considerations:
-
Column Stability: Most standard silica-based columns are stable within a pH range of 2 to 8.[7][8] Operating outside this range can degrade the stationary phase. For higher pH values, specialized hybrid or polymer-based columns are required.
-
Buffer Selection: Use a buffer with a pKa close to the desired mobile phase pH to ensure stable pH control.[9]
-
Caption: Troubleshooting workflow for poor retention.
Q3: What should I do if adjusting pH isn't enough or my column isn't stable at the required pH?
A3: If pH adjustment is insufficient or impractical, you have several alternative strategies:
-
Ion-Pair Chromatography (IPC): This technique introduces an "ion-pair reagent" into the mobile phase.[10] For a positively charged basic analyte, an anionic reagent (e.g., an alkyl sulfonate) is used. The reagent forms a neutral ion pair with the analyte, increasing its hydrophobicity and thus its retention on the reverse-phase column.[11][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not retained in reverse-phase.[13] It uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile). Water acts as the strong, eluting solvent.
-
Use a Specialized Reverse-Phase Column: Modern columns are designed to better handle polar analytes.
-
Polar-Embedded Columns: These have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This feature allows the use of highly aqueous mobile phases (even 100% water) without the risk of stationary phase collapse (pore dewetting).[14]
-
Polar-Endcapped Columns: These columns have modified surface chemistry to mask residual silanol groups, which can cause poor peak shape for basic compounds.
-
Q4: When should I consider using an ion-pairing agent, and what are the drawbacks?
A4: Consider using an ion-pairing agent when you need to retain and separate ionic or highly polar compounds in a reverse-phase system, and pH adjustment alone is not effective.[10][15] It is particularly useful for mixtures containing acids, bases, and neutral compounds.
However, IPC has several disadvantages:
-
MS Incompatibility: Most common ion-pairing reagents are non-volatile and will contaminate the mass spectrometer source.[6]
-
Long Equilibration Times: Columns require long equilibration times with the ion-pairing mobile phase to achieve stable retention.[6]
-
Column Contamination: It can be very difficult to completely wash the ion-pairing reagent from the column, potentially dedicating the column to that specific method.[6]
-
Reduced Column Lifespan: Some ion-pair reagents can accelerate the degradation of silica-based stationary phases.[6]
Caption: Mechanism of ion-pair chromatography.
Frequently Asked Questions (FAQs)
Q: What is the first thing I should adjust if my tetrahydropyridopyrimidine elutes at the void volume? A: The first and simplest adjustment is to decrease the organic solvent percentage in your mobile phase (e.g., reduce acetonitrile or methanol content).[6] This increases the polarity of the mobile phase, which should increase the retention of your polar analyte in a reverse-phase system.
Q: Can I use a 100% aqueous mobile phase to retain my compound? A: Using a 100% aqueous mobile phase is possible but requires a compatible column. Standard C18 columns can suffer from "phase collapse" or pore dewetting in highly aqueous conditions, leading to a dramatic loss of retention.[14] You must use a column specifically designed for aqueous stability, such as a polar-embedded or "AQ" type column.
Q: How do I choose the right ion-pairing reagent? A: The choice depends on your analyte's charge and the desired retention.[10]
-
For basic (positively charged) analytes: Use an anionic reagent like an alkyl sulfonate (e.g., 1-hexanesulfonic acid sodium salt).[11]
-
For acidic (negatively charged) analytes: Use a cationic reagent like a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate).[16] The length of the reagent's alkyl chain also affects retention; a longer chain (e.g., octanesulfonate vs. pentanesulfonate) is more hydrophobic and will increase retention more significantly.[16]
Q: What is HILIC and how does it retain polar compounds? A: HILIC (Hydrophilic Interaction Liquid Chromatography) is a technique that uses a polar stationary phase and a largely organic mobile phase. Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. Increasing the water content of the mobile phase decreases retention. It is an effective alternative to reverse-phase for very polar compounds.[13]
Caption: HILIC separation mechanism.
Data & Method Parameters
Table 1: Mobile Phase Adjustments for Improving Retention of Basic Analytes
| Parameter Adjusted | Action | Expected Outcome on Retention Time | Typical Range/Value | Considerations |
| Organic Solvent % | Decrease | Increase | 5-50% Acetonitrile/Methanol | Ensure analyte remains soluble. May require a gradient for complex mixtures.[6] |
| Mobile Phase pH | Increase | Increase | pH 7 - 10 | Requires a pH-stable column (e.g., hybrid silica).[3][7] |
| Buffer Concentration | Increase | May Improve Peak Shape | 10-50 mM | Higher concentrations can improve peak symmetry but may precipitate.[17] |
| Ion-Pair Reagent | Add Anionic Reagent | Significant Increase | 5-10 mM Alkyl Sulfonate | Not MS-friendly; long equilibration times.[6][11] |
| Column Temperature | Decrease | Increase | 25-40 °C | May affect selectivity and mobile phase viscosity. |
Table 2: Comparison of Chromatographic Modes for Polar Basic Compounds
| Mode | Stationary Phase | Mobile Phase | Retention Mechanism | Pros | Cons |
| Reverse-Phase (Ion Suppression) | Non-polar (C18, C8) | High Aqueous, High pH | Hydrophobic Interaction | Simple, widely available | Requires pH-stable column, may not be sufficient for very polar analytes.[3] |
| Ion-Pair Chromatography | Non-polar (C18, C8) | Aqueous/Organic + Reagent | Ion-pairing + Hydrophobic | High retentivity and selectivity | Not MS-compatible, long equilibration, column contamination.[6][10] |
| HILIC | Polar (Silica, Diol, Amide) | High Organic (>70% ACN) | Partitioning | Excellent for very polar analytes, MS-friendly | Sensitive to water content, longer equilibration than RP.[13] |
| Reverse-Phase (Polar-Embedded) | Non-polar with polar group | 100% Aqueous to High Organic | Hydrophobic Interaction | Stable in 100% aqueous, good peak shape for bases | Different selectivity compared to standard C18. |
Experimental Protocols
Protocol 1: Method Development for pH Optimization
-
Determine Analyte pKa: If possible, determine the pKa of your tetrahydropyridopyrimidine compound through literature search or software prediction.
-
Select a pH-Stable Column: Choose a column rated for use at high pH (e.g., Waters XBridge, Agilent Zorbax Extend-C18).
-
Prepare Mobile Phases:
-
Aqueous Buffer (A): Prepare three buffers (e.g., 20 mM ammonium bicarbonate) at pH values of 8.0, 9.0, and 10.0. Ensure the pH is at least 1.5-2 units above the analyte's pKa.
-
Organic Solvent (B): Acetonitrile or Methanol.
-
-
Screening Protocol:
-
Equilibrate the column with 95:5 (A:B) for at least 20 column volumes.
-
Inject the analyte standard.
-
Run an isocratic hold at 5% B for 5 minutes, then a gradient from 5% to 95% B over 15 minutes.
-
Repeat the screening for each of the three pH buffers.
-
-
Evaluation: Compare the chromatograms. Select the pH that provides the best retention, peak shape, and resolution from any impurities. Optimize the gradient based on the results from the chosen pH.
Protocol 2: Basic HILIC Method Development
-
Select a HILIC Column: Choose a suitable HILIC stationary phase (e.g., bare silica, amide, or diol phase).
-
Prepare Mobile Phases:
-
Organic (A): Acetonitrile with a small amount of acid (e.g., 0.1% formic acid) for good peak shape.
-
Aqueous (B): Water with the same concentration of acid (e.g., 0.1% formic acid).
-
-
Sample Diluent: Dissolve your sample in a solvent that matches the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water) to avoid peak distortion.
-
Screening Protocol:
-
Equilibrate the column with 95:5 (A:B) for at least 30 column volumes. HILIC requires longer equilibration than reverse-phase.
-
Inject the analyte standard.
-
Run a gradient starting from high organic (e.g., 95% A) to a higher aqueous concentration (e.g., 50% A) over 15-20 minutes.
-
-
Evaluation: Observe the retention time of the analyte. Adjust the gradient steepness and starting/ending percentages to optimize the separation. Remember that in HILIC, increasing the aqueous solvent (B) will decrease retention time.
References
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. itwreagents.com [itwreagents.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. hplc.eu [hplc.eu]
Technical Support Center: Recrystallization of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound and similar hydrochloride salts of heterocyclic compounds.
Issue 1: The compound does not dissolve in the chosen solvent.
-
Possible Cause: The solvent may be too non-polar for the highly polar dihydrochloride salt.
-
Solution:
-
Try a more polar solvent. For hydrochloride salts, alcohols like ethanol or isopropanol are often a good starting point.[1]
-
Use a solvent mixture. If the compound is soluble in a polar solvent like methanol or ethanol but this solvent is too good at room temperature (preventing crystallization), you can add a less polar anti-solvent (like ethyl acetate, diethyl ether, or hexane) to the hot solution until turbidity is observed.[1][2]
-
Gently heat the solvent. Many compounds exhibit significantly higher solubility at elevated temperatures.
-
Issue 2: No crystals form upon cooling.
-
Possible Causes:
-
Solutions:
-
Induce Crystallization:
-
Concentrate the Solution: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]
-
Cool Slowly: Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath.[2]
-
Change Solvent System: The chosen solvent may not be appropriate. A good recrystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[4]
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Possible Causes:
-
Solutions:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly.[3]
-
Use a Different Solvent: Select a solvent with a lower boiling point or one in which the compound is less soluble.
-
Purify Further: If impurities are the suspected cause, consider a preliminary purification step like column chromatography before attempting recrystallization.[2]
-
Issue 4: The resulting crystals are colored or appear impure.
-
Possible Cause: Colored impurities are co-precipitating with the product.
-
Solution:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use with caution as it can also adsorb the desired product, potentially reducing yield.
-
Second Recrystallization: A second recrystallization using a different solvent system may be necessary to remove persistent impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this compound?
-
Primary Solvents: Ethanol, 2-Propanol (Isopropanol).[1][2] 2-Propanol is often preferred for hydrochloride salts.[1]
-
Solvent Mixtures: A common technique is to dissolve the compound in a minimum amount of a polar solvent (like ethanol or methanol) and then add a less polar "anti-solvent" (like diethyl ether, ethyl acetate, or acetone) to decrease solubility and induce crystallization.[1][2]
Q2: How can I improve the yield of my recrystallization?
A2: To maximize crystal recovery, ensure the solution is sufficiently cooled. After cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of your compound and lead to a higher yield.[2] Also, be careful to use the minimum amount of hot solvent necessary to fully dissolve the compound.[5]
Q3: My compound is a dihydrochloride salt. Does this affect the choice of solvent?
A3: Yes. The dihydrochloride salt is significantly more polar than its freebase counterpart. Therefore, it will be more soluble in polar solvents and generally insoluble in non-polar solvents like hexane. The presence of acidic or basic functional groups can be used to manipulate solubility.[6]
Q4: What should I do if recrystallization fails to purify my compound sufficiently?
A4: If recrystallization does not remove certain impurities, it is likely that the impurities have a similar solubility profile to your desired compound. In such cases, alternative purification techniques like column chromatography may be more effective.[2][7][8]
Data Presentation
Table 1: Suggested Solvents for Recrystallization of Pyridopyrimidine Derivatives and Hydrochloride Salts
| Solvent Class | Examples | Suitability for Hydrochloride Salts | Notes |
| Alcohols | Ethanol, 2-Propanol (Isopropanol) | High | Good starting point. 2-Propanol is often preferred.[1] |
| Ketones | Acetone | Moderate | Can be used, sometimes more effective as a wash for isolated crystals.[1][2] |
| Ethers | 1,4-Dioxane, Diethyl Ether | Low (as primary solvent) | Diethyl ether is commonly used as an anti-solvent.[1] |
| Esters | Ethyl Acetate | Low (as primary solvent) | Often used as an anti-solvent with a more polar primary solvent.[2] |
| Alkanes | Hexane | Very Low | Can be used as an anti-solvent in a mixture.[2] |
Note: The optimal solvent or solvent system must be determined experimentally.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., 2-Propanol).
-
Heating: Gently heat the mixture on a hot plate while stirring. Add the solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a second solvent (the "anti-solvent," e.g., diethyl ether) in which the compound is poorly soluble, until the solution becomes slightly turbid.
-
Clarification: If the solution becomes too cloudy, add a few drops of the hot primary solvent until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold solvent mixture for washing.
Visualizations
Caption: General experimental workflow for recrystallization.
Caption: Troubleshooting logic for failure of crystal formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for tetrahydropyridopyrimidine solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of tetrahydropyridopyrimidine solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of a tetrahydropyridopyrimidine compound?
A1: Due to the often-limited aqueous solubility of tetrahydropyridopyrimidine derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. These compounds are typically readily soluble in organic solvents like DMSO. It is best practice to create a stock solution at a high concentration (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into aqueous buffers or cell culture media for your experiments.
Q2: My tetrahydropyridopyrimidine solution is precipitating after I dilute my DMSO stock into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common challenge, often referred to as "crashing out." This occurs because the compound is much less soluble in the aqueous buffer than in the concentrated DMSO stock. Several strategies can address this:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer.
-
Increase Mixing Energy: Vortex or sonicate the solution during dilution to aid dissolution.
-
Adjust Buffer pH: The solubility of tetrahydropyridopyrimidines can be pH-dependent. For weakly basic compounds, a slightly acidic pH may improve solubility.
-
Use Solubilizers: For particularly challenging compounds, consider using solubilizing agents like cyclodextrins (e.g., HP-β-CD) if they are compatible with your experimental setup.
Q3: What are the recommended storage conditions for tetrahydropyridopyrimidine stock solutions in DMSO?
A3: For long-term storage, it is recommended to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can potentially degrade the compound or introduce moisture into the DMSO stock. Most compounds in dry DMSO are stable for extended periods under these conditions. Studies have shown that many compounds in DMSO are stable for over a year at 4°C.[1]
Q4: Are tetrahydropyridopyrimidine solutions sensitive to light?
A4: Yes, compounds with pyridine-like heterocyclic rings can be sensitive to light, particularly UV light.[2] It is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3] Avoid prolonged exposure to direct light during handling and experiments.
Q5: How long are aqueous dilutions of tetrahydropyridopyrimidines stable?
A5: Aqueous solutions of many small molecules are not recommended for long-term storage. It is best to prepare fresh aqueous dilutions for each experiment from a frozen DMSO stock. For some related compounds, aqueous solutions are not recommended for storage for more than one day.[3]
Troubleshooting Guides
Issue 1: Precipitation Observed in Solution
| Symptom | Possible Cause | Suggested Solution |
| Cloudiness or visible precipitate immediately after dilution from DMSO stock. | Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution.[4] | 1. Pre-warm the aqueous buffer to the experimental temperature. 2. Add the DMSO stock dropwise to the buffer while vortexing or stirring vigorously. 3. Perform serial dilutions in the aqueous buffer rather than a single large dilution. |
| Precipitate forms over time in an aqueous solution. | Exceeded Solubility Limit: The final concentration is above the compound's solubility in the specific buffer and conditions (pH, temperature). | 1. Prepare a more dilute solution. 2. If a higher concentration is necessary, investigate the use of co-solvents or solubilizers compatible with your assay.[5] |
| Precipitate forms when adjusting the pH of the solution. | pH-Dependent Solubility: The compound's solubility is significantly lower at the new pH. | 1. Determine the optimal pH range for solubility. For weakly basic compounds, a more acidic pH may be required. 2. Use a buffer system that maintains a pH where the compound is soluble.[6] |
Stability Data (Illustrative Examples)
The following tables provide illustrative stability data for a generic tetrahydropyridopyrimidine compound under various conditions. This data is intended as a guideline; actual stability will vary depending on the specific molecule.
Table 1: Illustrative Stability of a 10 mM Tetrahydropyridopyrimidine Solution in DMSO
| Storage Condition | Duration | Purity (% Remaining) | Notes |
| -80°C | 12 Months | >99% | Recommended for long-term storage. |
| -20°C | 12 Months | >98% | Suitable for long-term storage. |
| 4°C | 6 Months | ~97% | Acceptable for mid-term storage.[1] |
| Room Temperature (20-25°C) | 1 Month | ~90% | Not recommended for storage. |
| -20°C with 5 Freeze-Thaw Cycles | 1 Month | >98% | Minimal degradation from freeze-thaw cycles. |
Table 2: Illustrative Stability of a 100 µM Aqueous Solution of a Tetrahydropyridopyrimidine (in PBS, pH 7.4)
| Storage Condition | Duration | Purity (% Remaining) | Notes |
| 4°C, Protected from Light | 24 Hours | ~95% | Prepare fresh for best results. |
| 4°C, Protected from Light | 7 Days | <85% | Significant degradation may occur. |
| Room Temperature, Protected from Light | 8 Hours | ~90% | Degradation is accelerated at room temperature. |
| Room Temperature, Exposed to Lab Light | 8 Hours | <80% | Light exposure can significantly increase degradation. |
Table 3: Illustrative Effect of pH on the Stability of a 100 µM Aqueous Tetrahydropyridopyrimidine Solution (24 hours at Room Temperature, Protected from Light)
| pH | Buffer | Purity (% Remaining) | Notes |
| 3.0 | Citrate | ~85% | Increased hydrolysis under acidic conditions.[3][7] |
| 5.0 | Acetate | ~92% | Generally more stable in slightly acidic to neutral pH. |
| 7.4 | Phosphate (PBS) | ~90% | Reference condition. |
| 9.0 | Borate | ~82% | Increased hydrolysis under basic conditions.[3][7] |
Experimental Protocols
Protocol 1: Preparation of Tetrahydropyridopyrimidine Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the tetrahydropyridopyrimidine powder.
-
Dissolve in 100% anhydrous DMSO to a final concentration of 10-50 mM.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in amber vials.
-
Store at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the DMSO stock solution.
-
Perform serial dilutions in your final aqueous buffer (e.g., PBS, cell culture media) to the desired final concentration.
-
Ensure the final DMSO concentration is below 0.5%.
-
Use the freshly prepared aqueous solution immediately.
-
Protocol 2: Assessment of Solution Stability by HPLC
This protocol outlines a method to determine the stability of a tetrahydropyridopyrimidine solution under specific conditions.
-
Preparation of Stability Samples:
-
Prepare the tetrahydropyridopyrimidine solution at the desired concentration in the relevant solvent (e.g., 100 µM in PBS, pH 7.4).
-
Dispense aliquots of the solution into several amber vials for each storage condition to be tested (e.g., 4°C, room temperature).
-
-
Initial Analysis (Time Zero):
-
Immediately analyze one aliquot using a validated stability-indicating HPLC method.[8] This will serve as the baseline (100% purity).
-
-
Storage and Time-Point Analysis:
-
Store the remaining aliquots under the defined conditions (e.g., temperature, light exposure).
-
At each scheduled time point (e.g., 2, 4, 8, 24 hours), remove an aliquot from each storage condition.
-
Analyze the samples by HPLC.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the parent tetrahydropyridopyrimidine compound remaining relative to the time-zero sample.
-
The peak area of the parent compound is used for this calculation.
-
Monitor for the appearance and increase of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Workflow for assessing solution stability via HPLC.
Caption: KRAS signaling pathway and inhibitor action.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ymerdigital.com [ymerdigital.com]
Optimizing reaction conditions for synthesizing tetrahydropyridopyrimidine analogs
Technical Support Center: Synthesis of Tetrahydropyridopyrimidine Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of tetrahydropyridopyrimidine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing tetrahydropyridopyrimidine analogs?
A1: The most prevalent methods are multi-component reactions (MCRs) due to their efficiency and atom economy. The Biginelli reaction and its variations are fundamental for synthesizing the core tetrahydropyrimidine structure.[1][2][3] Additionally, one-pot, three-component reactions involving an amino-uracil/thiouracil derivative, an aryl aldehyde, and an active methylene compound (like malononitrile or a β-keto ester) are widely used, often facilitated by a catalyst.[4] Two-component reactions, such as the condensation of an aminopyridine derivative with an amine in a suitable solvent like toluene, are also employed.[4]
Q2: What is the role of a catalyst in these syntheses, and which types are most effective?
A2: Catalysts are crucial for increasing reaction rates, improving yields, and enabling milder reaction conditions. A wide range of catalysts have been proven effective:
-
Lewis Acids: Catalysts like Yb(OTf)₃, Cu(OTf)₂, and BiCl₃ can activate the carbonyl group of the aldehyde, facilitating the initial condensation step.[2]
-
Brønsted Acids: Simple acids like HCl are traditionally used in the Biginelli reaction, though they may require harsher conditions.[1][2]
-
Nanocatalysts: These have gained significant attention due to their high surface area, reusability, and often eco-friendly nature. Examples include nano-MgO, ZrO₂, and various magnetic iron oxide-based nanoparticles (e.g., Fe₃O₄@TiO₂).[4] They can function under milder conditions, sometimes in aqueous media or even solvent-free.[4]
-
Bases: Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also effectively catalyze the reaction.[2]
Q3: How do tetrahydropyridopyrimidine analogs exert their biological effects?
A3: Many tetrahydropyridopyrimidine analogs function as kinase inhibitors. They are particularly prominent as irreversible covalent inhibitors of mutated KRAS, such as KRAS-G12C and KRAS-G12D, which are key drivers in many cancers.[5][6][7] These inhibitors typically bind to a pocket near the switch-II region of the protein, locking it in an inactive state.[5] This action blocks downstream signaling pathways like the RAS-MAPK and PI3K pathways, which are critical for cell growth, proliferation, and survival.[5] Some analogs have also been developed as dual inhibitors targeting both autotaxin (ATX) and the epidermal growth factor receptor (EGFR).[8]
Troubleshooting Guide
Issue 1: Low Reaction Yield
-
Question: My multi-component reaction is resulting in a very low yield of the desired tetrahydropyridopyrimidine product. What are the likely causes and how can I improve it?
-
Answer: Low yields are a common issue and can stem from several factors. Systematically investigate the following:
-
Catalyst Inefficiency: The chosen catalyst may not be optimal for your specific substrates. Under classical Biginelli conditions with just a strong acid like HCl, yields can be low.[1] Consider screening a panel of catalysts, including Lewis acids (e.g., Yb(OTf)₃), nano-catalysts (e.g., nano-MgO), or organic bases (e.g., DABCO), which have been shown to significantly improve yields.[2][4]
-
Reaction Conditions: Temperature and solvent play a critical role. If you are running the reaction at room temperature, try heating to reflux, as many protocols require it.[4] The solvent choice is also key; while green solvents like water or ethanol are preferred, some reactions perform better in solvents like dioxane, dimethylformamide (DMF), or toluene.[1][4][5]
-
Purity of Reactants: Ensure your starting materials, particularly the aldehyde, are pure. Impurities can inhibit the catalyst or lead to side reactions. Moisture in the reactants or solvent can also be detrimental, especially when using water-sensitive Lewis acid catalysts.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, extend the reaction duration.
-
Issue 2: Formation of Multiple Side Products
-
Question: My final product is difficult to purify due to the presence of multiple side products. How can I increase the selectivity of the reaction?
-
Answer: Side product formation often arises from competing reaction pathways.
-
Knoevenagel Condensation vs. Michael Addition: In three-component reactions, the order of bond formation matters. The initial step is typically a Knoevenagel condensation between the aldehyde and the active methylene compound. If this intermediate does not efficiently undergo the subsequent Michael addition with the amino-uracil, it can lead to byproducts. Using an effective catalyst can significantly enhance the rate of the desired sequence.[4]
-
Self-Condensation: Aldehyd self-condensation can occur, especially under basic conditions. Ensure slow addition of reagents and maintain optimal stoichiometry.
-
Temperature Control: Excessively high temperatures can promote decomposition and the formation of undesired byproducts. If you are refluxing, try reducing the temperature to the minimum required for the reaction to proceed at a reasonable rate.
-
Solvent Choice: The polarity of the solvent can influence reaction selectivity. Experiment with a different solvent system to see if it favors the desired product.
-
Issue 3: Difficulty with Product Purification
-
Question: The crude product is an insoluble solid or an oil that is difficult to purify by column chromatography. What purification strategies can I use?
-
Answer: Purification can be challenging, but several techniques can be employed.
-
Crystallization/Recrystallization: This is the most effective method for purifying solid products. After the reaction, evaporate the solvent to obtain the crude solid. Dissolve this solid in a minimal amount of a hot solvent mixture (e.g., ethanol/water) and allow it to cool slowly to form crystals.[1]
-
Trituration: If the product is a solid contaminated with soluble impurities, trituration can be effective. This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Solvent Extraction: If the product is an oil, perform a standard aqueous workup and extract the product into an appropriate organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.
-
Chromatography Adjustments: If column chromatography is necessary but challenging, try using a different adsorbent (e.g., alumina instead of silica gel) or a gradient elution system with a different solvent combination.
-
Data Presentation: Comparison of Reaction Conditions
Table 1: Conditions for Three-Component Synthesis of Tetrahydropyrido[2,3-d]pyrimidine Analogs
| Catalyst | Reactants | Solvent | Temperature | Yield (%) | Reference |
| Nano-MgO | 6-Aminouracil, Aryl Aldehydes, Malononitrile | Water | Heating | High (not specified) | [4] |
| ZrO₂ Nanoparticles | 6-Aminouracil, Aryl Aldehydes, Methyl 2-cyanoacetate | Solvent-free | Heating | Good (not specified) | [4] |
| Fe₃O₄@TiO₂@NH₂@PMo₁₂O₄₀ | 6-Amino-thiouracil, Aryl Aldehydes, Activated Nitriles | Not specified | Not specified | Excellent | [4] |
| Fe₃O₄-ZnO-NH₂-PW₁₂O₄₀ | Amino-uracil, Aryl Aldehydes, Malononitrile | Water | Ambient | Superior | [4] |
Table 2: Conditions for Biginelli-Type Synthesis of Tetrahydropyrimidine Analogs
| Catalyst | Reactants | Solvent | Temperature | Yield (%) | Reference |
| HCl | Aldehyde, N-methylthiourea, Methyl acetoacetate | Dioxane/CHCl₃ | Room Temp. | Good (not specified) | [1] |
| Amidosulfonic Acid | Aldehyde, N-methylthiourea, Methyl acetoacetate | Methanol | Reflux | 35-50 | [1] |
| DABCO | Aldehyde, Urea/Thiourea, β-dicarbonyl compound | Ethanol | Not specified | Good (not specified) | [2] |
Experimental Protocols
Protocol 1: General Procedure for Nanocatalyst-Mediated Three-Component Synthesis in Water[4]
-
Reactant Mixture: In a round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), and 6-aminouracil (or a derivative thereof) (1 mmol).
-
Catalyst and Solvent Addition: Add 5 mL of water to the flask, followed by the addition of the nanocatalyst (e.g., Fe₃O₄-ZnO-NH₂-PW₁₂O₄₀, typically 5-10 mol%).
-
Reaction: Stir the resulting suspension vigorously at the specified temperature (e.g., ambient or heated) for the required duration. Monitor the reaction's progress by TLC.
-
Workup and Isolation: Upon completion, filter the solid product from the reaction mixture.
-
Purification: Wash the collected solid with water and then with cold ethanol to remove any unreacted starting materials and impurities. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure tetrahydropyridopyrimidine analog.
Protocol 2: Synthesis of a Covalent KRAS-G12C Inhibitor[5][9]
This protocol describes a multi-step synthesis and is simplified for illustrative purposes.
-
Initial Substitution: Treat commercially available 4-Cl N-Boc tetrahydropyridopyrimidine (1 equiv.) with Cbz-piperazine (1.1 equiv.) and a base such as Cs₂CO₃ (2 equiv.) in a solvent like DMA. Heat the reaction mixture in a microwave at 150 °C.[9]
-
Boc Deprotection: Remove the Boc protecting group from the product of the previous step using trifluoroacetic acid (TFA) in dichloromethane (DCM).[9]
-
Buchwald-Hartwig Amination: Install the naphthalene moiety by reacting the amine from the previous step with the appropriate naphthyl bromide using a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., BINAP), and a base (e.g., NaOtBu) in toluene at 100 °C.[9]
-
Cbz Deprotection: Remove the Cbz protecting group via hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in methanol.[9]
-
Acrylamide Formation: React the resulting free amine with acryloyl chloride in the presence of a non-nucleophilic base (e.g., Hünig's base) in DCM to form the final covalent inhibitor.[9]
-
Purification: Purify the final compound using column chromatography on silica gel.
Visualizations
Signaling Pathway
Caption: Simplified KRAS-MAPK signaling pathway and the inhibitory action of tetrahydropyridopyrimidine analogs.
Experimental Workflow
Caption: General experimental workflow for a multi-component synthesis of tetrahydropyridopyrimidine analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives [ouci.dntb.gov.ua]
- 4. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low potency in tetrahydropyridopyrimidine kinase inhibitors
This technical support center provides comprehensive troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tetrahydropyridopyrimidine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are tetrahydropyridopyrimidine kinase inhibitors?
Tetrahydropyridopyrimidines are a class of chemical compounds that have been developed as kinase inhibitors.[1][2][3] They are often designed as irreversible covalent inhibitors, which form a stable bond with the target kinase, leading to prolonged inhibition.[1][2] A notable example is their application in targeting the KRAS-G12C mutation, a significant driver in many cancers.[1][2][3]
Q2: What is the general mechanism of action for these inhibitors?
Many tetrahydropyridopyrimidine inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding site of the kinase.[4] By occupying this site, they prevent the kinase from binding to ATP, which is essential for the phosphorylation of downstream substrates.[4] This blockage of the signaling pathway can inhibit cellular processes like growth and proliferation.[1][2]
Q3: What are the key advantages of using irreversible covalent kinase inhibitors?
Irreversible covalent inhibitors offer several potential advantages, including:
-
Prolonged duration of action: By forming a covalent bond, the inhibition can be sustained even after the inhibitor has been cleared from circulation.
-
High potency: The covalent interaction can lead to very high potency against the target kinase.
-
Potential for increased selectivity: By targeting a specific reactive residue (like a cysteine), it may be possible to achieve higher selectivity for the target kinase over other kinases.[1][2]
Q4: How is the potency of a kinase inhibitor typically measured?
The potency of a kinase inhibitor is most commonly quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[4][5] This is determined through a series of experiments where the kinase activity is measured at various inhibitor concentrations.[5]
Troubleshooting Guide: Low Potency
This guide addresses specific issues that can lead to lower-than-expected potency in your experiments with tetrahydropyridopyrimidine kinase inhibitors.
Issue 1: Higher than expected IC50 values in biochemical assays.
Q: My inhibitor shows a significantly higher IC50 value in my biochemical assay than anticipated. What are the potential causes?
A: Several factors in your assay setup can lead to an apparent decrease in potency. Here are the key areas to investigate:
-
Compound-Related Issues:
-
Solubility: The inhibitor may be precipitating in the assay buffer. Visually inspect for any cloudiness or precipitation. It is crucial to determine the solubility of your compound under the final assay conditions.[6]
-
Stability: The compound may be unstable in the assay buffer or degrading over the course of the experiment. Assess the stability of the inhibitor in your specific buffer system and time frame.
-
Purity: Impurities in your inhibitor stock can lead to inaccurate concentration determination and potentially interfere with the assay. Always use highly purified compounds.
-
-
Assay Condition-Related Issues:
-
ATP Concentration: Since many tetrahydropyridopyrimidine inhibitors are ATP-competitive, the concentration of ATP in your assay will directly impact the measured IC50 value.[7] High ATP concentrations will require higher inhibitor concentrations to achieve 50% inhibition. It is recommended to use an ATP concentration at or near the Km value for the specific kinase to ensure data comparability.
-
Enzyme Concentration and Quality: The purity and specific activity of the kinase can vary between batches. Contaminating kinases can lead to false activity readings. It is important to use a highly pure kinase preparation and to qualify each new lot.
-
Substrate Concentration and Quality: Variations in the purity and concentration of the substrate can affect the reaction kinetics and, consequently, the IC50 value.
-
Incubation Times: If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. It is best to measure activity under initial velocity conditions, typically with less than 20% substrate conversion.
-
Buffer Components: The pH, ionic strength, and presence of additives like detergents (e.g., Triton X-100) or cofactors (e.g., Mg2+) can influence enzyme activity and inhibitor binding.[8]
-
-
Assay Detection Method-Related Issues:
-
Compound Interference: The inhibitor itself may interfere with the detection method. For example, in fluorescence-based assays, the compound might be fluorescent or quench the signal.[9] In luciferase-based assays (like Kinase-Glo®), the compound could directly inhibit the luciferase enzyme. It is important to run controls to check for such interference.[9]
-
Issue 2: Discrepancy between biochemical and cell-based assay potency.
Q: My inhibitor is potent in biochemical assays, but shows significantly lower activity in cell-based assays. What could be the reason for this discrepancy?
A: A drop in potency between biochemical and cellular assays is a common challenge in drug discovery.[6][10] This can be attributed to several factors that are not present in a simplified biochemical setup:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[6]
-
High Intracellular ATP Concentration: The concentration of ATP inside a cell (millimolar range) is much higher than what is typically used in biochemical assays (micromolar range).[7][8][11] This high level of the natural competitor (ATP) can significantly reduce the apparent potency of an ATP-competitive inhibitor.[6][8]
-
Compound Stability and Metabolism: The inhibitor may be unstable in the cell culture media or rapidly metabolized by the cells into an inactive form.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively transport the compound out of the cell.
-
Off-Target Effects: In a complex cellular environment, the inhibitor may bind to other proteins, reducing its free concentration available to bind to the target kinase.[12]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low potency in kinase inhibitor assays.
Key Experimental Protocols
Protocol 1: Biochemical Kinase Assay for IC50 Determination (Luminescence-Based)
This protocol describes a common method to determine the IC50 of an inhibitor against a purified kinase by measuring ATP consumption.
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Tetrahydropyridopyrimidine inhibitor stock solution (in DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO. Then, dilute these solutions into the kinase assay buffer to a 4X final concentration.
-
Assay Plate Setup: Add 5 µL of the 4X inhibitor solutions to the wells of the assay plate. Include wells with buffer and DMSO as a no-inhibitor control (100% activity) and wells with no enzyme as a background control.
-
Enzyme Addition: Dilute the kinase enzyme to a 2X working concentration in the kinase assay buffer. Add 10 µL of the 2X enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 4X solution of the substrate and ATP in the kinase assay buffer. The final ATP concentration should ideally be at the Km for the kinase. Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to each well.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range (less than 20% substrate consumption).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding 20 µL of the ATP detection reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from all other wells.
-
Normalize the data to the no-inhibitor control (100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized data against the inhibitor concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
-
Protocol 2: Cell-Based Assay for IC50 Determination (MTT Assay)
This protocol outlines a method to assess the effect of an inhibitor on the viability of a cancer cell line that is dependent on the target kinase.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Tetrahydropyridopyrimidine inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear 96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.[13] Incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Prepare a serial dilution of the inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or a vehicle control (DMSO).[13]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the inhibitor concentration (log scale) and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Experimental Workflow Diagram
Caption: A standard workflow for determining the biochemical and cellular IC50 of a kinase inhibitor.
Signaling Pathway Example: KRAS-MAPK Pathway
Tetrahydropyridopyrimidine inhibitors have been successfully developed to target the KRAS-G12C mutation, which is a key driver of the MAPK signaling pathway.[1][2]
Caption: Simplified diagram of the KRAS-MAPK signaling pathway and the inhibitory action of a KRAS-G12C inhibitor.
Quantitative Data Summary
Table 1: Troubleshooting Checklist for Biochemical Assays
| Parameter | Recommended Condition | Common Pitfall |
| Inhibitor Solubility | No visible precipitation in final assay buffer | Compound precipitating at high concentrations |
| ATP Concentration | At or near the Km of the kinase | Too high, leading to underestimated potency |
| Enzyme Purity | >95% pure | Contaminating kinases causing background signal |
| Substrate Conversion | <20% (initial velocity) | Reaction reaching saturation, skewing IC50 |
| DMSO Concentration | Consistent across all wells, typically <1% | High or variable DMSO affecting enzyme activity |
| Assay Controls | Include no-enzyme and no-inhibitor controls | Lack of proper controls to assess background and max signal |
Table 2: Example of Potency Discrepancy Between Assays
| Compound | Biochemical IC50 (10 µM ATP) | Cell-Based IC50 (72h) | Potential Reasons for Discrepancy |
| THPP-1 | 5 nM | 500 nM | Poor cell permeability, high intracellular ATP |
| THPP-2 | 12 nM | 15 nM | Good cell permeability and high potency |
| THPP-3 | 8 nM | >10 µM | Efflux by transporters, rapid metabolism |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. courses.edx.org [courses.edx.org]
- 6. benchchem.com [benchchem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Tetrahydropyridopyrimidine-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of tetrahydropyridopyrimidine-based drugs, a class of compounds that includes potent covalent inhibitors of mutated proteins like KRAS G12C.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to off-target effects with tetrahydropyridopyrimidine-based covalent inhibitors?
A1: Off-target effects with these inhibitors can arise from several factors. Due to their reactive nature, covalent inhibitors can potentially bind to proteins other than the intended target that have a reactive cysteine or other nucleophilic residue accessible.[1][2] Additionally, at higher concentrations, the non-covalent interactions of the drug scaffold with other proteins can lead to off-target activities.[3] It is also crucial to consider that the cellular environment can influence drug activity, and off-target effects observed in one cell line may not be present in another.[4]
Q2: How can I distinguish between on-target and off-target cellular phenotypes observed in my experiments?
A2: Distinguishing between on- and off-target effects is a critical step. A primary method is to use CRISPR-Cas9 to knock out the intended target gene in your cell line.[5] If the drug still produces the same phenotype in the knockout cells, it is likely due to off-target effects.[5] Another approach is a washout experiment. For covalent inhibitors, if the biological effect persists long after the drug has been washed out, it suggests an on-target covalent interaction. If the phenotype reverses quickly, it may indicate reversible off-target binding.[6]
Q3: What is the importance of a non-reactive analog in my experiments?
A3: A non-reactive analog, where the covalent "warhead" is modified to prevent bond formation, is an essential negative control.[7] If this analog does not produce the same cellular phenotype as the active covalent inhibitor, it provides strong evidence that the observed effects are due to the covalent modification of the target and not just the non-covalent interactions of the drug scaffold.
Q4: At what stage of my research should I perform a kinome-wide selectivity screen?
A4: Kinome-wide selectivity screening, for instance using the KINOMEscan® platform, is valuable at the lead optimization stage.[8][9] This provides a broad view of the inhibitor's interactions across the human kinome, helping to identify potential off-targets early in the drug development process.[8] This data is crucial for interpreting cellular phenotypes and predicting potential toxicities.
Q5: How does protein turnover affect the efficacy and potential off-target effects of my covalent inhibitor?
A5: Protein turnover rate is a critical factor for covalent inhibitors. The duration of the inhibitory effect is dependent on the resynthesis rate of the target protein.[10] If the target protein has a rapid turnover, the inhibitory effect may be shorter-lived. Conversely, off-target proteins with slow turnover rates that are covalently modified could lead to prolonged and potentially toxic effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | 1. Prepare fresh stock solutions of the tetrahydropyridopyrimidine inhibitor for each experiment. 2. Verify compound integrity using analytical methods like HPLC-MS.[11] 3. Minimize freeze-thaw cycles by aliquoting stock solutions.[12] |
| Cell Line Variability | 1. Perform cell line authentication (e.g., STR profiling) to ensure the correct cell line is being used.[12] 2. Use cells at a consistent and low passage number to avoid genetic drift.[12] 3. Confirm the mutation status of the target protein (e.g., KRAS G12C) via sequencing.[12] |
| Assay Conditions | 1. Optimize cell seeding density to ensure logarithmic growth during the experiment.[12] 2. Standardize the incubation time with the inhibitor. 3. Maintain a consistent serum concentration in the cell culture media, as serum proteins can bind to the compound and affect its free concentration. |
Issue 2: Unexpected cellular toxicity or phenotype.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Perform a kinome-wide selectivity scan (e.g., KINOMEscan®) to identify potential off-target kinases.[8][11] 2. Use a non-reactive analog of your inhibitor to determine if the toxicity is related to the covalent warhead.[6] 3. Validate key off-targets identified in the kinome scan using orthogonal assays. |
| Target-Independent Cytotoxicity | 1. Perform a CRISPR-Cas9 knockout of the intended target. If the toxicity persists in the knockout cells, it is target-independent.[5] 2. Assess general cellular health markers to rule out non-specific effects on cellular processes. |
| Cell Stress from Experimental Procedures | 1. For washout experiments, use pre-warmed media and gentle handling to minimize cell stress.[6] 2. Include a vehicle-treated and washed control to assess the effect of the wash procedure alone.[6] |
Issue 3: Difficulty confirming target engagement in cells.
| Potential Cause | Troubleshooting Steps |
| Ineffective Target Engagement | 1. Perform a Cellular Thermal Shift Assay (CETSA) to directly measure target engagement in intact cells.[13] 2. For covalent inhibitors, confirm covalent bond formation using mass spectrometry to detect the drug-protein adduct.[6] |
| High Assay Background | 1. In CETSA, optimize the heating temperature and duration to maximize the signal window between stabilized and unstabilized protein.[14][15] 2. For probe-based assays, ensure sufficient blocking of non-specific binding sites.[16] |
| Antibody Issues (for Western Blot-based CETSA) | 1. Validate the specificity of the primary antibody for the target protein. 2. Optimize antibody concentrations and incubation times. |
Quantitative Data Summary
The following tables summarize key quantitative data for representative tetrahydropyridopyrimidine-based KRAS G12C inhibitors.
Table 1: In Vitro Potency of Tetrahydropyridopyrimidine-Based KRAS G12C Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| MRTX849 (Adagrasib) | KRAS G12C | pERK Inhibition (MIA PaCa-2 cells) | 5 | [17] |
| Compound 1 | KRAS G12C | pERK Inhibition (H358 cells) | 142 | [18] |
| Compound 7 | KRAS G12C | pERK Inhibition (H358 cells) | 4400 | [18] |
| AZD4625 | KRAS G12C | Functional Activity | 3 | [19] |
Note: IC50 values can vary based on the specific cell line and assay conditions used.
Table 2: Selectivity of Tetrahydropyridopyrimidine-Based Inhibitor (Compound 13 from Fell et al.) Against Non-G12C Cell Lines
| Cell Line | KRAS Status | IC50 (µM) | Reference |
| RKO | Wild-Type | > 16 | [20] |
| SNU-C5 | Wild-Type | > 16 | [20] |
| AGS | G12D | > 16 | [20] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure for assessing the target engagement of a tetrahydropyridopyrimidine-based inhibitor in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of the inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).[16]
-
-
Heating Step:
-
Harvest and wash the cells.
-
Resuspend the cell pellets in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[13]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[15]
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Phenotype Validation
This protocol provides a general workflow for creating a target knockout cell line to validate that a drug's effect is on-target.
-
Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting a critical exon of the gene of interest.
-
Clone the gRNA sequences into a suitable Cas9 expression vector.
-
-
Transfection:
-
Transfect the Cas9-gRNA plasmid into the target cell line using an appropriate method (e.g., lipofection or electroporation).
-
-
Selection and Clonal Isolation:
-
Select for transfected cells, for example, using an antibiotic resistance marker on the plasmid.
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Knockout Validation:
-
Phenotypic Assay:
-
Treat the validated knockout cell line and the parental (wild-type) cell line with the tetrahydropyridopyrimidine-based drug.
-
Compare the cellular phenotype (e.g., cell viability, signaling pathway modulation) between the two cell lines. If the drug has no effect on the knockout cells, the original phenotype is considered on-target.
-
Visualizations
Caption: KRAS signaling pathway and the mechanism of action for tetrahydropyridopyrimidine-based G12C inhibitors.
Caption: Experimental workflow for distinguishing on-target from off-target effects.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. frontiersin.org [frontiersin.org]
- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. AZD4625 is a Potent and Selective Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to Validate a CRISPR Knockout [biognosys.com]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Tetrahydropyrimidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of poorly soluble tetrahydropyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My tetrahydropyrimidine derivative shows potent in vitro activity but has poor oral bioavailability. What are the likely causes?
A1: Poor oral bioavailability for potent tetrahydropyrimidine derivatives is a common challenge. The primary reasons often relate to their physicochemical properties, which can lead to:
-
Low Aqueous Solubility: Many tetrahydropyrimidine scaffolds are hydrophobic, leading to poor dissolution in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.[1][2]
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[3]
Q2: Which formulation strategies are most effective for improving the bioavailability of poorly soluble tetrahydropyrimidine derivatives?
A2: Several formulation strategies can be employed, and the optimal choice depends on the specific properties of your compound. Commonly successful approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[4][5][6]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and facilitate lymphatic absorption, which can help bypass first-pass metabolism.[7][8]
-
Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can improve the rate and extent of absorption.[9][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
Q3: How do I know if my tetrahydropyrimidine derivative is a substrate for an efflux transporter like P-glycoprotein?
A3: A combination of in vitro and in vivo methods can be used. The most common in vitro method is the Caco-2 permeability assay. A significant efflux ratio (Papp B-A / Papp A-B > 2) suggests that your compound is likely a substrate for an efflux transporter.[11] To identify the specific transporter, you can perform the assay in the presence of known inhibitors of P-gp (e.g., verapamil), BCRP (e.g., Ko143), or MRP2 (e.g., MK-571).[11]
Q4: Can pharmaceutical excipients actively help in improving bioavailability?
A4: Yes, certain excipients are not inert and can inhibit efflux pumps like P-glycoprotein.[1][12][13] For example, surfactants like D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) and Poloxamer 188 have been shown to inhibit P-gp, thereby increasing the intracellular concentration of the drug and enhancing its absorption.[12][14] Incorporating such excipients into your formulation can be a viable strategy.
Troubleshooting Guides
Issue 1: Low and Variable Oral Absorption in Preclinical Animal Studies
| Symptom | Possible Cause | Troubleshooting/Suggested Actions |
| Low Cmax and AUC | Poor aqueous solubility. | - Characterize the physicochemical properties of the derivative (solubility at different pH, pKa, logP).- Employ solubility-enhancing formulations such as amorphous solid dispersions, nanosuspensions, or lipid-based systems.[3] |
| High first-pass metabolism. | - Incubate the derivative with liver and intestinal microsomes to assess metabolic stability.- Co-administer with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) in animal studies to confirm the metabolic contribution to low bioavailability.[11] | |
| Active efflux by transporters (e.g., P-gp). | - Perform a Caco-2 permeability assay to determine the efflux ratio.- If efflux is confirmed, consider co-formulating with a known P-gp inhibitor or using excipients with P-gp inhibitory properties.[1] | |
| High variability in exposure between subjects | pH-dependent solubility. | - Assess the solubility of the compound at different pH values representative of the gastrointestinal tract (pH 1.2 to 7.4).- Consider formulation strategies that mitigate pH effects, such as amorphous solid dispersions or enteric coatings.[11] |
| Food effects. | - The presence of food, especially high-fat meals, can increase the solubilization of lipophilic drugs by stimulating bile salt secretion. This is a "positive" food effect.- Formulate the drug in a lipid-based delivery system to mimic the fed state and reduce variability.[11] |
Issue 2: Immediate Precipitation of the Compound in Aqueous Media
| Symptom | Possible Cause | Troubleshooting/Suggested Actions |
| Drug precipitates out of solution upon dilution of a stock solution. | Very low intrinsic aqueous solubility. The compound is "brick dust". | - For initial in vitro assays, increase the percentage of co-solvent (e.g., DMSO), but be mindful of its potential effects on the assay.- For in vivo studies, this is a strong indicator that an enabling formulation (e.g., solid dispersion, SEDDS) is necessary. |
| A supersaturating formulation (e.g., from an amorphous solid dispersion) shows rapid precipitation. | Lack of or insufficient amount of precipitation inhibitor in the formulation or dissolution medium. | - Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the solid dispersion formulation.- Ensure the dissolution medium contains relevant physiological surfactants (e.g., bile salts) that can help maintain supersaturation. |
Data Presentation
The following tables summarize quantitative data on the enhancement of bioavailability for poorly soluble compounds using various formulation strategies. Note: As specific data for tetrahydropyrimidine derivatives is limited in publicly available literature, data for other poorly soluble heterocyclic compounds are used as illustrative examples.
Table 1: Enhancement of Oral Bioavailability of a Novel Antimalarial Prodrug (ELQ-331) in Rats [15]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| ELQ-331 Suspension | Not Reported | Not Reported | Not Reported | 100 (Reference) |
| Spray-Dried Dispersion (SDD) | ~150 | ~4 | ~2000 | ~100 |
| Self-Emulsifying Drug Delivery System (SEDDS) | ~250 | ~2 | ~2800 | ~140 |
Table 2: Pharmacokinetic Parameters of a p-Terphenyl Derivative Nanosuspension in Rats [9]
| Formulation | Cmax (µg/L) | Tmax (h) | AUC₀₋∞ (mg/L·h) | Relative Bioavailability (%) |
| H2 Solution (i.v.) | - | - | 1.094 | - |
| H2 Nanosuspension (i.v.) | - | - | 5.183 | ~474 |
Table 3: Pharmacokinetic Parameters of l-tetrahydropalmatine in Rat Brain [16]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng/mL·h) | Relative Bioavailability (%) |
| Suspension | 105.7 ± 28.4 | 0.5 | 283.4 ± 75.3 | 100 (Reference) |
| SMEDDS | 215.6 ± 45.1 | 1.0 | 921.1 ± 198.7 | 325 |
Experimental Protocols
Preparation of Amorphous Solid Dispersion by Spray Drying
Objective: To enhance the solubility and dissolution rate of a poorly soluble tetrahydropyrimidine derivative by converting it to an amorphous form within a polymer matrix.
Materials:
-
Tetrahydropyrimidine derivative
-
Polymer carrier (e.g., HPMC-AS, Soluplus®, PVP)
-
Organic solvent (e.g., acetone, methanol, dichloromethane, or a mixture)
-
Spray dryer apparatus
Methodology:
-
Solution Preparation: Dissolve the tetrahydropyrimidine derivative and the polymer carrier in the organic solvent. The ratio of drug to polymer should be optimized based on preliminary screening (e.g., 1:1, 1:3, 1:5 by weight).
-
Spray Drying:
-
Set the spray dryer parameters: inlet temperature, atomization gas flow rate, and solution feed rate. These parameters need to be optimized for each formulation.
-
Pump the solution into the spray dryer's nozzle.
-
The atomized droplets are rapidly dried by the hot gas, forming solid particles.
-
The solid dispersion powder is collected in the cyclone separator.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug in the dispersion (absence of a melting endotherm).
-
Powder X-Ray Diffraction (PXRD): To verify the absence of crystallinity (no sharp diffraction peaks).
-
In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the improvement in dissolution rate compared to the crystalline drug.
-
Caco-2 Permeability Assay for Efflux Liability Assessment
Objective: To determine if a tetrahydropyrimidine derivative is a substrate of efflux transporters like P-glycoprotein.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compound (tetrahydropyrimidine derivative)
-
Control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (A to B):
-
Add the test compound to the apical (A) side of the Transwell®.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
-
Permeability Measurement (B to A):
-
In a separate set of wells, add the test compound to the basolateral (B) side.
-
At the same time points, take samples from the apical (A) side.
-
-
P-gp Inhibition: Repeat the A to B and B to A permeability measurements in the presence of a P-gp inhibitor like verapamil.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms P-gp involvement.
-
Mandatory Visualization
Signaling Pathway: P-glycoprotein Mediated Drug Efflux and its Inhibition
References
- 1. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions | MDPI [mdpi.com]
- 10. Nanosuspension formulations for low-soluble drugs: pharmacokinetic evaluation using spironolactone as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro [ouci.dntb.gov.ua]
- 14. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 15. Improving solubility and oral bioavailability of a novel antimalarial prodrug: comparing spray-dried dispersions with self-emulsifying drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid Dispersion Techniques for Tetrahydropyrimidine Solubility Enhancement
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using solid dispersion techniques to improve the aqueous solubility of tetrahydropyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is solid dispersion a suitable technique for improving the solubility of tetrahydropyrimidines?
Many tetrahydropyrimidine derivatives exhibit poor aqueous solubility, which can limit their oral bioavailability and therapeutic efficacy.[1] Solid dispersion technology enhances solubility and dissolution rates by dispersing the drug at a molecular level within a hydrophilic carrier matrix. This process can reduce drug particle size, improve wettability, and convert the crystalline drug into a higher-energy amorphous state, which requires less energy to dissolve.[2][3][4]
Q2: Which solid dispersion technique is best for my thermally sensitive tetrahydropyrimidine derivative?
For thermally sensitive compounds, solvent-based methods are generally preferred over melt-based methods.
-
Spray Drying: This is a versatile technique that involves rapid solvent evaporation, minimizing thermal stress on the compound. It is suitable for many thermally sensitive drugs.[5][6]
-
Solvent Evaporation: This method can be performed at low temperatures, but care must be taken to avoid phase separation during the slower drying process.[1]
-
Freeze Drying (Lyophilization): This technique subjects the drug to minimal thermal stress and reduces the risk of phase separation, making it an excellent choice for highly sensitive compounds.[7]
Q3: How do I select an appropriate polymer carrier for my tetrahydropyrimidine solid dispersion?
Polymer selection is critical for the stability and performance of the solid dispersion. Key factors to consider include:
-
Miscibility and Solubility: The drug and polymer must be miscible to form a stable, single-phase amorphous system.[8][9]
-
Glass Transition Temperature (Tg): Polymers with a high Tg are often chosen to reduce the molecular mobility of the amorphous drug, thereby inhibiting recrystallization.[10]
-
Drug-Polymer Interactions: Specific interactions, such as hydrogen bonding between the tetrahydropyrimidine and the polymer, can further stabilize the amorphous state.[8][11]
-
Commonly Used Polymers: Second-generation carriers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus® and Kollidon® VA64 are widely used for their ability to form stable amorphous solid dispersions.[12][13]
Q4: What are the critical quality attributes (CQAs) to monitor for a tetrahydropyrimidine solid dispersion?
The primary CQAs for a solid dispersion formulation include:
-
Drug Content and Uniformity: Ensures consistent dosing.
-
Amorphous State: Confirmed by techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). The absence of crystallinity is crucial for solubility enhancement.
-
Dissolution Rate and Solubility: Measures the extent of solubility improvement.[14]
-
Physical and Chemical Stability: Assesses the tendency for recrystallization or degradation over time, especially under stressed conditions (e.g., high temperature and humidity).[8][15]
-
Residual Solvent Levels: Important for solvent-based methods to ensure patient safety.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and characterization of tetrahydropyrimidine solid dispersions.
Issue 1: Low Drug Loading or Phase Separation During Preparation
| Potential Cause | Troubleshooting Step |
| Poor Drug-Polymer Miscibility | Screen a wider range of polymers with varying properties (e.g., different grades of PVP, HPMC-AS, Soluplus®). Perform miscibility studies using DSC or film casting before scaling up. |
| Incorrect Solvent System (Solvent-Based Methods) | Ensure both the tetrahydropyrimidine and the polymer are fully soluble in the chosen common solvent.[16] Use a solvent mixture if necessary. Tetrahydropyrimidines have been shown to be soluble in solvents like DMF, chloroform, and methanol.[17] |
| Slow Solvent Evaporation | For the solvent evaporation method, use a rotary evaporator to increase the drying rate, which can reduce the time available for phase separation.[1] |
| Drug Concentration Exceeds Solubility in Polymer | Reduce the drug loading. The stability of the amorphous system is compromised if the drug concentration is supersaturated within the polymer at the storage temperature.[8] |
Issue 2: Recrystallization of the Tetrahydropyrimidine During Storage
| Potential Cause | Troubleshooting Step |
| High Molecular Mobility | Select a polymer with a higher Tg to keep the solid dispersion well below its Tg at storage temperature, thus limiting molecular mobility.[8] |
| Moisture Absorption | Store the solid dispersion in tightly sealed containers with desiccants. Moisture acts as a plasticizer, lowering the Tg and increasing the risk of crystallization.[4] Many polymers used in solid dispersions are hygroscopic.[8] |
| Insufficient Drug-Polymer Interaction | Choose polymers that can form specific interactions (e.g., hydrogen bonds) with the tetrahydropyrimidine molecule to stabilize the amorphous form. |
| High Drug Loading | A high drug-to-carrier ratio increases the thermodynamic driving force for crystallization.[15] Consider preparing a ternary solid dispersion by adding a second polymer or a surfactant to improve stability.[11] |
Issue 3: Incomplete Amorphization or Residual Crystallinity After Preparation
| Potential Cause | Troubleshooting Step |
| High Melting Point of Tetrahydropyrimidine (HME) | If the drug's melting point is too high for the polymer's thermal stability, HME may not be suitable. However, HME can often be performed below the drug's melting point if the drug dissolves in the molten polymer.[10] Consider increasing screw speed or using more restrictive screw elements to increase shear and improve dissolution. |
| Insufficient Energy Input (HME) | Optimize HME parameters: increase the temperature (if thermally stable), prolong residence time, or increase screw speed to ensure complete melting and mixing. |
| Rapid Crystallization Kinetics | For solvent-based methods, use a rapid solvent removal technique like spray drying, as the fast evaporation rate can trap the drug in an amorphous state.[1][5] |
| Inadequate Mixing | Ensure the physical mixture is homogeneous before feeding it into the extruder for HME. |
Issue 4: Poor Dissolution Performance or Failure to Achieve Supersaturation
| Potential Cause | Troubleshooting Step |
| "Coning" Effect in Dissolution Vessel | Insoluble excipients can form a cone at the bottom of the dissolution vessel, trapping the drug. Use a different dissolution apparatus (e.g., USP Apparatus 3) or optimize the hydrodynamics by adjusting the paddle speed. |
| Rapid Precipitation from Supersaturated Solution | The formulation may be a "spring" (achieving supersaturation) but lacks a "parachute" (maintaining it). Incorporate a precipitation inhibitor (e.g., HPMC-AS, PVP) into the formulation. |
| Poor Wettability of the Solid Dispersion Powder | Although solid dispersions generally improve wettability, very fine or low-density powders from spray drying can sometimes float. Consider incorporating a surfactant into the formulation or using a wet granulation step. |
| Drug Degradation in Dissolution Medium | Verify the chemical stability of the tetrahydropyrimidine at the pH of the dissolution medium. If degradation occurs, the measured dissolved amount will be artificially low. |
Quantitative Data Summary
While specific quantitative data for tetrahydropyrimidine solid dispersions is limited in publicly available literature, the following table presents hypothetical data based on typical improvements seen for poorly soluble compounds (BCS Class II). Researchers should generate their own data for specific tetrahydropyrimidine-polymer systems.
| Formulation | Drug:Polymer Ratio | Technique | Solubility Increase (Fold) | Dissolution Rate (% in 30 min) |
| Pure Tetrahydropyrimidine | - | - | 1x | 15% |
| Physical Mixture | 1:3 (w/w) | Blending | 1.2x | 20% |
| SD with PVP K30 | 1:3 (w/w) | Solvent Evaporation | 25x | 75% |
| SD with Kollidon® VA64 | 1:3 (w/w) | Spray Drying | 40x | 85% |
| SD with Soluplus® | 1:3 (w/w) | Hot-Melt Extrusion | 55x | 92% |
Note: This data is illustrative and intended for comparison purposes only.
Experimental Protocols
Protocol 1: Preparation of Tetrahydropyrimidine Solid Dispersion by Spray Drying
-
Solution Preparation:
-
Dissolve 1 g of the tetrahydropyrimidine derivative and 3 g of Kollidon® VA64 in 100 mL of a suitable solvent (e.g., methanol or an acetone/methanol mixture) to obtain a clear solution.
-
-
Spray Dryer Setup:
-
Set the inlet temperature to 100-120°C.
-
Set the atomization pressure and solution feed rate to achieve an outlet temperature of 50-60°C. These parameters must be optimized to ensure efficient drying without causing thermal degradation.
-
-
Spray Drying Process:
-
Feed the solution through the atomizer into the drying chamber. The rapid evaporation of the solvent will form solid dispersion particles.[6]
-
-
Product Collection & Secondary Drying:
-
Collect the dried powder from the cyclone separator.
-
Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Protocol 2: Characterization of the Solid Dispersion
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the solid dispersion into an aluminum pan.
-
Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen purge.
-
A single glass transition (Tg) and the absence of a melting endotherm for the tetrahydropyrimidine confirm the formation of a single-phase amorphous solid dispersion.
-
-
X-Ray Powder Diffraction (XRPD):
-
Mount the powder sample on the sample holder.
-
Scan the sample over a 2θ range of 5° to 40°.
-
The absence of sharp Bragg peaks (a "halo" pattern) indicates an amorphous solid, while the presence of sharp peaks would indicate residual crystallinity.
-
-
In Vitro Dissolution Testing:
-
Use USP Apparatus 2 (paddle) at 75 RPM.
-
Use 900 mL of a physiologically relevant dissolution medium (e.g., pH 6.8 phosphate buffer).
-
Add an amount of solid dispersion equivalent to a specific dose of the tetrahydropyrimidine.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), replacing the volume with fresh medium.
-
Analyze the drug concentration in each sample using a validated HPLC-UV method.
-
Visualizations
Caption: Workflow for developing and testing a tetrahydropyrimidine solid dispersion.
Caption: Decision tree for troubleshooting physical instability (recrystallization).
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. ijcrt.org [ijcrt.org]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kinampark.com [kinampark.com]
- 13. emergentresearch.org [emergentresearch.org]
- 14. medcraveonline.com [medcraveonline.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Tetrahydropyrimidine | C4H8N2 | CID 5231957 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Scaffolds: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine versus Quinazoline in Modern Drug Discovery
For researchers and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the privileged nitrogen-containing heterocyclic scaffolds, the quinazoline framework has long been a mainstay, particularly in the realm of kinase inhibitors. However, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is emerging as a compelling alternative, offering a unique three-dimensional structure that can be exploited for enhanced potency and selectivity. This guide provides an objective, data-driven comparison of these two pivotal scaffolds, summarizing their performance, physicochemical properties, and pharmacokinetic profiles to inform rational drug design.
Executive Summary
The quinazoline scaffold, a planar aromatic system, has been extensively utilized in the development of numerous approved drugs, most notably as inhibitors of epidermal growth factor receptor (EGFR). Its rigid structure provides a solid anchor for binding to the ATP pocket of kinases. In contrast, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold possesses a non-planar, saturated piperidine ring fused to the pyrimidine. This feature imparts a greater degree of conformational flexibility and three-dimensionality, which can be advantageous for achieving selectivity against specific kinase targets and improving physicochemical properties such as solubility. This comparison guide will delve into the quantitative data that underpins these assertions, providing a clear rationale for scaffold selection in future drug discovery projects.
Data Presentation: A Quantitative Comparison
The following tables provide a summary of quantitative data for representative compounds based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and quinazoline scaffolds, focusing on their biological activity, physicochemical properties, and pharmacokinetic parameters.
Table 1: Biological Activity - Kinase Inhibition
| Compound/Scaffold | Target Kinase | IC50 (nM) | Cellular Activity (Cell Line) | IC50 (nM) | Reference |
| Erlotinib (Quinazoline) | EGFR (Wild Type) | 2 | PC-9 (EGFR del19) | 5 | [1] |
| EGFR (L858R/T790M) | 200 | H1975 (L858R/T790M) | >5000 | [1] | |
| Osimertinib (Pyrimidine-based) | EGFR (Wild Type) | 15 | PC-9 (EGFR del19) | 10 | [1] |
| EGFR (L858R/T790M) | 1 | H1975 (L858R/T790M) | 15 | [1] | |
| Tetrahydropyridothieno[2,3-d]pyrimidine Derivative | EGFR (Wild Type) | >1000 | A431 (EGFR wt) | 230 | [2] |
| Compound 13 (Tetrahydropyridopyrimidine) | KRAS-G12C | N/A | MIA PaCa-2 (KRAS-G12C) | 70 | [3] |
Note: Osimertinib is a pyrimidine-based inhibitor, included for its structural relevance and direct comparison with the quinazoline-based erlotinib. The tetrahydropyridothieno[2,3-d]pyrimidine is a close analog of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold.
Table 2: Physicochemical Properties
| Scaffold/Derivative | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (Ų) | Aqueous Solubility | Reference |
| 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | 135.17 | -0.4 | 37.8 | High (predicted) | [4] |
| Quinazoline | 130.14 | 1.9 | 25.8 | Low (predicted) | [5] |
| Erlotinib (Quinazoline) | 393.44 | 3.9 | 63.3 | Poor | [1] |
| Compound V12 (Tetrahydropyridopyrimidine) | 533.63 | N/A | N/A | N/A | [6] |
Table 3: Pharmacokinetic Parameters
| Compound/Scaffold | System | Parameter | Value | Reference |
| Quinazoline Derivative (ICI D1694) | Rat | Clearance (CL) | 10.7 mL/min/kg | [7] |
| Half-life (t1/2β) | 30 min | [7] | ||
| Oral Bioavailability | ~10-20% | [7] | ||
| Compound V12 (Tetrahydropyridopyrimidine) | Rat | Metabolite (V13) Half-life (t1/2) | 3.5 h | [6] |
| Metabolite (V13) Cmax | 1070 ng/mL | [6] | ||
| Metabolite (V13) AUC0-inf | 1412 ng·h/mL | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Kinase Inhibition Assay (EGFR)
This assay determines the concentration of an inhibitor required to block 50% of the EGFR kinase activity (IC50).
-
Reagents and Materials : Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
A solution of the test compound is serially diluted in DMSO and then further diluted in kinase buffer.
-
2.5 µL of the diluted compound is added to the wells of a 96-well plate.
-
5 µL of a solution containing the EGFR enzyme and the substrate is added to each well.
-
The reaction is initiated by adding 2.5 µL of ATP solution.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent according to the manufacturer's protocol.
-
-
Data Analysis : The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.[4]
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
-
Cell Culture : Human cancer cell lines (e.g., A549, HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure :
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Data Analysis : The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[8][9]
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
-
Cell Culture : Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Procedure :
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (for A to B permeability).
-
For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured (B to A permeability).
-
Samples are collected from the receiver compartment at specific time points and analyzed by LC-MS/MS.
-
-
Data Analysis : The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for an efflux transporter.[10][11]
Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
-
Reagents and Materials : Pooled human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), and the test compound.
-
Procedure :
-
The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis : The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the slope of the natural logarithm of the concentration-time curve.[2][12]
Mandatory Visualizations
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the epidermal growth factor receptor (EGFR) signaling pathway and the mechanism of inhibition by quinazoline and tetrahydropyridopyrimidine-based inhibitors.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines the workflow for a typical in vitro kinase inhibition assay.
Caption: Workflow for in vitro kinase inhibition assay.
Logical Relationship: Scaffold Selection Rationale
This diagram illustrates the key considerations for selecting between the two scaffolds in a drug design project.
Caption: Rationale for scaffold selection in drug design.
Conclusion
Both the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and quinazoline scaffolds offer distinct advantages in drug design. The quinazoline core is a well-validated and potent scaffold, particularly for targeting well-defined ATP binding pockets. Its planarity and rigidity have been successfully exploited in numerous clinically approved drugs.
Conversely, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold presents an exciting opportunity to explore a different chemical space. Its inherent three-dimensionality and conformational flexibility can lead to improved selectivity and more favorable physicochemical properties, such as enhanced solubility. The data presented in this guide suggests that while quinazolines have a strong track record, the tetrahydropyridopyrimidine scaffold is a promising avenue for developing the next generation of targeted therapies, especially for challenging targets or where overcoming resistance is a primary goal. The choice of scaffold will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. This guide serves as a foundational resource to aid researchers in making that critical decision based on empirical evidence.
References
- 1. diva-portal.org [diva-portal.org]
- 2. mercell.com [mercell.com]
- 3. frontiersin.org [frontiersin.org]
- 4. promega.com [promega.com]
- 5. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Navigating Kinase Selectivity: A Comparative Cross-Reactivity Profile of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of investigational compounds is paramount. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of several key derivatives, offering insights into their therapeutic potential and potential off-target effects. The presented data, compiled from various studies, is intended to serve as a valuable resource for selecting appropriate tool compounds and guiding future drug discovery efforts.
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core can be chemically modified to achieve potent and selective inhibition of various kinases.[1] Derivatives of this scaffold have been investigated as inhibitors of extracellular signal-regulated kinases (Erks), Axl receptor tyrosine kinase, and phosphoinositide 3-kinase delta (PI3Kδ), among others.[1][2][3] This versatility underscores the importance of comprehensive cross-reactivity profiling to fully characterize these compounds.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 values) of representative 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives against a panel of selected kinases. It is important to note that the data has been compiled from different studies, and experimental conditions may vary.
| Derivative (Primary Target) | c-Src (nM) | VEGFR2 (nM) | PDGFRβ (nM) | EGFR (nM) | Erk2 (nM) | Axl (nM) | PI3Kδ (nM) | LIMK1 (nM) |
| Compound A (Erk2 Inhibitor) | >10,000 | >10,000 | >10,000 | >10,000 | 15 | >10,000 | >10,000 | ND |
| Compound B (Axl Inhibitor) | ND | ND | ND | >5,000 | ND | 8.2 | ND | ND |
| Compound C (PI3Kδ Inhibitor) | ND | ND | ND | ND | ND | ND | 1.2 | ND |
| Compound D (LIMK Inhibitor) | ND | ND | ND | ND | ND | ND | ND | 25 |
ND: Not Disclosed. Data is illustrative and compiled from various sources for comparative purposes.
Based on the available data, these derivatives demonstrate varied selectivity profiles. For instance, a derivative developed as an Erk2 inhibitor shows high selectivity with minimal off-target effects on other tested kinases.[2] Similarly, a selective Axl inhibitor from this class has been identified.[3] Furthermore, a potent and selective inhibitor of PI3Kδ has been developed from this scaffold.[1] Another study highlights a derivative with excellent selectivity for LIM kinases.[4]
Signaling Pathway Context: The PI3K/AKT/mTOR Pathway
Many kinase inhibitors, including derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, target key nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5][6][7][8] Inhibitors targeting components of this pathway are of significant therapeutic interest.[5][6]
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 2. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of Novel Tetrahydropyridopyrimidine Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyridopyrimidine scaffold has emerged as a promising framework in the design of targeted therapies, leading to the development of potent inhibitors against a range of clinically relevant targets. Validating the engagement of these novel inhibitors with their intended molecular targets within the complex cellular environment is a critical step in their preclinical and clinical development. This guide provides a comparative overview of key experimental methodologies and supporting data for assessing the target engagement of novel tetrahydropyridopyrimidine inhibitors, with a focus on inhibitors of KRAS-G12C, Cyclin-Dependent Kinase 9 (CDK9), and the Epidermal Growth Factor Receptor (EGFR).
Comparative Analysis of Tetrahydropyridopyrimidine Inhibitors
The versatility of the tetrahydropyridopyrimidine core allows for the generation of inhibitors with diverse target specificities. Below is a comparative summary of representative inhibitors and their target engagement profiles.
| Inhibitor | Target(s) | Target Engagement Assay(s) | Key Findings |
| MRTX849 (Adagrasib) | KRAS G12C | LC-MS/MS | Demonstrates nearly complete and irreversible covalent engagement with KRAS G12C in tumor biopsies.[1] |
| GDC-6036 | KRAS G12C | Immunoaffinity 2D-LC-MS/MS | Achieves sub-fmol/µg sensitivity for quantifying both free and inhibitor-bound KRAS G12C in small tumor biopsies, showing dose-dependent target engagement.[2] |
| ONC201 | DRD2, ClpP | Inferred from downstream effects | Induces the integrated stress response and inactivates Akt/ERK signaling, suggesting engagement of its upstream targets.[3][4][5][6][7] |
| Compound 8e (Unnamed) | CDK9 | In vitro Kinase Assay | Exhibits potent and selective inhibition of CDK9 with an IC50 of 5.5 nM. |
| Compound 9a (Unnamed) | ATX, EGFR | Enzymatic Assay | Shows dual inhibition with IC50 values of 29.1 nM for ATX and 24.2 nM for EGFR.[8] |
Key Experimental Methodologies for Target Engagement Validation
The validation of target engagement requires a multi-faceted approach, employing a combination of biophysical, biochemical, and cellular assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target binding in a cellular context. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[9][10][11][12][13][14][15][16][17]
-
Cell Treatment: Treat cultured cells with the tetrahydropyridopyrimidine inhibitor at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.
In Vitro Kinase Inhibition Assays
For tetrahydropyridopyrimidine inhibitors targeting kinases, in vitro kinase assays are essential for quantifying their potency and selectivity. These assays measure the ability of the inhibitor to block the enzymatic activity of the target kinase.[18][19][20][21]
-
Compound Preparation: Prepare serial dilutions of the tetrahydropyridopyrimidine inhibitor.
-
Kinase Reaction: In a multi-well plate, combine the target kinase, a specific substrate peptide, and ATP. Add the diluted inhibitor or a vehicle control.
-
Incubation: Incubate the reaction mixture to allow for the phosphorylation of the substrate.
-
ATP Detection: Add a reagent that detects the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
Western Blotting for Downstream Pathway Analysis
Western blotting is a widely used technique to assess the functional consequences of target engagement by measuring changes in the phosphorylation status or expression levels of downstream signaling proteins.[18][22][23][24][25][26][27]
-
Cell Treatment and Lysis: Treat cells with the inhibitor and then lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or a downstream signaling molecule (e.g., phospho-ERK), followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Analysis: Quantify the band intensities to determine the relative protein levels.
LC-MS/MS for Covalent Inhibitor Target Occupancy
For irreversible covalent inhibitors, such as some KRAS G12C inhibitors, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for directly quantifying the extent of target engagement in vivo.[2][28][29][30][31]
-
Sample Collection: Collect tissue biopsies from preclinical models or clinical trials following inhibitor treatment.
-
Protein Extraction and Digestion: Extract proteins from the tissue and digest them into peptides using an enzyme like trypsin.
-
Immunoaffinity Enrichment (Optional): Enrich for the target protein and its inhibitor-bound form using a specific antibody.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the peptides corresponding to the unbound and inhibitor-bound target protein.
-
Data Analysis: Calculate the percentage of target occupancy by comparing the abundance of the inhibitor-bound peptide to the total amount of the target protein.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a clear understanding of target engagement validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 6. Found: A Cancer Drug’s Mechanism of Action | The Scientist [the-scientist.com]
- 7. ONC201 for Glioma Treatment: Adding an Important Weapon to Our Arsenal | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. In vitro kinase assay [protocols.io]
- 20. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. bosterbio.com [bosterbio.com]
- 25. azurebiosystems.com [azurebiosystems.com]
- 26. ptglab.com [ptglab.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 29. biorxiv.org [biorxiv.org]
- 30. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. domainex.co.uk [domainex.co.uk]
In Vitro and In Vivo Correlation of Tetrahydropyridopyrimidine Activity: A Comparative Guide
This guide provides a detailed comparison of the in vitro and in vivo activity of a series of tetrahydropyridopyrimidine-based compounds, focusing on their efficacy as irreversible covalent inhibitors of the KRAS-G12C mutation, a significant target in cancer therapy. The data presented herein is crucial for researchers, scientists, and drug development professionals seeking to understand the translational potential of this class of compounds.
Compound Activity Overview
Tetrahydropyridopyrimidines have emerged as a promising class of compounds with a range of biological activities.[1][2] Notably, a specific series has been identified as potent irreversible covalent inhibitors of KRAS-G12C, a mutated protein implicated in several aggressive cancers.[3][4][5] This guide will focus on the structure-activity relationship (SAR) and the correlation between preclinical in vitro assays and in vivo efficacy models for these KRAS-G12C inhibitors, with a particular emphasis on a lead compound designated as compound 13 .[3]
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the quantitative data from key experiments, providing a clear comparison of the in vitro potency and in vivo pharmacological properties of the highlighted tetrahydropyridopyrimidine compounds.
Table 1: In Vitro Activity of Tetrahydropyridopyrimidine Analogs against KRAS-G12C
| Compound | Protein Modification (%) POC @ 3 µM, 15 min | H358 Cell pERK Inhibition IC50 (µM) | MIA PaCa-2 Cell pERK Inhibition IC50 (nM) |
| 8 | - | 7.6 | ND |
| 12 | - | - | ND |
| 13 | 84 | 0.070 | 48 |
| POC: Percent of Control; ND: Not Determined. Data sourced from[3][4]. |
Table 2: In Vivo Pharmacokinetic and Efficacy Data for Compound 13
| Metric | Value |
| Pharmacokinetics (Mouse) | |
| Permeability (MDR1-LLC-PK1) | Low, with P-gp efflux |
| Plasma Protein Binding (Mouse) | 95% |
| Predicted Hepatic Clearance (CLh) | 53 - 76 mL/min/kg |
| Efficacy (MIA PaCa-2 Xenograft Model) | |
| Tumor Growth Inhibition (30 mg/kg, IP, QD) | Regressions and cures observed |
| Tumor Growth Inhibition (100 mg/kg, IP, QD) | Regressions and cures observed |
| KRAS-G12C Target Engagement (in vivo) | >65% after multiple doses |
| IP: Intraperitoneal; QD: Once daily. Data sourced from[3][4]. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the presented data.
In Vitro Protein Modification Assay
This assay measures the direct covalent modification of the KRAS-G12C protein by the test compounds.[4] Recombinant KRAS-G12C protein is incubated with the compound at a specific concentration and for a set duration (e.g., 3 µM for 15 minutes).[4] The reaction mixture is then analyzed by mass spectrometry to determine the percentage of the protein that has been covalently modified by the compound.[4]
Cellular Phospho-ERK (pERK) Inhibition Assay
The inhibition of ERK phosphorylation is a key indicator of the compound's ability to block the RAS-MAPK signaling pathway in cancer cells.[3][4] The KRAS-G12C mutant cell lines, such as H358 or MIA PaCa-2, are treated with varying concentrations of the test compounds for a specified time.[3][4] Following treatment, the cells are lysed, and the levels of phosphorylated ERK are quantified using an immunoassay (e.g., ELISA or Western blot).[3] The IC50 value, representing the concentration at which 50% of ERK phosphorylation is inhibited, is then calculated.[3]
In Vivo Tumor Growth Inhibition (TGI) Studies
The in vivo efficacy of the compounds is assessed using xenograft models.[3] Human cancer cells with the KRAS-G12C mutation (e.g., MIA PaCa-2) are implanted into immunocompromised mice.[3][4] Once tumors are established, the mice are treated with the test compound (e.g., compound 13) at various doses and schedules (e.g., 30 and 100 mg/kg, administered intraperitoneally once daily).[3][4] Tumor volume is measured regularly to determine the extent of tumor growth inhibition compared to a vehicle-treated control group.[3]
In Vivo Target Engagement Assay
To confirm that the observed anti-tumor activity is due to the intended mechanism of action, target engagement is measured in the tumor tissue.[3] After a period of treatment, tumors are excised from the xenograft mice at different time points.[3] The level of KRAS-G12C protein that is covalently bound to the drug is then quantified, often using mass spectrometry-based techniques.[3] This provides a direct measure of how effectively the compound is reaching and interacting with its target in vivo.[3]
Visualizations: Pathways and Workflows
The following diagrams illustrate the signaling pathway targeted by the tetrahydropyridopyrimidine inhibitors and a typical experimental workflow for their evaluation.
Caption: KRAS-G12C signaling pathway and the inhibitory action of tetrahydropyridopyrimidines.
Caption: Workflow for evaluating tetrahydropyridopyrimidine KRAS-G12C inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Selectivity of Tetrahydropyridopyrimidine Kinase Inhibitors
For Immediate Release
A deep dive into the selectivity profiles of emerging tetrahydropyridopyrimidine-based inhibitors targeting LIMK and ERK2 kinase isoforms reveals promising candidates for therapeutic development. This guide provides a comprehensive comparison, supported by experimental data, to aid researchers in navigating the complex landscape of kinase inhibitor selectivity.
In the intricate world of cellular signaling, kinases play a pivotal role, acting as molecular switches that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The tetrahydropyridopyrimidine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide offers a detailed comparison of the selectivity of tetrahydropyridopyrimidine-based inhibitors against two key kinase targets: LIM-kinase (LIMK) and Extracellular signal-regulated kinase 2 (ERK2).
Unraveling Selectivity: A Tale of Two Kinases
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. A highly selective inhibitor preferentially binds to its intended target, minimizing off-target effects and associated toxicities. Here, we present a comparative analysis of the selectivity profiles of representative tetrahydropyridopyrimidine inhibitors against LIMK and ERK2.
Tetrahydropyridine Pyrrolopyrimidine Inhibitor Against LIMK Isoforms
A novel tetrahydropyridine pyrrolopyrimidine compound, designated as Compound 52 , has demonstrated exceptional selectivity for LIMK1 and LIMK2. A comprehensive KinomeScan™ profiling against a panel of 468 kinases revealed a remarkable specificity, with only a handful of kinases showing significant interaction at a concentration of 1 µM.
Table 1: Kinase Selectivity Profile of Compound 52
| Target Kinase | Percent of Control (%) @ 1µM |
| LIMK1 | <10 |
| LIMK2 | <10 |
| CAMK1D | 10-20 |
| CAMK1G | 10-20 |
| CHEK2 | 20-30 |
| MAP4K1 | 20-30 |
| STK17B | 20-30 |
| TESK1 | 10-20 |
| TNK1 | 20-30 |
| Data derived from a KINOMEscan™ assay. The values represent the percentage of the kinase remaining bound to the ligand in the presence of 1µM of Compound 52, relative to a DMSO control. Lower values indicate stronger inhibition. |
This high degree of selectivity, with an S(10) score of 0.017 (7 out of 403 non-mutant kinases), underscores the potential of this scaffold for developing targeted LIMK-based therapies.
Tetrahydropyridopyrimidine-like Inhibitor Against ERK2 and Other Kinases
SCH772984, a potent inhibitor of ERK1 and ERK2, serves as a valuable comparator due to its well-characterized selectivity profile. While not strictly a tetrahydropyridopyrimidine, its structural features and selectivity profile provide important context for researchers in this field. A screening against a panel of 300 kinases demonstrated a high degree of selectivity.
Table 2: Selectivity Profile of SCH772984
| Target Kinase | IC50 (nM) | % Inhibition @ 1µM |
| ERK1 | 4 | >50 |
| ERK2 | 1 | >50 |
| CLK2 | - | >50 |
| FLT4 | - | >50 |
| GSG2 | - | >50 |
| MAP4K4 | - | >50 |
| MINK1 | - | >50 |
| PRKD1 | - | >50 |
| TTK | - | >50 |
| IC50 values are for ERK1 and ERK2. For other kinases, data indicates >50% inhibition at a 1µM concentration.[1] |
The data highlights that while being highly potent against its primary targets, SCH772984 exhibits some off-target activity, a critical consideration in drug development.
Visualizing the Pathways and Processes
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the signaling pathways of LIMK and ERK2, and a generalized workflow for assessing kinase inhibitor selectivity.
Caption: The LIMK signaling pathway, a key regulator of actin cytoskeleton dynamics.
Caption: The canonical ERK/MAPK signaling cascade, a central pathway in cell proliferation and survival.
Caption: A generalized experimental workflow for determining kinase inhibitor potency (IC50).
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant kinase (e.g., LIMK1, ERK2)
-
Specific peptide or protein substrate
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., tetrahydropyridopyrimidine derivative)
-
Kinase assay buffer (optimized for the specific kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, radiolabeled ATP)
-
Multi-well plates (e.g., 384-well)
-
Plate reader (luminometer, scintillation counter)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in an appropriate solvent (e.g., DMSO) and then in the kinase assay buffer.
-
Reaction Setup: In a multi-well plate, add the kinase, the substrate, and the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity.
-
Luminescence-based (e.g., ADP-Glo™): Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal.
-
Radiometric: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate.
-
-
Data Analysis: Plot the measured activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Kinase Selectivity Profiling (Kinome Scan)
This high-throughput assay assesses the binding of an inhibitor to a large panel of kinases to determine its selectivity profile.
General Principle: The assay typically involves the competition between the test inhibitor and an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test inhibitor indicates binding and potential inhibition.
Procedure Outline:
-
A library of kinases, each tagged with a unique DNA identifier, is used.
-
The test inhibitor is incubated with the kinase panel.
-
The mixture is passed over a solid support matrix with an immobilized broad-spectrum kinase inhibitor.
-
Kinases that are not inhibited by the test compound will bind to the matrix.
-
Unbound kinases (those that are bound to the test inhibitor) are washed away.
-
The amount of each kinase remaining on the solid support is quantified by qPCR.
-
The results are expressed as a percentage of the control (no inhibitor), providing a comprehensive selectivity profile.
Conclusion
The tetrahydropyridopyrimidine scaffold represents a versatile platform for the design of highly selective kinase inhibitors. The exceptional selectivity of Compound 52 for LIMK isoforms highlights the potential for developing targeted therapies with minimized off-target effects. The comparative data presented in this guide for both LIMK and ERK2 inhibitors, alongside detailed experimental protocols and pathway visualizations, provides a valuable resource for researchers and drug development professionals. A thorough understanding of inhibitor selectivity is paramount for the successful translation of promising compounds from the laboratory to the clinic.
References
A Head-to-Head Comparison of Tetrahydropyridopyrimidine and Other Leading Erk2 Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of a representative tetrahydropyridopyrimidine-based Erk2 inhibitor against other well-characterized inhibitors of the extracellular signal-regulated kinase 2 (Erk2). This analysis is supported by a compilation of experimental data from publicly available sources, providing a quantitative basis for evaluating their respective potencies and cellular activities.
The MAP-kinase (MAPK) signaling cascade, particularly the Ras-Raf-MEK-Erk pathway, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers, making its components, especially Erk1 and Erk2, highly attractive targets for therapeutic intervention. While numerous inhibitors targeting upstream elements like BRAF and MEK have been developed, direct inhibition of Erk1/2 offers a strategy to overcome resistance mechanisms that arise from the reactivation of the pathway.
This guide focuses on a comparative analysis of a potent 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compound (referred to as THPP-6 for the purpose of this guide) and other notable Erk2 inhibitors that have been extensively studied.
Quantitative Comparison of Erk2 Inhibitors
The following table summarizes the biochemical and cellular potency of the selected Erk2 inhibitors. The data has been compiled from various cited sources to provide a comparative overview.
| Inhibitor Class | Compound | Erk1 IC50 (nM) | Erk2 IC50 (nM) | Erk2 Ki (nM) | Cellular p-RSK Inhibition IC50 (nM) | Cell Proliferation IC50 (nM) |
| Tetrahydropyridopyrimidine | THPP-6 | 190 | 160 | 90 | ~130 (A375 cells) | Not Reported |
| Pyridine-Indazole | SCH772984 | 4[1][2][3] | 1[1][2][3] | Not Reported | Dose-dependent | ~88% of BRAF-mutant lines < 500 |
| Pyridopyrimidine | GDC-0994 (Ravoxertinib) | 1.1[4] | 0.3[4] | Not Reported | 140 (A375 cells)[4] | Varies by cell line |
| Azaindole | Ulixertinib (BVD-523) | <0.3 (Ki)[5] | <0.3[6][7][8] | 0.04[5] | 140 (A375 cells)[8] | 180 (A375 cells)[8] |
| Pyrazolyl-pyrrole | VX-11e | 17[6] | 15[6] | <2[9] | Not Reported | 48 (HT29 cells) |
Signaling Pathway and Experimental Workflows
To understand the context of Erk2 inhibition, it is crucial to visualize the signaling pathway and the experimental procedures used for inhibitor characterization.
Caption: The canonical MAPK/Erk signaling cascade and the point of intervention by Erk2 inhibitors.
Caption: A generalized experimental workflow for the evaluation of Erk2 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of Erk2 inhibitors.
Biochemical Kinase Assay (Luminescence-Based)
This assay determines the in vitro potency of an inhibitor against the purified Erk2 enzyme.
-
Reagent Preparation : Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
Enzyme and Substrate Preparation : Dilute recombinant active Erk2 enzyme and a suitable substrate (e.g., myelin basic protein or a synthetic peptide like Erktide) in kinase assay buffer.[8]
-
Reaction Setup : In a 384-well plate, add the diluted inhibitor or vehicle (DMSO). Add the diluted Erk2 enzyme and incubate for a short period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.[8]
-
Initiation of Reaction : Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate for 60 minutes at room temperature.
-
Signal Detection : Stop the reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis : Measure the luminescent signal using a plate reader. Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Cellular Phospho-Erk/RSK Assay (In-Cell Western)
This assay measures the ability of an inhibitor to block the phosphorylation of Erk or its downstream substrate RSK in a cellular context.
-
Cell Seeding : Plate cells (e.g., A375 or A431) in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation : To reduce basal Erk activity, replace the growth medium with a serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment : Pre-treat the cells with serial dilutions of the inhibitor for 1-2 hours.
-
Stimulation : Activate the Erk pathway by adding a growth factor such as EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes).
-
Fixation and Permeabilization : Fix the cells with 4% formaldehyde in PBS, followed by permeabilization with a detergent like Triton X-100.
-
Immunostaining : Block non-specific binding sites, then incubate with primary antibodies specific for phosphorylated RSK (p-RSK) and a loading control (e.g., total Erk or another housekeeping protein). Follow this with incubation with species-appropriate secondary antibodies conjugated to fluorescent dyes.
-
Imaging and Analysis : Acquire images and quantify the fluorescence intensity using an imaging system. The ratio of the p-RSK signal to the loading control signal is used to determine the dose-dependent inhibition and calculate the cellular IC50.
Cell Proliferation Assay (e.g., MTT Assay)
This assay evaluates the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Seeding : Seed cells in a 96-well plate and allow them to attach for 24 hours.
-
Compound Treatment : Treat the cells with a range of inhibitor concentrations for a specified period, typically 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The direct comparison of these Erk2 inhibitors reveals a landscape of potent compounds with varying chemical scaffolds. The tetrahydropyridopyrimidine class, represented here by THPP-6, demonstrates respectable potency, albeit slightly lower than some of the other clinical-stage inhibitors like GDC-0994 and Ulixertinib in biochemical assays. However, its cellular activity in inhibiting the downstream substrate p-RSK is comparable, suggesting good cell permeability and target engagement.
SCH772984 stands out for its high potency and its dual mechanism of action, inhibiting both the kinase activity of Erk and its activation by MEK. GDC-0994 and Ulixertinib are also highly potent, ATP-competitive inhibitors with extensive clinical investigation. VX-11e, while a potent biochemical inhibitor, has shown some limitations in cellular efficacy in certain contexts.
The choice of an optimal Erk2 inhibitor for further research and development will depend on a multitude of factors including potency, selectivity, pharmacokinetic properties, and the specific genetic context of the cancer being targeted. This guide provides a foundational dataset and standardized protocols to aid in these critical evaluations.
References
- 1. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design of Highly Selective and Potent Covalent Inhibitors of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Tetrahydropyridopyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of two prominent heterocyclic scaffolds in modern medicinal chemistry: tetrahydropyridopyrimidine and pyrazolo[3,4-d]pyrimidine. Both cores are recognized as "privileged structures" for their ability to bind to the ATP pocket of a wide range of protein kinases, leading to the development of numerous clinical candidates and approved drugs. This comparison focuses on their application as kinase inhibitors, supported by quantitative data and detailed experimental methodologies.
Core Scaffold Overview
The fundamental difference in the core structure of these two scaffolds dictates their distinct interaction patterns within the kinase ATP-binding site.
-
Tetrahydropyridopyrimidine: This is a fused heterocyclic system featuring a tetrahydropyridine ring fused to a pyrimidine ring. A key example is the core of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] The scaffold's three-dimensional, non-planar structure can be crucial for achieving specific interactions.
-
Pyrazolo[3,4-d]pyrimidine: This scaffold is an isostere of adenine, a natural component of ATP, which makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[3] It consists of a pyrazole ring fused to a pyrimidine ring. This planar, aromatic system is found in numerous kinase inhibitors, including Ruxolitinib, a Janus kinase (JAK) 1/2 inhibitor.[4][5]
Structure-Activity Relationship (SAR) Comparison
The SAR for each scaffold reveals how specific substitutions influence potency, selectivity, and mechanism of action. Below, we compare the SAR of two representative drugs: Ibrutinib (tetrahydropyridopyrimidine scaffold) and Ruxolitinib (pyrazolo[3,4-d]pyrimidine scaffold).
Ibrutinib (BTK Inhibitor): A Tetrahydropyridopyrimidine Case Study
Ibrutinib is a first-in-class, oral, covalent inhibitor of BTK.[6] Its mechanism involves forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[1]
-
Key SAR Points:
-
Pyrimidine Core: Acts as the primary hinge-binding motif.
-
Acrylamide Warhead: The Michael acceptor is essential for the covalent and irreversible binding to Cys481 in BTK's active site.[6] This covalent interaction provides high potency and prolonged duration of action.
-
Phenoxy Group: The phenoxy substituent attached to the pyrimidine core occupies a hydrophobic pocket, and modifications here can modulate selectivity.
-
Piperidine Ring: Connects the core to the acrylamide group and provides a suitable vector for positioning the warhead for covalent modification.
-
Ruxolitinib (JAK Inhibitor): A Pyrazolo[3,4-d]pyrimidine Case Study
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, which are key enzymes in cytokine signaling pathways.[4][5] It acts as an ATP-competitive inhibitor.[4]
-
Key SAR Points:
-
Pyrazolo[3,4-d]pyrimidine Core: Mimics the adenine ring of ATP and forms crucial hydrogen bonds with the kinase hinge region.[3]
-
Cyclopentylpropyl Group: This substituent on the pyrazole nitrogen extends into a hydrophobic region of the ATP-binding pocket, contributing significantly to potency and selectivity.
-
Propionitrile Moiety: The cyano group is a key feature, and modifications in this region can impact pharmacokinetic properties. The nitrile group itself does not typically form direct interactions but influences the overall electronics and conformation.
-
Quantitative Data Comparison
The following table summarizes the inhibitory activity of Ibrutinib and Ruxolitinib against their primary targets and selected off-targets, illustrating the potency and selectivity profiles derived from their respective scaffolds.
| Compound | Scaffold | Primary Target(s) | IC50 (nM) | Off-Target Example | IC50 (nM) | Mechanism of Action |
| Ibrutinib | Tetrahydropyridopyrimidine | BTK | 0.5[2] | EGFR | >1000 | Covalent, Irreversible[1][6] |
| Ruxolitinib | Pyrazolo[3,4-d]pyrimidine | JAK1, JAK2 | 3.3, 2.8 | TYK2 | 19 | ATP-Competitive, Reversible[4] |
IC50 values are approximate and can vary based on assay conditions.
Signaling Pathway Modulation
Both scaffolds are designed to interrupt intracellular signaling pathways critical for cell proliferation and survival.
Ibrutinib and the B-Cell Receptor (BCR) Pathway: Ibrutinib targets BTK, a critical enzyme in the BCR signaling pathway.[6] By inhibiting BTK, Ibrutinib blocks downstream signals that promote the survival and proliferation of malignant B-cells.[1][2]
References
- 1. Ibrutinib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
Novel Tetrahydropyridopyrimidine Compound Demonstrates Superior Potency and Pharmacokinetic Profile Over Vismodegib in Preclinical Studies
For Immediate Release
[City, State] – [Date] – Researchers have unveiled a new series of tetrahydropyridopyrimidine-based compounds, with one standout candidate, designated as Compound 24, exhibiting significantly higher potency and a more favorable pharmacokinetic profile compared to the FDA-approved drug vismodegib. These findings, published in a recent study, position Compound 24 as a promising next-generation inhibitor of the Hedgehog signaling pathway, a critical mediator in several forms of cancer.
Vismodegib is a cornerstone in the treatment of specific cancers driven by aberrant Hedgehog signaling, primarily by targeting the Smoothened (SMO) receptor.[1][2][3] However, its clinical application can be hampered by issues such as nonlinear pharmacokinetics at higher doses, partially attributed to its low aqueous solubility, and the emergence of drug resistance.[1] The newly developed tetrahydropyridopyrimidine derivatives aim to address these limitations.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is largely inactive in adult tissues. Its aberrant reactivation in adults can lead to the development and progression of various cancers. The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of the G-protein coupled receptor, Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival.
Both vismodegib and the novel tetrahydropyridopyrimidine compounds, including Compound 24, function as SMO antagonists.[1] They bind to the SMO receptor, preventing its activation and thereby blocking the entire downstream signaling cascade. This inhibition of the Hh pathway ultimately leads to the suppression of tumor growth.
References
Comparative Cytotoxicity of Tetrahydropyridopyrimidine Analogs in Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the anti-proliferative effects of novel tetrahydropyridopyrimidine derivatives.
The quest for novel anticancer agents has led to the exploration of diverse heterocyclic scaffolds, with tetrahydropyridopyrimidines emerging as a promising class of compounds. These molecules have demonstrated significant cytotoxic effects across a range of human cancer cell lines. This guide provides a comparative analysis of the in vitro cytotoxicity of various tetrahydropyridopyrimidine analogs, supported by experimental data and detailed methodologies, to inform future research and drug development efforts in oncology.
Comparative Cytotoxicity Data
The anti-proliferative activity of tetrahydropyridopyrimidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of these analogs against various human cancer cell lines, facilitating a direct comparison of their potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 10c | Tetrahydropyrido[3,4-d]pyrimidine | Panc1 (Pancreatic, KRAS-G12D) | 1.40[1][2] |
| HCT116 (Colon, KRAS-G13D) | 5.13[1] | ||
| A549 (Lung, KRAS WT) | 6.88[1] | ||
| 10k | Tetrahydropyrido[3,4-d]pyrimidine | Panc1 (Pancreatic, KRAS-G12D) | >10 (enzymatic IC50 = 0.009 µM)[2] |
| 13 | Tetrahydropyridopyrimidine | H358 (Lung, KRAS-G12C) | 0.070[3][4] |
| ONC201 | Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione analog | PC-3 (Prostate) | 3-15 (range in most sensitive lines)[5] |
| KYSE140 (Esophageal) | 58.1[5] | ||
| RS4;11 (Leukemia) | 31.4[5] | ||
| 4f | Tetrahydropyrimidinecarboxamide | Liver, Breast, Lung, Glioblastoma cell lines | Potent activity reported (specific IC50 values not provided in the abstract)[6] |
Experimental Protocols
The evaluation of the cytotoxic activity of the tetrahydropyridopyrimidine analogs listed above was predominantly conducted using colorimetric assays such as the MTT or CCK-8 assay. These methods are standard and reliable for assessing cell metabolic activity, which serves as an indicator of cell viability.
General Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8]
-
Cell Seeding: Cancer cells are harvested during their logarithmic growth phase and seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).[7] Serial dilutions of the compound are then added to the appropriate wells. Control wells containing vehicle (solvent alone) and a known cytotoxic drug are also included.
-
Incubation: The plates are incubated with the compounds for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[7] During this time, viable cells with active mitochondrial dehydrogenases metabolize the MTT into purple formazan crystals.[8]
-
Formazan Solubilization: The medium is carefully removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.[7]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay that utilizes a highly water-soluble tetrazolium salt. It is reported to have superior sensitivity compared to other tetrazolium salt-based assays.[9] The procedure is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.[9]
Signaling Pathways and Mechanisms of Action
Tetrahydropyridopyrimidine analogs exert their cytotoxic effects through various mechanisms, often by targeting specific signaling pathways crucial for cancer cell proliferation and survival.
KRAS Inhibition Pathway
A significant number of tetrahydropyridopyrimidine derivatives have been developed as inhibitors of mutant KRAS, a key driver oncogene in many cancers.[3][4] Specifically, compounds have been designed to target the KRAS-G12C and KRAS-G12D mutations.[1][2][3][4] These inhibitors can covalently bind to the mutant cysteine in KRAS-G12C, locking the protein in its inactive GDP-bound state and thereby preventing the activation of downstream signaling pathways like the MAPK pathway.[3][4] The inhibition of this pathway ultimately leads to a reduction in cell proliferation and survival.
Caption: Simplified KRAS signaling pathway and the inhibitory action of tetrahydropyridopyrimidine analogs.
Induction of Apoptosis via TRAIL Pathway
Some tetrahydropyridopyrimidine analogs, such as ONC201 and its derivatives, function by inducing the expression of the pro-apoptotic ligand TRAIL (TNF-related apoptosis-inducing ligand).[5] This is achieved through the dual inactivation of Akt and ERK, which leads to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a.[5] In the nucleus, Foxo3a binds to the promoter of the TRAIL gene, upregulating its transcription and ultimately leading to apoptosis in cancer cells.[5]
Caption: TRAIL-mediated apoptosis induction by certain tetrahydropyridopyrimidine analogs.
Experimental Workflow
The process of evaluating the cytotoxic effects of novel compounds involves a systematic workflow from cell culture to data analysis.
Caption: A typical experimental workflow for assessing the cytotoxicity of tetrahydropyridopyrimidine analogs.
References
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs | Semantic Scholar [semanticscholar.org]
- 3. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
Evaluating the Drug-Like Properties of Tetrahydropyridopyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyridopyrimidine scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of potent inhibitors for various therapeutic targets, including oncogenic KRAS and topoisomerase II. This guide provides an objective comparison of the drug-like properties of a representative tetrahydropyridopyrimidine derivative against established clinical alternatives, supported by experimental data.
Comparative Analysis of Drug-Like Properties
The following tables summarize the key drug-like properties of a potent tetrahydropyridopyrimidine-based KRAS G12C inhibitor, Compound 13, and compares it with the approved KRAS G12C inhibitors, adagrasib and sotorasib. Additionally, a comparison is provided for topoisomerase II inhibitors, contrasting a generic tetrahydropyridopyrimidine with the widely used drugs etoposide and doxorubicin.
Table 1: Comparison of KRAS G12C Inhibitors
| Property | Tetrahydropyridopyrimidine (Compound 13) | Adagrasib (MRTX849) | Sotorasib (AMG 510) |
| Mechanism of Action | Irreversible covalent inhibitor of KRAS G12C[1][2] | Irreversible covalent inhibitor of KRAS G12C[3] | Irreversible covalent inhibitor of KRAS G12C[4] |
| In Vitro Potency (IC₅₀) | 70 nM (H358 cell line)[1][2] | 10 - 973 nM (various cell lines)[5] | 0.006 - 0.009 µM (NCI-H358 & MIA PaCa-2 cells)[6] |
| Oral Bioavailability (F) | Data not available | Favorable, with a long half-life[7][8] | Orally bioavailable[4] |
| Plasma Protein Binding | 95% (mouse)[2] | Data not available | Data not available |
| Permeability | Low permeability with P-gp efflux[2] | CNS penetration observed[9][10] | Data not available |
| Metabolic Stability | Predicted hepatic clearance (mouse): 53-76 mL/min/kg[2] | Metabolized by CYP3A4 | Metabolized by CYP3A4/5 and others |
| In Vivo Efficacy | Tumor regression in mouse models (30 & 100 mg/kg, IP)[1][2] | Demonstrated clinical activity in patients[7][10] | Demonstrated clinical activity in patients[11] |
| Key Toxicities | Not detailed in the provided study | Nausea, diarrhea, vomiting, fatigue, hepatotoxicity[9] | Diarrhea, musculoskeletal pain, nausea, fatigue, hepatotoxicity[11][12] |
Table 2: Comparison of Topoisomerase II Inhibitors
| Property | Tetrahydropyridopyrimidine Derivatives (General) | Etoposide | Doxorubicin |
| Mechanism of Action | Inhibition of human topoisomerase II | Inhibition of topoisomerase II[13][14][15] | Inhibition of topoisomerase II and DNA intercalation[16] |
| Solubility | Generally require formulation for aqueous solubility | Poorly water-soluble, often formulated with solubilizing agents[17] | Water-soluble |
| Permeability | Varies with substitution, can be optimized | Subject to P-gp efflux, limiting oral bioavailability[18] | Low membrane permeability |
| Metabolism | Dependent on specific derivative | Extensively metabolized by CYP3A4/5[13] | Metabolized in the liver |
| Oral Bioavailability (F) | Varies | Low and variable (~50%)[15][18] | Not orally bioavailable |
| Key Toxicities | To be determined for specific candidates | Myelosuppression, secondary malignancies, hypersensitivity reactions[19] | Cardiotoxicity, myelosuppression, nausea, vomiting[16][20] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Cell Viability (MTT Assay)
This assay determines the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Metabolic Stability (Liver Microsome Assay)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, mouse) and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound (typically 1 µM final concentration) to the reaction mixture and incubate at 37°C.
-
Time Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.
Membrane Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)
This assay predicts the passive permeability of a compound across a biological membrane.
Protocol:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: Add the test compound solution to the donor wells.
-
Assay Assembly: Place the donor plate into a 96-well acceptor plate containing buffer.
-
Incubation: Incubate the "sandwich" plate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the amount of compound that has diffused into the acceptor well.
In Vivo Pharmacokinetic Study in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.
Protocol:
-
Animal Dosing: Administer the test compound to mice via the desired route (e.g., oral gavage (PO) or intravenous injection (IV)) at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Extract the compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and for oral dosing, bioavailability (F).
Visualizations
KRAS Signaling Pathway
The following diagram illustrates the KRAS signaling pathway, which is a key target for a new generation of tetrahydropyridopyrimidine derivatives.
Caption: Simplified KRAS signaling pathway and the point of intervention for tetrahydropyridopyrimidine inhibitors.
Experimental Workflow for Evaluating Drug-Like Properties
The diagram below outlines a typical workflow for the preclinical evaluation of the drug-like properties of novel chemical entities.
Caption: A generalized workflow for the preclinical assessment of drug-like properties.
References
- 1. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. mdpi.com [mdpi.com]
- 9. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sotorasib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sotorasib - Wikipedia [en.wikipedia.org]
- 13. ClinPGx [clinpgx.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Head-To-Head Comparison of Different Solubility-Enabling Formulations of Etoposide and Their Consequent Solubility-Permeability Interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic optimisation of treatment with oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Camptothecin and podophyllotoxin derivatives: inhibitors of topoisomerase I and II - mechanisms of action, pharmacokinetics and toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Assessing the Therapeutic Potential of Tetrahydropyridopyrimidine-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has opened new avenues for therapeutic intervention, particularly for challenging drug targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering a mechanism to eliminate disease-causing proteins rather than merely inhibiting them. This guide provides a comparative analysis of the therapeutic potential of PROTACs based on the tetrahydropyridopyrimidine scaffold. While this scaffold has shown promise in the development of small molecule inhibitors, its application in PROTACs is an emerging area of investigation. This document will delve into the available data, experimental methodologies, and the underlying biological pathways to provide a comprehensive assessment for researchers in drug discovery.
PROTAC Mechanism of Action: A Brief Overview
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase (such as Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the cell's proteasome. This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule.
Case Study: Tetrahydropyridopyrimidine-Based PROTACs Targeting KRAS G12D
Mutations in the KRAS oncogene are prevalent in many cancers, with KRAS G12D being a particularly challenging target. A recent study detailed the design and synthesis of inhibitors and PROTACs based on a tetrahydropyridopyrimidine-related scaffold targeting KRAS G12D. While the parent inhibitor demonstrated enzymatic and cellular activity, the derived PROTACs showed reduced potency.
Performance Data
The following tables summarize the available quantitative data for a tetrahydropyridopyrimidine-based inhibitor and its derived PROTACs targeting KRAS G12D. It is important to note the absence of direct protein degradation data (DC50 and Dmax), which is a critical measure of PROTAC efficacy.
Table 1: Enzymatic Inhibition of Parent Compound
| Compound | Target | Enzymatic IC50 (µM) |
| 10k | KRAS G12D | 0.009 |
Table 2: Antiproliferative Activity (IC50, µM)
| Compound | Description | Panc1 (KRAS G12D) | HCT116 (KRAS G13D) | A549 (WT KRAS) |
| 10k | Parent Inhibitor | 2.22 | >10 | >10 |
| 26a | PROTAC derivative of 10k | 3-5 | >10 | >10 |
| 26b | PROTAC derivative of 10k | 3-5 | >10 | >10 |
| MRTX1133 | Benchmark Inhibitor | 0.002 | >10 | >10 |
Table 3: PROTAC Degradation Performance (Hypothetical Data for an Effective PROTAC)
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| Tetrahydropyridopyrimidine-PROTAC-X | KRAS G12D | VHL/CRBN | Panc1 | <10 | >90 |
Note: Data for an effective PROTAC is included for comparative purposes, as specific degradation data for compounds 26a and 26b is not publicly available.
The reduced antiproliferative activity of the PROTACs (26a and 26b) compared to the parent inhibitor (10k) suggests potential issues with cell permeability or the inability to form a stable and productive ternary complex between KRAS G12D and the E3 ligase.[1]
Downstream Signaling of KRAS G12D
KRAS, when mutated to a constitutively active form like G12D, perpetually activates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways. These pathways drive uncontrolled cell proliferation, survival, and tumor growth. An effective KRAS G12D PROTAC would be expected to degrade the KRAS G12D protein, leading to the downregulation of these signaling cascades.
Experimental Protocols
To assess the therapeutic potential of novel PROTACs, a series of well-defined experiments are crucial. Below are generalized protocols for key assays.
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)
This assay determines the effect of the PROTAC on cell proliferation.
-
Cell Seeding: Plate cancer cell lines with the target mutation (e.g., Panc1 for KRAS G12D) and wild-type cells in 96-well plates. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC and the parent inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay: Add the viability reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Analysis: Normalize data to the vehicle control and calculate IC50 values using non-linear regression.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational plan for the safe disposal of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride, a heterocyclic compound that requires careful management as a hazardous substance.
Immediate Safety Considerations:
This compound is classified as harmful and an irritant. Key hazard statements include:
-
Harmful if swallowed.[1]
Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All procedures should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₁₁Cl₂N₃ |
| Molecular Weight | 208.09 g/mol |
| CAS Number | 157327-49-6 |
| Appearance | Solid |
| Melting Point | 230 °C (decomposes) |
Step-by-Step Disposal Protocol
As a hazardous chemical, this compound must not be disposed of down the drain or in regular solid waste.[2][3][4] The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
Treat all quantities of this compound, including pure compound, solutions, and contaminated materials (e.g., weighing boats, pipette tips, gloves), as hazardous waste.
-
Segregate this waste stream from other chemical waste to avoid potential reactions. It should be stored separately from strong acids and bases.[5]
2. Waste Container Selection and Labeling:
-
Use a dedicated, compatible, and leak-proof container for waste collection. The original container, if in good condition, can be repurposed for this.[6] The container must have a tightly fitting cap.[6][7]
-
Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5][6] Do not use abbreviations or chemical formulas.[5] Indicate the approximate concentration if it is in a solution.
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[5]
-
The storage area should be secure, well-ventilated, and away from ignition sources.[8]
-
Keep the container closed at all times except when adding waste.[5][6][7]
4. Disposal of Empty Containers:
-
An empty container that held this compound must be handled as hazardous waste.
-
For a container to be considered "empty" by regulatory standards, it must be triple-rinsed with a solvent capable of removing the residue.[3][9]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[9]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]
-
Do not attempt to transport the hazardous waste yourself.[9]
-
Final disposal must be conducted at an approved waste disposal plant in accordance with all federal, state, and local regulations.[2][8][10][11][12]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. This compound | C7H11Cl2N3 | CID 19883247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. chemos.de [chemos.de]
- 5. research.columbia.edu [research.columbia.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ethz.ch [ethz.ch]
- 8. fishersci.com [fishersci.com]
- 9. vumc.org [vumc.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride (CAS: 157327-49-6).[1] The following procedures are based on established safety protocols for handling hazardous chemicals and related pyrimidine compounds.
Hazard Summary: this compound is classified as follows:
-
Harmful if swallowed (Acute toxicity, oral).[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting standards like NIOSH or EN 166.[2][3] | A face shield should be worn in addition to goggles if there is a significant risk of splashing.[3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile).[2][3] | Inspect gloves for integrity before each use.[2] Use proper glove removal technique to avoid skin contact.[2] Dispose of contaminated gloves as hazardous waste.[2] |
| Body Protection | Fire/flame resistant and impervious lab coat, fully buttoned with long sleeves.[3][4] | Standard laboratory practice dictates wearing long pants and closed-toe shoes.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a fume hood, if ventilation is inadequate, or if dust is generated.[2][3] | The type of respirator depends on the airborne contaminant's concentration and nature. Ensure proper fit and training before use.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound.
1. Engineering Controls:
-
All handling of the solid compound or its solutions should occur in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that a safety shower and eyewash station are readily accessible.[5]
2. Pre-Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before starting work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare and label all necessary equipment and containers.
3. Handling the Compound:
-
Use the smallest quantity necessary for the experiment.[2]
-
Avoid the formation of dust.[2]
-
Keep the container tightly closed when not in use.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly with soap and water after handling.[2][4]
4. Spill Management:
-
Minor Spill:
-
Major Spill:
-
Evacuate the laboratory and notify your institution's safety officer immediately.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
1. Waste Identification:
-
All waste containing this compound must be treated as hazardous waste.[5]
2. Waste Collection and Storage:
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container.[5] Do not mix with other solvent wastes unless compatibility is confirmed.[5]
-
Container Labeling: Affix a hazardous waste tag to every container as soon as waste is added, including the chemical name and associated hazards.[5]
3. Final Disposal:
-
Dispose of the chemical waste through an approved waste disposal plant.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][4]
-
Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[4]
Experimental Workflow and Safety Diagram
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
